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  • Product: 2-(4-Amino-3-nitrobenzoyl)thiophene
  • CAS: 31431-30-8

Core Science & Biosynthesis

Foundational

2-(4-Amino-3-nitrobenzoyl)thiophene chemical properties

An In-depth Technical Guide to 2-(4-Amino-3-nitrobenzoyl)thiophene: Properties, Synthesis, and Applications in Medicinal Chemistry Introduction (4-Amino-3-nitrophenyl)(thiophen-2-yl)methanone, registered under CAS No. 31...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-Amino-3-nitrobenzoyl)thiophene: Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction

(4-Amino-3-nitrophenyl)(thiophen-2-yl)methanone, registered under CAS No. 31431-30-8, is a heterocyclic ketone that serves as a highly valuable and versatile intermediate in synthetic organic and medicinal chemistry.[1] Its molecular architecture is distinguished by three key components: an electron-rich thiophene ring, a benzoyl linker, and a substituted aniline core bearing both an activating amino group and a deactivating nitro group. This unique combination of functional groups makes it a strategic precursor for the synthesis of complex molecular scaffolds. Thiophene and its derivatives are recognized as "privileged pharmacophores" in drug discovery, appearing in numerous FDA-approved drugs due to their ability to modulate physicochemical properties and enhance biological target interactions.[2][3] Specifically, the 2-aminothiophene motif is a cornerstone for building molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[4][5][6]

This guide provides a comprehensive technical overview of 2-(4-Amino-3-nitrobenzoyl)thiophene, designed for researchers and drug development professionals. It delves into its physicochemical properties, outlines a logical synthetic pathway, explores its chemical reactivity, and discusses its strategic application as a building block for pharmacologically relevant compounds.

Part 1: Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are foundational to its application in synthesis and material science. The properties of 2-(4-Amino-3-nitrobenzoyl)thiophene are summarized below.

Physicochemical Data Summary
PropertyValueSource(s)
IUPAC Name (4-amino-3-nitrophenyl)-thiophen-2-ylmethanone[1]
CAS Number 31431-30-8[1]
Molecular Formula C₁₁H₈N₂O₃S[1]
Molecular Weight 248.26 g/mol [1]
Appearance Dark Orange to Very Dark Orange Solid[7]
Melting Point 170-171°C[7][8]
Boiling Point 469.6 ± 40.0 °C (Predicted)[7][8]
Density 1.450 ± 0.06 g/cm³ (Predicted)[7]
Solubility Slightly soluble in Acetone, DMSO, Methanol (heating/sonication may be required)[7]
Structural and Spectroscopic Analysis

The structure of 2-(4-Amino-3-nitrobenzoyl)thiophene imparts a distinct spectroscopic signature.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons (typically in the δ 7.0-8.0 ppm range) and the three protons on the substituted benzene ring. The aromatic protons ortho and meta to the amino group will be influenced by its electron-donating nature, while the proton between the amino and nitro groups will be significantly downfield. The amine protons (NH₂) will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display 11 distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon will be the most downfield signal (typically δ > 180 ppm). Aromatic carbons will resonate in the δ 110-150 ppm range. Spectroscopic data for this compound is indexed in databases such as SpectraBase.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the carbonyl (C=O) stretching of the ketone (around 1630-1680 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (NO₂) at approximately 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (248.26 g/mol ). Fragmentation patterns would likely involve cleavage at the benzoyl-thiophene bond.

Part 2: Synthesis and Reactivity

Proposed Synthetic Pathway

While various synthetic routes can be envisioned, a robust and logical approach for the laboratory-scale synthesis of 2-(4-Amino-3-nitrobenzoyl)thiophene is via a Friedel-Crafts acylation reaction. This method is a cornerstone of organic synthesis for forming carbon-carbon bonds between aromatic rings and acyl groups.

The causality behind this choice rests on the reliability of Friedel-Crafts chemistry and the commercial availability of the starting materials. The key is to prepare the 4-amino-3-nitrobenzoyl chloride precursor and react it with thiophene in the presence of a Lewis acid catalyst.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Friedel-Crafts Acylation A 4-Amino-3-nitrobenzoic acid C 4-Amino-3-nitrobenzoyl chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C Solvent (e.g., DCM) D Thiophene F 2-(4-Amino-3-nitrobenzoyl)thiophene C->F Reaction D->F Substrate E Lewis Acid (AlCl₃) E->F Catalyst

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative, hypothetical procedure based on established chemical principles. Researchers must conduct their own risk assessment and optimization.

  • Preparation of 4-Amino-3-nitrobenzoyl Chloride:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-amino-3-nitrobenzoic acid (1 equivalent).

    • Add an excess of thionyl chloride (SOCl₂) (approx. 5-10 equivalents) slowly under an inert atmosphere (e.g., nitrogen).

    • Gently heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After completion, remove the excess thionyl chloride under reduced pressure. The resulting crude 4-amino-3-nitrobenzoyl chloride is a solid and can be used directly in the next step.

  • Acylation of Thiophene:

    • In a separate, dry flask under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) in a dry, non-polar solvent like dichloromethane (DCM).

    • Cool the suspension to 0°C in an ice bath.

    • Add a solution of the crude 4-amino-3-nitrobenzoyl chloride (1 equivalent) in dry DCM dropwise to the AlCl₃ suspension.

    • Following this, add thiophene (1 equivalent) dropwise, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours or until TLC indicates the consumption of starting materials.

    • Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-(4-Amino-3-nitrobenzoyl)thiophene.

Chemical Reactivity and Synthetic Utility

The true value of 2-(4-Amino-3-nitrobenzoyl)thiophene lies in its potential for subsequent chemical transformations, providing access to a diverse range of complex molecules.

  • Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine, typically using reagents like tin(II) chloride (SnCl₂) in HCl, or catalytic hydrogenation (H₂/Pd-C). This transformation is pivotal as it yields (3,4-diaminophenyl)(thiophen-2-yl)methanone. This ortho-diamine is a classic precursor for the synthesis of various fused heterocyclic systems, such as benzimidazoles and quinoxalines. More significantly, it is a key building block for thieno[1][9]benzodiazepines, a class of compounds with known psychoactive properties.

  • Reactions of the Amino Group: The existing primary amino group can be a handle for diversification. It can undergo acylation, sulfonylation, or diazotization followed by Sandmeyer reactions to introduce a wide array of substituents (e.g., halogens, cyano, hydroxyl groups).

  • Electrophilic Substitution on the Thiophene Ring: While the benzoyl group is deactivating, the thiophene ring can still undergo electrophilic substitution (e.g., halogenation, nitration) under forcing conditions, primarily at the 5-position.

Reactivity_Pathways cluster_nitro Nitro Group Reactivity cluster_amino Amino Group Reactivity A 2-(4-Amino-3-nitrobenzoyl)thiophene B (3,4-Diaminophenyl)(thiophen-2-yl)methanone A->B Reduction (e.g., SnCl₂/HCl) D Acylated/Sulfonylated Derivatives A->D Acylation / Sulfonylation E Sandmeyer Products (Halides, CN, OH) A->E 1. Diazotization (NaNO₂/HCl) 2. CuX C Thieno[1,4]benzodiazepines B->C Cyclocondensation Drug_Discovery_Workflow Start Start: 2-(4-Amino-3-nitrobenzoyl)thiophene Step1 Step 1: Nitro Reduction (Key Intermediate Synthesis) Start->Step1 Step2 Step 2: Parallel Synthesis (Library Generation) Step1->Step2 Step3 Step 3: High-Throughput Screening (HTS) Step2->Step3 Step4 Step 4: Hit Identification Step3->Step4 Step5 Step 5: Hit-to-Lead Optimization (SAR) Step4->Step5 End Lead Candidate Step5->End

Caption: A typical drug discovery workflow using the title compound.

Part 4: Safety and Handling

As a laboratory chemical, 2-(4-Amino-3-nitrobenzoyl)thiophene should be handled with appropriate care. While a specific, comprehensive safety datasheet is not widely available, precautions can be inferred from related aromatic nitro and amino compounds. [9]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [9]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [9]Avoid contact with skin and eyes. Wash hands thoroughly after handling. * Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [7]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

2-(4-Amino-3-nitrobenzoyl)thiophene is more than a simple chemical compound; it is a strategic tool for chemical innovation. Its well-defined physicochemical properties, predictable reactivity, and the inherent pharmacological relevance of its structural components make it a valuable asset for researchers. The ability to readily convert the nitro functionality into a reactive diamine opens a gateway to complex heterocyclic systems, particularly thienob[1][9]enzodiazepines, which are of significant interest in medicinal chemistry. By understanding its synthesis, reactivity, and potential applications, scientists can effectively leverage this compound as a foundational building block in the rational design and discovery of novel therapeutic agents.

References

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  • National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives. [Link]

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  • SpectraBase. ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-5-methyl-3-thiophenecarboxylate. [Link]

  • ResearchGate. (PDF) The Reaction of 2-Amino-4,5,6,7-tetrahydrobenzo[ b ]thiophenes with Benzoyl-Isothiocyanate. [Link]

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  • PubMed Central. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions. [Link]

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Exploratory

An In-depth Technical Guide to 2-(4-Amino-3-nitrobenzoyl)thiophene: A Keystone Intermediate for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive scientific overview of 2-(4-Amino-3-nitrobenzoyl)thiophene (CAS 31431-30-8), a heterocyclic ketone of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of 2-(4-Amino-3-nitrobenzoyl)thiophene (CAS 31431-30-8), a heterocyclic ketone of significant interest in medicinal chemistry. The document delineates its physicochemical properties, outlines a robust synthetic methodology, details analytical characterization techniques, and explores its potential as a crucial intermediate in the development of novel therapeutics, particularly in the realm of oncology. The narrative is grounded in established chemical principles and supported by authoritative references, offering field-proven insights for researchers engaged in the synthesis and application of thiophene-based compounds.

Introduction: The Significance of the Thiophene Scaffold in Medicinal Chemistry

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in drug discovery.[1] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a multitude of approved drugs.[1] The 2-aminothiophene moiety, in particular, serves as a versatile synthon for the construction of more complex, biologically active molecules.[2][3] Derivatives of 2-aminothiophene have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4] The subject of this guide, 2-(4-Amino-3-nitrobenzoyl)thiophene, is a key intermediate that combines the thiophene nucleus with a substituted benzoyl group, predisposing it for further chemical modification and exploration in drug development programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The properties of 2-(4-Amino-3-nitrobenzoyl)thiophene are summarized in the table below.

PropertyValueSource(s)
CAS Number 31431-30-8[5]
Molecular Formula C₁₁H₈N₂O₃S[5]
Molecular Weight 248.26 g/mol [5]
Appearance Canary Yellow Crystalline Solid[6]
Melting Point 170-171 °C[7]
IUPAC Name (4-amino-3-nitrophenyl)(thiophen-2-yl)methanone[5]
Synonyms 2-(4-Amino-3-nitrobenzoyl)thiophene, 4-Amino-3-nitrophenyl 2-thienyl ketone[5][6]
Purity (typical) ≥98%[8]

Synthesis and Purification: A Mechanistic Approach

A plausible and efficient method for the synthesis of 2-(4-Amino-3-nitrobenzoyl)thiophene is the Friedel-Crafts acylation of thiophene with 4-amino-3-nitrobenzoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings.[9]

Proposed Synthetic Workflow

The synthesis can be logically broken down into two main stages: the preparation of the acylating agent and the subsequent Friedel-Crafts reaction.

G cluster_0 Stage 1: Preparation of Acyl Chloride cluster_1 Stage 2: Friedel-Crafts Acylation cluster_2 Purification A 4-Amino-3-nitrobenzoic acid C 4-Amino-3-nitrobenzoyl chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C F 2-(4-Amino-3-nitrobenzoyl)thiophene C->F D Thiophene D->F E Lewis Acid (e.g., AlCl₃) E->F Catalyst G Crude Product F->G H Column Chromatography / Recrystallization G->H I Pure Product H->I

Caption: Proposed synthetic workflow for 2-(4-Amino-3-nitrobenzoyl)thiophene.

Step-by-Step Experimental Protocol (Representative)

The following protocol is a representative procedure based on established methodologies for Friedel-Crafts acylation of thiophene.[9][10]

Stage 1: Preparation of 4-Amino-3-nitrobenzoyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-amino-3-nitrobenzoic acid in an excess of thionyl chloride (SOCl₂).

  • Reaction: Gently reflux the mixture. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up: After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting solid is 4-amino-3-nitrobenzoyl chloride, which can be used in the next step without further purification.

Stage 2: Friedel-Crafts Acylation

  • Reaction Setup: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophene in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide). Cool the solution in an ice bath.

  • Addition of Catalyst: Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to the cooled thiophene solution. Friedel-Crafts acylation of thiophene is highly regioselective for the 2-position due to the greater stabilization of the cationic intermediate formed upon electrophilic attack at this position.[11]

  • Addition of Acyl Chloride: Add the 4-amino-3-nitrobenzoyl chloride prepared in Stage 1 to the reaction mixture portion-wise, maintaining a low temperature.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Quenching and Work-up: Carefully quench the reaction by pouring the mixture into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution and brine, and then dry over an anhydrous drying agent (e.g., sodium sulfate). After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure 2-(4-Amino-3-nitrobenzoyl)thiophene.[10]

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Spectroscopic Data (Predicted and Representative)

While experimental spectra for this specific compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

TechniqueExpected Observations
¹H NMR Signals corresponding to the protons on the thiophene ring (typically in the aromatic region, δ 7.0-8.0 ppm) and the substituted phenyl ring. The protons on the phenyl ring will show a characteristic splitting pattern due to their coupling. A broad singlet for the amino (-NH₂) protons is also expected.
¹³C NMR A signal for the carbonyl carbon (C=O) typically in the range of δ 180-200 ppm. Signals for the aromatic carbons of the thiophene and phenyl rings will also be present, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating amino group.
IR Spectroscopy Characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the ketone (around 1630-1680 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively).
Mass Spectrometry The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (248.26 g/mol ). Fragmentation patterns would likely involve cleavage at the carbonyl group and loss of the nitro group.

Applications in Drug Development: A Potential Anticancer Agent

The structural motifs present in 2-(4-Amino-3-nitrobenzoyl)thiophene suggest its potential as a valuable intermediate in the synthesis of anticancer agents. Numerous studies have highlighted that 2-aminothiophene derivatives, particularly those bearing a 3-aroyl group, can act as potent inhibitors of tubulin polymerization.[7][8][12]

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and cell shape maintenance. They are formed by the polymerization of α- and β-tubulin heterodimers. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy.

Many 2-aminothiophene derivatives have been shown to bind to the colchicine-binding site on β-tubulin.[5][13] This binding event prevents the polymerization of tubulin into microtubules, leading to the disassembly of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis (programmed cell death) in cancer cells.[8][14]

G A 2-(4-Amino-3-nitrobenzoyl)thiophene Derivative B Binds to Colchicine-binding site on β-tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Disassembly D->E F G2/M Phase Cell Cycle Arrest E->F G Induction of Apoptosis F->G H Anticancer Effect G->H

Caption: Proposed mechanism of action for anticancer activity.

The 4-amino-3-nitrophenyl moiety of the title compound can be readily modified, for instance, by reduction of the nitro group to an amine, which can then be further derivatized to explore and optimize the interaction with the tubulin binding site.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is of utmost importance. Based on safety data for similar compounds, 2-(4-Amino-3-nitrobenzoyl)thiophene should be handled with appropriate precautions.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion: A Promising Future in Rational Drug Design

2-(4-Amino-3-nitrobenzoyl)thiophene is more than just a chemical compound; it is a testament to the power of rational drug design. Its thiophene core provides a robust and versatile scaffold, while the substituted benzoyl group offers a handle for fine-tuning biological activity. The strong evidence supporting the role of related 2-aminothiophene derivatives as tubulin polymerization inhibitors positions this compound as a highly valuable intermediate for the development of next-generation anticancer therapeutics. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this promising molecule in their quest for novel and effective medicines.

References

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Foundational

An In-depth Technical Guide to (4-amino-3-nitrophenyl)(thiophen-2-yl)methanone: Structure, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of the chemical structure, a proposed synthetic pathway, predicted spectroscopic data, and potential applications of the heterocyclic compound (4-amino-3-nitrophenyl...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical structure, a proposed synthetic pathway, predicted spectroscopic data, and potential applications of the heterocyclic compound (4-amino-3-nitrophenyl)(thiophen-2-yl)methanone. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the therapeutic potential of novel thiophene derivatives.

Introduction: The Significance of the Thiophene Scaffold

Thiophene and its derivatives are recognized as "privileged pharmacophores" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] The thiophene ring is a versatile scaffold that can be readily functionalized, allowing for the fine-tuning of physicochemical and pharmacokinetic properties to enhance the efficacy and selectivity of drug candidates.[3] Thiophene-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][4] The title compound, (4-amino-3-nitrophenyl)(thiophen-2-yl)methanone, incorporates this key heterocyclic moiety alongside a substituted phenyl ring, suggesting its potential as a valuable building block for the synthesis of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of a compound is the cornerstone of any research and development endeavor. The key identifiers and computed physicochemical properties of (4-amino-3-nitrophenyl)(thiophen-2-yl)methanone are summarized below.

IdentifierValueReference
IUPAC Name (4-amino-3-nitrophenyl)(thiophen-2-yl)methanone[5]
Synonym 2-(4-Amino-3-nitrobenzoyl)thiophene[5]
CAS Number 31431-30-8[5][6]
Molecular Formula C₁₁H₈N₂O₃S[5][6]
Molecular Weight 248.26 g/mol [5]
SMILES C1=CSC(=C1)C(=O)C2=CC(=C(C=C2)N)[O-][5]
InChI Key JYEFXNUTHWKKGY-UHFFFAOYSA-N[7]
Predicted TPSA 86.23[5]
Predicted LogP 2.4695[5]
Hydrogen Bond Acceptors 5[5]
Hydrogen Bond Donors 1[5]
Rotatable Bonds 3[5]

Proposed Synthesis: A Mechanistic Approach

The proposed synthesis involves the electrophilic substitution of thiophene with a suitable acylating agent, 4-amino-3-nitrobenzoyl chloride, in the presence of a Lewis acid catalyst.

Synthesis_Workflow Thiophene Thiophene SigmaComplex Sigma Complex Intermediate Thiophene->SigmaComplex AcylChloride 4-Amino-3-nitrobenzoyl chloride AcyliumIon Acylium Ion Intermediate AcylChloride->AcyliumIon + Catalyst Catalyst Lewis Acid (e.g., AlCl₃) AcyliumIon->SigmaComplex Product (4-amino-3-nitrophenyl) (thiophen-2-yl)methanone SigmaComplex->Product Deprotonation

Caption: Proposed synthetic workflow for (4-amino-3-nitrophenyl)(thiophen-2-yl)methanone.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a predictive guide based on established methodologies for Friedel-Crafts acylation. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, may be necessary to achieve the desired yield and purity.

  • Preparation of the Acylating Agent: 4-amino-3-nitrobenzoic acid is converted to its corresponding acyl chloride, 4-amino-3-nitrobenzoyl chloride. This can be achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) with a catalytic amount of dimethylformamide (DMF).

  • Reaction Setup: A solution of thiophene in an appropriate anhydrous solvent (e.g., DCM, DCE, or carbon disulfide) is prepared in a reaction vessel equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet (e.g., nitrogen or argon). The vessel is cooled to a suitable temperature, typically between 0 °C and room temperature, to control the exothermic reaction.

  • Addition of Catalyst and Acylating Agent: The Lewis acid catalyst, such as aluminum chloride (AlCl₃), is added portion-wise to the thiophene solution with stirring. Subsequently, a solution of 4-amino-3-nitrobenzoyl chloride in the same anhydrous solvent is added dropwise from the dropping funnel. The reaction mixture is stirred at a controlled temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and separates the organic and aqueous layers. The organic layer is then washed sequentially with a dilute acid solution, a saturated sodium bicarbonate solution to neutralize any remaining acid, and brine.[8] The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude (4-amino-3-nitrophenyl)(thiophen-2-yl)methanone can be purified by standard techniques such as column chromatography on silica gel or recrystallization from a suitable solvent system to obtain the final product of high purity.

Structural Elucidation and Spectroscopic Profile (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex, with distinct signals for the aromatic protons on both the phenyl and thiophene rings.

  • Thiophene Protons: The thiophene ring protons will likely appear as a set of multiplets or doublet of doublets in the downfield region, typically between δ 7.0 and 8.0 ppm.[9] The specific chemical shifts and coupling constants will be influenced by the electron-withdrawing effect of the carbonyl group.

  • Phenyl Protons: The protons on the 4-amino-3-nitrophenyl ring will exhibit characteristic splitting patterns. The proton ortho to the amino group and meta to the nitro group is expected to be the most upfield of the phenyl protons due to the electron-donating effect of the amine. The proton ortho to the nitro group will be the most downfield. The coupling patterns will likely be complex due to ortho and meta coupling.

  • Amino Protons: A broad singlet corresponding to the two protons of the amino group is expected, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will provide valuable information about the carbon framework of the molecule.

  • Carbonyl Carbon: A signal for the ketone carbonyl carbon is expected to appear in the downfield region, typically between δ 185 and 195 ppm.[9]

  • Aromatic Carbons: The carbon atoms of the phenyl and thiophene rings will resonate in the aromatic region (δ 110-160 ppm). The chemical shifts will be influenced by the attached substituents. The carbon atom attached to the nitro group will be shifted downfield, while the carbon attached to the amino group will be shifted upfield.[10]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

  • N-H Stretching: The amino group should exhibit two characteristic stretching vibrations in the range of 3300-3500 cm⁻¹.

  • C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone is expected in the range of 1640-1670 cm⁻¹.

  • N-O Stretching: The nitro group will show two strong stretching vibrations, an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.

  • C-S Stretching: A weaker absorption for the C-S bond in the thiophene ring may be observed in the fingerprint region.

  • Aromatic C-H and C=C Stretching: The spectrum will also contain bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹) and C=C stretching (around 1450-1600 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (248.26 g/mol ).

  • Fragmentation Pattern: The fragmentation is likely to involve the cleavage of the bond between the carbonyl group and the aromatic rings, leading to the formation of characteristic fragment ions such as the 4-amino-3-nitrophenylacylium ion and the thiophen-2-ylacylium ion.

Potential Applications in Drug Discovery and Development

Given the well-documented pharmacological importance of the thiophene nucleus, (4-amino-3-nitrophenyl)(thiophen-2-yl)methanone represents a promising scaffold for the development of new therapeutic agents.[1][2] The presence of reactive functional groups, namely the amino and nitro groups, provides avenues for further chemical modifications to generate a library of derivatives with diverse biological activities.

Potential_Applications Core (4-amino-3-nitrophenyl) (thiophen-2-yl)methanone Anticancer Anticancer Agents (e.g., Kinase Inhibitors) Core->Anticancer AntiInflammatory Anti-inflammatory Agents Core->AntiInflammatory Antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) Core->Antimicrobial CNS CNS Active Agents (e.g., Anticonvulsants) Core->CNS

Caption: Potential therapeutic applications of derivatives of the core structure.

The structural alerts within the molecule, such as the nitroaromatic group, would need to be carefully considered and potentially modified during a drug development campaign to mitigate any potential toxicity concerns. Nevertheless, this compound serves as a valuable starting point for the exploration of new chemical space in the quest for novel and effective medicines.

Conclusion

(4-amino-3-nitrophenyl)(thiophen-2-yl)methanone is a heterocyclic compound with significant potential as a building block in medicinal chemistry. This technical guide has provided a comprehensive overview of its chemical structure, a plausible synthetic route, predicted spectroscopic data, and a discussion of its potential applications. The insights presented herein are intended to facilitate further research and development of novel thiophene-based therapeutic agents.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Publishing.
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Exploratory

An In-depth Technical Guide to 2-(4-Amino-3-nitrobenzoyl)thiophene: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 2-(4-Amino-3-nitrobenzoyl)thiophene, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. This document is intended for resear...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-(4-Amino-3-nitrobenzoyl)thiophene, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a robust synthetic pathway, analytical methodologies for its characterization, and a discussion of its potential therapeutic applications.

Core Compound Profile: Physicochemical Properties

2-(4-Amino-3-nitrobenzoyl)thiophene, with the CAS Number 31431-30-8, is a key intermediate and a structural motif found in various biologically active molecules.[1] Its core structure consists of a thiophene ring acylated at the 2-position with a 4-amino-3-nitrobenzoyl group. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the benzoyl moiety, coupled with the electron-rich thiophene ring, imparts unique electronic and chemical properties to the molecule. These features make it a versatile scaffold for further chemical modifications in the development of novel therapeutic agents.

A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource(s)
Molecular Formula C₁₁H₈N₂O₃S[1]
Molecular Weight 248.26 g/mol [1][2]
IUPAC Name (4-amino-3-nitrophenyl)(thiophen-2-yl)methanone[3]
CAS Number 31431-30-8[1][2]
Appearance Canary yellow crystalline solid[4]
Melting Point 170-171 °C[4]
Solubility Slightly soluble in acetone, DMSO, and methanol (with heating/sonication)[4]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 5[2]
Rotatable Bond Count 3[2]

Synthesis of 2-(4-Amino-3-nitrobenzoyl)thiophene: A Step-by-Step Protocol

The most plausible and efficient method for the synthesis of 2-(4-Amino-3-nitrobenzoyl)thiophene is the Friedel-Crafts acylation of thiophene with 4-amino-3-nitrobenzoyl chloride.[4][5][6] This electrophilic aromatic substitution reaction is highly regioselective for the 2-position of the thiophene ring due to the superior stabilization of the cationic intermediate formed during the reaction.[5]

The following protocol is adapted from established procedures for similar Friedel-Crafts acylations of thiophene.[4][7]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Thiophene

  • 4-Amino-3-nitrobenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane under a nitrogen atmosphere. Cool the resulting suspension to 0 °C in an ice bath.

    • Causality: The reaction is performed under anhydrous conditions as aluminum chloride reacts vigorously with water, which would deactivate the catalyst. The inert nitrogen atmosphere prevents side reactions with atmospheric moisture and oxygen. Cooling to 0 °C helps to control the exothermic nature of the reaction and minimize potential side-product formation.

  • Formation of the Acylium Ion: Dissolve 4-amino-3-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension via the dropping funnel. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion-Lewis acid complex.

  • Acylation of Thiophene: Add thiophene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition of thiophene is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Self-Validation: TLC analysis allows for the real-time tracking of the consumption of starting materials and the formation of the product, ensuring the reaction proceeds to completion.

  • Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

    • Causality: This step hydrolyzes the aluminum chloride complexes and separates the inorganic salts into the aqueous layer.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 2-(4-Amino-3-nitrobenzoyl)thiophene.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of 2-(4-Amino-3-nitrobenzoyl)thiophene reagents Thiophene + 4-Amino-3-nitrobenzoyl chloride + Anhydrous AlCl₃ in DCM reaction Friedel-Crafts Acylation (0°C to Room Temp, 2-4h) reagents->reaction Step 1-3 workup Quenching (Ice/HCl), Extraction (DCM) reaction->workup Step 4-6 purification Column Chromatography (Silica Gel) workup->purification Step 7-9 product Pure 2-(4-Amino-3-nitrobenzoyl)thiophene purification->product

Caption: Workflow for the synthesis of 2-(4-Amino-3-nitrobenzoyl)thiophene.

Analytical Characterization

Accurate characterization of the synthesized 2-(4-Amino-3-nitrobenzoyl)thiophene is crucial for confirming its identity and purity. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for assessing the purity of 2-(4-Amino-3-nitrobenzoyl)thiophene.[1]

Protocol for HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water containing an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).

    • Causality: The acidic modifier helps to protonate any basic sites in the molecule, leading to sharper peaks and improved chromatographic resolution.

  • Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent like acetonitrile.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the protons on the thiophene and the substituted benzene rings. The ¹³C NMR spectrum will confirm the number of unique carbon atoms and the presence of the carbonyl group.[3]

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its structure.[3]

Analytical Workflow Diagram

Analytical_Workflow cluster_analysis Analytical Characterization Workflow sample Synthesized Compound hplc HPLC Analysis (Purity Assessment) sample->hplc nmr NMR Spectroscopy (¹H and ¹³C) (Structural Elucidation) sample->nmr ms Mass Spectrometry (Molecular Weight Confirmation) sample->ms data Combined Analytical Data hplc->data nmr->data ms->data confirmation Structural Confirmation and Purity Determination data->confirmation

Caption: Workflow for the analytical characterization of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[8][9] Thiophene derivatives have demonstrated a broad spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, analgesic, antihypertensive, and antitumor effects.[10][11]

While specific biological activities for 2-(4-Amino-3-nitrobenzoyl)thiophene are not extensively reported in the public domain, its structural features suggest its potential as a key intermediate in the synthesis of novel therapeutic agents. The amino group can be readily modified to introduce diverse functionalities, and the nitro group can be reduced to an amine, providing another site for chemical elaboration.[12]

Potential areas of application for derivatives of 2-(4-Amino-3-nitrobenzoyl)thiophene include:

  • Anticancer Agents: Many thiophene-containing compounds have shown potent anticancer activity.[11]

  • Antimicrobial Agents: The thiophene nucleus is a component of several compounds with antibacterial and antifungal properties.[10]

  • Antiviral Agents: Certain nitrogen-containing heterocyclic compounds with nitro-aromatic moieties have been investigated for their antiviral activities.[13]

The versatility of 2-(4-Amino-3-nitrobenzoyl)thiophene as a building block makes it a valuable tool for the generation of compound libraries for high-throughput screening in drug discovery programs.

References

  • 2-(4-Amino-3-nitrobenzoyl)thiophene | C11H8N2O3S | CID 2832020 - PubChem. Available at: [Link]

  • 2-(4-amino-3-nitrobenzoyl)thiophene | CAS 31431-30-8 | Chemical-Suppliers. Available at: [Link]

  • 2-(4-Amino-3-nitrobenzoyl)thiophene - SIELC Technologies. Available at: [Link]

  • Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange. Available at: [Link]

  • US2492629A - Acylation of thiophene - Google Patents.
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  • US8809354B2 - 3-amino-2-(4-nitrophenyl)-4-(3H)-quinazolinone or derivatives thereof for treating or preventing antiviral infections - Google Patents.
  • Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery | Request PDF - ResearchGate. Available at: [Link]

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Foundational

A Comprehensive Guide to the Synthesis and Characterization of 2-(4-Amino-3-nitrobenzoyl)thiophene

Abstract This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 2-(4-amino-3-nitrobenzoyl)thiophene, a key intermediate in medicinal chemistry and drug development. T...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 2-(4-amino-3-nitrobenzoyl)thiophene, a key intermediate in medicinal chemistry and drug development. The document outlines a robust, multi-step synthetic pathway commencing with readily available starting materials, followed by a rigorous analytical workflow to confirm the structure, purity, and identity of the target compound. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating protocol.

Introduction and Significance

2-(4-Amino-3-nitrobenzoyl)thiophene, with the molecular formula C₁₁H₈N₂O₃S, is a heterocyclic ketone.[1] Its structural framework, featuring a thiophene ring linked to a substituted benzoyl group, makes it a valuable scaffold in the synthesis of more complex molecules. The presence of reactive functional groups—an amino group, a nitro group, and a ketone—provides multiple handles for further chemical modification. This versatility is particularly significant in the pharmaceutical industry, where derivatives of such intermediates are explored for various therapeutic applications, including the development of novel inhibitors and signaling pathway modulators.[2][3] This guide presents a reliable pathway for its preparation via a Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation in aromatic chemistry.[4]

Retrosynthetic Analysis and Strategy

The synthesis of the target molecule is logically approached through a Friedel-Crafts acylation reaction. This strategy involves the electrophilic substitution of a proton on the electron-rich thiophene ring with an acylium ion generated from a suitable acyl chloride.

The overall transformation is broken down into two primary stages:

  • Preparation of the Acylating Agent: Synthesis of 4-amino-3-nitrobenzoyl chloride from a commercially available precursor.

  • Friedel-Crafts Acylation: The Lewis acid-catalyzed reaction between thiophene and the synthesized 4-amino-3-nitrobenzoyl chloride.

G Target 2-(4-Amino-3-nitrobenzoyl)thiophene FriedelCrafts Friedel-Crafts Acylation Target->FriedelCrafts Thiophene Thiophene Thiophene->FriedelCrafts AcylChloride 4-Amino-3-nitrobenzoyl Chloride AcylChloride->FriedelCrafts Chlorination Chlorination (e.g., SOCl₂) AcylChloride->Chlorination CarboxylicAcid 4-Amino-3-nitrobenzoic Acid CarboxylicAcid->Chlorination NitrationHydrolysis 1. Nitration 2. Hydrolysis CarboxylicAcid->NitrationHydrolysis ProtectedAcid 4-Acetamidobenzoic Acid ProtectedAcid->NitrationHydrolysis

Caption: Retrosynthetic pathway for the target molecule.

Synthesis Protocols: A Step-by-Step Guide

Part A: Synthesis of 4-Amino-3-nitrobenzoic Acid

The synthesis begins with 4-acetamidobenzoic acid. The acetamido group serves a dual purpose: it protects the amine from oxidation under the harsh nitrating conditions and acts as an ortho-, para-director, guiding the incoming nitro group to the desired position (ortho to the amine).

Protocol 1: Nitration and Hydrolysis of 4-Acetamidobenzoic Acid [5]

  • Nitration:

    • Slowly add 4-acetamidobenzoic acid (1 equivalent) to a stirred solution of 70-84% nitric acid at a temperature maintained between 0-10 °C.

    • After the initial addition, allow the reaction to stir for an additional 10-20 minutes at 20-25 °C to ensure the mononitration is complete.

    • The reaction is exothermic; careful temperature control is critical to prevent over-nitration and side reactions.

  • Hydrolysis & Isolation:

    • Pour the reaction mixture carefully over a large volume of crushed ice and water. This "drowning" step precipitates the nitrated intermediate, 4-acetamido-3-nitrobenzoic acid.

    • Heat the resulting slurry to 90-95 °C for approximately 2 hours to hydrolyze the acetamido group to the primary amine.

    • Cool the mixture to room temperature. The bright yellow product, 4-amino-3-nitrobenzoic acid, will precipitate.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The expected melting point is in the range of 287-290 °C.[5]

Part B: Synthesis of 4-Amino-3-nitrobenzoyl Chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is achieved using a chlorinating agent. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed, simplifying the purification process.[6]

Protocol 2: Acyl Chloride Formation [6][7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend 4-amino-3-nitrobenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).

  • Catalysis (Optional but Recommended): Add a catalytic amount (a few drops) of N,N-dimethylformamide (DMF). DMF accelerates the reaction by forming a Vilsmeier intermediate, which is a more potent acylating agent.[6]

  • Reflux: Gently reflux the mixture until the evolution of gas ceases and the solid dissolves, indicating the completion of the reaction (typically 2-4 hours).

  • Isolation: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-amino-3-nitrobenzoyl chloride, often a yellow-orange solid, can be used directly in the next step or purified by recrystallization from a non-polar solvent if necessary.[8]

Part C: Friedel-Crafts Acylation for 2-(4-Amino-3-nitrobenzoyl)thiophene

This final step involves the electrophilic acylation of thiophene. The reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃), which activates the acyl chloride by forming a highly electrophilic acylium ion.

Causality of Regioselectivity: The acylation of thiophene occurs preferentially at the 2-position. This is because the carbocation intermediate formed by electrophilic attack at C2 is more stable, as the positive charge can be delocalized over three atoms (including the sulfur atom) through resonance. In contrast, attack at C3 results in a less stable intermediate with only two resonance contributors.[9]

Protocol 3: Acylation of Thiophene

  • Complex Formation: In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride (AlCl₃, ~1.1 equivalents) in a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Add the 4-amino-3-nitrobenzoyl chloride (1 equivalent), dissolved in the same dry solvent, dropwise to the AlCl₃ suspension. Stir for 15-30 minutes to allow for the formation of the acylium ion complex.

  • Thiophene Addition: Add thiophene (1 equivalent) dropwise, keeping the temperature below 5 °C. The reaction is often exothermic.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

  • Work-up and Purification:

    • Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

    • Separate the organic layer. Extract the aqueous layer with additional solvent (e.g., DCM).

    • Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-(4-amino-3-nitrobenzoyl)thiophene.

Characterization of the Final Product

A multi-technique approach is essential to unambiguously confirm the structure and assess the purity of the synthesized 2-(4-amino-3-nitrobenzoyl)thiophene.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation FinalProduct Purified Solid Product NMR NMR Spectroscopy (¹H, ¹³C) FinalProduct->NMR IR IR Spectroscopy FinalProduct->IR MS Mass Spectrometry FinalProduct->MS MP Melting Point Analysis FinalProduct->MP Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment MP->Purity

Caption: Workflow for the analytical characterization of the product.

Physical Properties
PropertyExpected ValueReference
Appearance Yellow to orange solid[8]
Molecular Formula C₁₁H₈N₂O₃S[1]
Molecular Weight 248.26 g/mol [1]
Melting Point 170-171 °C[10]
Spectroscopic Data

4.2.1 Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule. The sample can be analyzed as a KBr pellet.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale
Amine (N-H) Symmetric/Asymmetric Stretch3300 - 3500 (two bands)Characteristic of a primary amine (-NH₂).
Carbonyl (C=O) Stretch1630 - 1660Conjugation with both the aromatic and thiophene rings lowers the frequency.
Nitro (NO₂) Asymmetric/Symmetric Stretch1500 - 1550 & 1330 - 1370Strong, sharp absorptions typical for aromatic nitro compounds.
Aromatic C-H Stretch3000 - 3100Indicates C-H bonds on the benzene and thiophene rings.
Thiophene Ring (C-S) Stretch~700 - 750Characteristic absorption for the thiophene heterocycle.[11]

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the carbon-hydrogen framework of the molecule. The sample should be dissolved in a deuterated solvent like DMSO-d₆ or CDCl₃.[12]

¹H NMR (Proton NMR)

  • Thiophene Protons (3H): Expect three distinct signals in the aromatic region (δ 7.0-8.0 ppm), appearing as doublets or doublets of doublets, corresponding to the three protons on the thiophene ring.

  • Benzene Ring Protons (3H): Expect three signals in the aromatic region. The proton ortho to the nitro group will be the most downfield (highest ppm). The protons on the aminophenyl ring will show characteristic ortho and meta coupling.

  • Amine Protons (2H): A broad singlet (δ ~5.0-7.0 ppm, solvent dependent) corresponding to the -NH₂ group. This peak may be exchangeable with D₂O.

¹³C NMR (Carbon NMR)

  • Carbonyl Carbon (C=O): A signal in the downfield region (δ ~180-195 ppm).

  • Aromatic & Thiophene Carbons: Expect 10 distinct signals in the aromatic region (δ ~110-155 ppm), accounting for the 5 carbons of the thiophene ring and the 6 carbons of the benzene ring (one will be quaternary and attached to the carbonyl). The carbons attached to the nitro group and the amino group will show characteristic shifts.

4.2.3 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): The spectrum should show a prominent molecular ion peak at m/z = 248.[1]

  • High-Resolution Mass Spectrometry (HRMS): For an exact mass measurement, HRMS should yield a value corresponding to the molecular formula C₁₁H₈N₂O₃S (Calculated: 248.0256).[1]

Safety and Handling

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All operations must be conducted in a well-ventilated fume hood.

  • Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water. Handle in a dry environment.

  • Nitro Compounds: Are often toxic and potentially explosive. Avoid heat and shock.

  • Solvents: Dichloromethane and other chlorinated solvents are hazardous. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This guide details a reliable and well-rationalized synthetic route for 2-(4-amino-3-nitrobenzoyl)thiophene. The multi-step process, culminating in a Friedel-Crafts acylation, is supported by established chemical principles. The comprehensive characterization workflow, employing a suite of analytical techniques, provides a robust framework for verifying the identity and purity of the final product. This protocol serves as a valuable resource for researchers requiring this key chemical intermediate for applications in drug discovery and organic synthesis.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-(Methylamino)-3-Nitrobenzoyl Chloride: A Versatile Chemical Compound for Pharmaceutical Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2832020, 2-(4-Amino-3-nitrobenzoyl)thiophene. Retrieved from [Link]

  • Google Patents. (1965). US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid.
  • Google Patents. (2015). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • PrepChem.com. (n.d.). Preparation of 4-nitrobenzoyl chloride. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]

  • Google Patents. (1949). US2492629A - Acylation of thiophene.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • IOSR Journal of Applied Chemistry. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Elucidation of 2-(4-Amino-3-nitrobenzoyl)thiophene: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Molecular Architecture In the landscape of modern drug discovery and development, a profound understanding of a molecule's structural and electronic properties is paramount. This guide provide...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Architecture

In the landscape of modern drug discovery and development, a profound understanding of a molecule's structural and electronic properties is paramount. This guide provides an in-depth technical analysis of the spectroscopic data for 2-(4-Amino-3-nitrobenzoyl)thiophene, a compound of interest for its potential applications in medicinal chemistry. As researchers and scientists, our ability to definitively characterize such molecules underpins the success of subsequent pharmacological and toxicological evaluations.

This document moves beyond a mere presentation of data. It is designed to offer field-proven insights into the strategic application of spectroscopic techniques, explaining the rationale behind experimental choices and the logic of spectral interpretation. By doing so, we establish a self-validating system of analysis, ensuring the scientific integrity of our findings.

Core Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before delving into its spectroscopic signature.

PropertyValueSource
Molecular Formula C₁₁H₈N₂O₃SPubChem[1]
Molecular Weight 248.26 g/mol PubChem[1]
IUPAC Name (4-amino-3-nitrophenyl)(thiophen-2-yl)methanonePubChem[1]
CAS Number 31431-30-8PubChem[1]
Melting Point 170-171°CChemicalBook[2]

The Spectroscopic Workflow: A Multi-faceted Approach

The comprehensive characterization of 2-(4-Amino-3-nitrobenzoyl)thiophene necessitates a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Spectroscopic_Workflow General Spectroscopic Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Validation Synthesis Synthesis of 2-(4-Amino-3-nitrobenzoyl)thiophene Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Interpretation Spectral Interpretation NMR->Interpretation MS->Interpretation IR->Interpretation UV_Vis->Interpretation Validation Structural Validation Interpretation->Validation Reporting Reporting & Documentation Validation->Reporting

Caption: A generalized workflow for the spectroscopic characterization of a novel chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For a compound like 2-(4-Amino-3-nitrobenzoyl)thiophene, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: Acquiring High-Resolution NMR Spectra
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for its non-interfering chemical shift range.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled ¹³C spectrum.

    • Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment Rationale
~185Carbonyl carbon (C=O), deshielded due to the electronegativity of the oxygen atom.
~150Aromatic carbon attached to the amino group (C-NH₂), shielded by the electron-donating effect.
~145Aromatic carbon attached to the nitro group (C-NO₂), deshielded by the electron-withdrawing effect.
~140Quaternary carbon of the thiophene ring attached to the carbonyl group.
~135-125Remaining aromatic and thiophene carbons. The specific shifts are influenced by the electronic effects of the substituents.

Note: The above data is illustrative and based on typical chemical shifts for similar functional groups. Actual experimental values may vary slightly. A known spectrum for this compound is available through SpectraBase[1].

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment Rationale
~8.2d1HAromatic proton ortho to the nitro group, significantly deshielded.
~7.8-7.6m3HProtons of the thiophene ring. Their specific shifts and coupling patterns depend on their position relative to the sulfur atom and the benzoyl group.
~7.2d1HAromatic proton ortho to the amino group.
~6.8dd1HAromatic proton meta to the nitro group and ortho to the amino group.
~6.5br s2HProtons of the primary amine (-NH₂). The broadness is due to quadrupole broadening and potential hydrogen exchange.

Note: This is a hypothetical ¹H NMR data set based on established principles of chemical shifts and coupling constants for substituted aromatic and thiophene rings. The interpretation relies on understanding the electronic effects of the amino (electron-donating) and nitro (electron-withdrawing) groups on the chemical shifts of the aromatic protons[3][4].

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

Key IR Absorptions
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400-3300N-H stretchPrimary Amine (-NH₂)
~1640C=O stretchKetone
~1580 & ~1340Asymmetric & Symmetric N-O stretchNitro group (-NO₂)
~1500-1400C=C stretchAromatic & Thiophene rings
~1250C-N stretchAryl amine
~850-750C-H out-of-plane bendSubstituted aromatic ring

The presence of these characteristic absorption bands provides strong evidence for the key functional groups in 2-(4-Amino-3-nitrobenzoyl)thiophene[5][6].

Mass Spectrometry (MS): Determining the Molecular Weight

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

Expected Mass Spectrum Data
  • [M+H]⁺: The protonated molecule would be expected at m/z 249.03.

  • [M+Na]⁺: Adduct formation with sodium could result in a peak at m/z 271.01.

  • Fragmentation: High-energy collision-induced dissociation (CID) would likely lead to fragmentation at the carbonyl linkage, providing further structural confirmation.

A GC-MS spectrum for this compound is available through SpectraBase, which can provide further details on its fragmentation pattern[1].

Conclusion: A Cohesive Structural Narrative

The synergistic application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural elucidation of 2-(4-Amino-3-nitrobenzoyl)thiophene. This guide has outlined the theoretical underpinnings and practical considerations for acquiring and interpreting the spectroscopic data for this molecule. By adhering to these principles and protocols, researchers in drug development can ensure the integrity of their chemical entities, a critical step in the journey from discovery to clinical application.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Amino-3-nitrobenzoyl)thiophene. National Center for Biotechnology Information. Retrieved from [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: -). Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • NIST. (n.d.). Thiophene. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(4-Amino-3-nitrobenzoyl)thiophene

Prepared by: Gemini, Senior Application Scientist Executive Summary This technical guide provides a comprehensive analysis of 2-(4-Amino-3-nitrobenzoyl)thiophene, a heterocyclic compound of interest in synthetic chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of 2-(4-Amino-3-nitrobenzoyl)thiophene, a heterocyclic compound of interest in synthetic chemistry and drug development. We delve into the core analytical techniques of Infrared (IR) Spectroscopy and Electron Ionization Mass Spectrometry (EI-MS) to establish a definitive spectroscopic profile of this molecule. This document is designed for researchers, analytical scientists, and quality control professionals, offering not only procedural steps but also the underlying scientific rationale for each experimental choice and interpretation. By elucidating the characteristic vibrational modes and fragmentation patterns, this guide serves as an authoritative reference for the structural verification and purity assessment of 2-(4-Amino-3-nitrobenzoyl)thiophene.

Chapter 1: Introduction to 2-(4-Amino-3-nitrobenzoyl)thiophene

2-(4-Amino-3-nitrobenzoyl)thiophene, with CAS number 31431-30-8, is a substituted benzoylthiophene.[1][2] Its structure incorporates a thiophene ring linked via a carbonyl group to a benzene ring, which is further substituted with both an amino (-NH₂) and a nitro (-NO₂) group. This combination of functionalities makes it a versatile intermediate or building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.

1.1. Molecular Structure and Physicochemical Properties

A precise understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

  • IUPAC Name: (4-amino-3-nitrophenyl)-thiophen-2-ylmethanone[1]

  • Molecular Formula: C₁₁H₈N₂O₃S[1]

  • Molecular Weight: 248.26 g/mol [1]

Caption: Molecular structure of 2-(4-Amino-3-nitrobenzoyl)thiophene.

Chapter 2: Principles of Spectroscopic Analysis

2.1. Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. For 2-(4-Amino-3-nitrobenzoyl)thiophene, the key functional groups—amine (N-H), nitro (N-O), carbonyl (C=O), and the aromatic rings (C=C, C-H)—each have characteristic absorption frequencies. The choice of sample preparation, typically a potassium bromide (KBr) pellet for solid samples, is critical to eliminate solvent-related absorptions and obtain a clear spectrum.

2.2. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) mode, the sample is bombarded with high-energy electrons, causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•).[3] This molecular ion is often unstable and breaks apart into smaller, charged fragments and neutral radicals. The pattern of these fragments is highly reproducible and provides a molecular fingerprint that can be used to deduce the structure of the parent molecule.[3] For a molecule like 2-(4-Amino-3-nitrobenzoyl)thiophene, the aromatic rings provide a degree of stability, often allowing for the detection of the molecular ion peak, which directly confirms the molecular weight.[4]

Chapter 3: Infrared Spectroscopy Analysis

The IR spectrum provides a detailed map of the functional groups within the molecule.

3.1. Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of high-purity 2-(4-Amino-3-nitrobenzoyl)thiophene with approximately 100-200 mg of dry, spectroscopic-grade KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet. The transparency is crucial for minimizing light scattering.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Place the KBr pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a high signal-to-noise ratio.

3.2. Spectral Interpretation

The expected IR absorption bands for 2-(4-Amino-3-nitrobenzoyl)thiophene are summarized below.

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentVibrational Mode
3480 - 3450MediumPrimary Amine (-NH₂)Asymmetric N-H Stretch
3370 - 3340MediumPrimary Amine (-NH₂)Symmetric N-H Stretch
3120 - 3050Weak-MediumAromatic C-HC-H Stretch
1660 - 1640StrongAryl Ketone (-C=O)C=O Stretch
1620 - 1580MediumAromatic C=CRing Stretch
1540 - 1510StrongNitro (-NO₂)Asymmetric N-O Stretch
1480 - 1440MediumAromatic C=CRing Stretch
1360 - 1330StrongNitro (-NO₂)Symmetric N-O Stretch
850 - 650Medium-StrongAromatic C-H / C-SC-H Out-of-plane Bend / C-S Stretch

Causality Behind Key Absorptions:

  • Amine N-H Stretches: The presence of two distinct peaks in the 3500-3300 cm⁻¹ region is a definitive indicator of a primary amine (-NH₂). The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is the symmetric stretch.

  • Carbonyl C=O Stretch: The strong absorption around 1650 cm⁻¹ is characteristic of the carbonyl group. Its position is lower than that of a simple aliphatic ketone due to conjugation with both the thiophene and the substituted benzene ring, which delocalizes the pi-electrons and weakens the C=O double bond.

  • Nitro N-O Stretches: Aromatic nitro compounds consistently display two very strong absorptions.[5] The asymmetric stretch appears at a higher wavenumber (1540-1510 cm⁻¹) and the symmetric stretch at a lower wavenumber (1360-1330 cm⁻¹). These are among the most reliable bands for identifying a nitro group.

  • Thiophene Ring Vibrations: The thiophene ring contributes to absorptions in the fingerprint region, including C-S stretching modes which can be observed between 850-650 cm⁻¹.[6][7]

Caption: Key IR vibrational modes for 2-(4-Amino-3-nitrobenzoyl)thiophene.

Chapter 4: Mass Spectrometry Analysis

The mass spectrum reveals the molecular weight and provides structural information through predictable fragmentation pathways.

4.1. Experimental Protocol: EI-MS

  • Sample Introduction:

    • Load a small quantity (microgram level) of the sample into a capillary tube.

    • Introduce the sample into the high-vacuum source of the mass spectrometer using a direct insertion probe (DIP).

  • Ionization and Data Acquisition:

    • Gently heat the probe to volatilize the sample into the ionization chamber.

    • Ionize the gaseous molecules using a standard electron energy of 70 eV. This energy level is an industry standard that ensures reproducible fragmentation patterns and allows for library matching.

    • Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and all significant fragments.

4.2. Spectral Interpretation

The analysis of the mass spectrum focuses on identifying the molecular ion and rationalizing the formation of the most abundant fragment ions.

m/zProposed Fragment IonFormula of FragmentNeutral Loss
248[M]⁺• (Molecular Ion) [C₁₁H₈N₂O₃S]⁺•-
202[M - NO₂]⁺[C₁₁H₈N₁OS]⁺•NO₂
180[4-amino-3-nitrobenzoyl]⁺[C₇H₅N₂O₃]⁺•C₄H₃S
152[C₇H₅N₂O₃ - CO]⁺[C₆H₅N₂O₂]⁺CO
111[Thiophen-2-oyl]⁺[C₅H₃OS]⁺•C₆H₅N₂O₂
83[C₅H₃OS - CO]⁺ or [C₄H₃S]⁺[C₄H₃S]⁺CO

Proposed Fragmentation Pathway:

The high-energy molecular ion (m/z 248) undergoes cleavage at its weakest bonds and through pathways that lead to stable fragments.

  • Molecular Ion (m/z 248): The presence of this peak is critical as it confirms the molecular weight of the compound.

  • Loss of Nitro Group (m/z 202): A common fragmentation for nitroaromatic compounds is the expulsion of a nitrogen dioxide radical (•NO₂, 46 Da).[8] This leads to a significant peak at m/z 202.

  • Alpha-Cleavage: The bond between the carbonyl carbon and the adjacent aromatic rings is susceptible to cleavage.[9]

    • Formation of the Thienoyl Cation (m/z 111): Cleavage of the C-C bond between the carbonyl and the benzene ring yields the highly stable thienoyl (or thiophene-2-oyl) cation at m/z 111. This is often a very prominent peak.

    • Formation of the Substituted Benzoyl Cation (m/z 180): The alternative cleavage, breaking the bond to the thiophene ring, produces the 4-amino-3-nitrobenzoyl cation at m/z 180.

  • Secondary Fragmentation: These primary fragment ions can undergo further fragmentation. For instance, acylium ions like those at m/z 180 and m/z 111 can lose a neutral carbon monoxide molecule (CO, 28 Da) to form ions at m/z 152 and m/z 83, respectively.

G M Molecular Ion [C₁₁H₈N₂O₃S]⁺• m/z 248 F202 [M - NO₂]⁺ m/z 202 M->F202 - •NO₂ F180 4-Amino-3-nitrobenzoyl Cation [C₇H₅N₂O₃]⁺ m/z 180 M->F180 - •C₄H₃S (α-cleavage) F111 Thienoyl Cation [C₅H₃OS]⁺ m/z 111 M->F111 - •C₆H₅N₂O₂ (α-cleavage) F152 [F180 - CO]⁺ m/z 152 F180->F152 - CO F83 Thienyl Cation [C₄H₃S]⁺ m/z 83 F111->F83 - CO

Caption: Proposed EI-MS fragmentation pathway for 2-(4-Amino-3-nitrobenzoyl)thiophene.

Chapter 5: Conclusion

The structural characterization of 2-(4-Amino-3-nitrobenzoyl)thiophene is reliably achieved through the combined application of IR spectroscopy and mass spectrometry. IR analysis provides unambiguous identification of the key amine, nitro, and carbonyl functional groups through their characteristic vibrational frequencies. Mass spectrometry confirms the compound's molecular weight via the molecular ion peak (m/z 248) and reveals a predictable fragmentation pattern dominated by the loss of the nitro group and alpha-cleavage adjacent to the carbonyl bridge. These well-defined spectroscopic signatures constitute a robust analytical framework for confirming the identity and ensuring the purity of this important chemical intermediate in any research or drug development setting.

References

  • Schmidt, A., Herzschuh, R., Matysik, F., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]

  • Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Measurement Techniques, 10(8), 2987-2999. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2832020, 2-(4-Amino-3-nitrobenzoyl)thiophene. Retrieved January 12, 2026, from [Link].

  • Tsuchiya, M., et al. (1956). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Chemical Society of Japan, Pure Chemistry Section, 77, 744-748. [Link]

  • Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

  • Indira Gandhi National Open University. (n.d.). Mass Spectrometry: Fragmentation Patterns. eGyanKosh. [Link]

  • Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2010). Synthesis, characterization, and biological evaluation of some thiophene-2-carboxamide derivatives. European Journal of Medicinal Chemistry, 45(4), 1323-1331.
  • LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • IOSR Journal of Applied Physics. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal. [Link]

  • BAC Reports. (2025). 2-(4-Amino-3-nitrobenzoyl)-thiophene (CAS 31431-30-8) Market Research Report 2025. bacreports.com. [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Journal of the Brazilian Chemical Society, 29(9), 1899-1907. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate. [Link]

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Exploratory

Introduction: The Strategic Importance of Nitrothiophenes in Modern Chemistry

An In-depth Technical Guide to the Physicochemical Properties of Nitro-Substituted Thiophenes Thiophene, a sulfur-containing five-membered aromatic heterocycle, serves as a cornerstone scaffold in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Nitro-Substituted Thiophenes

Thiophene, a sulfur-containing five-membered aromatic heterocycle, serves as a cornerstone scaffold in medicinal chemistry and materials science.[1] Its derivatives are integral to numerous approved drugs, valued for their ability to act as bio-isosteres of phenyl rings, enhancing metabolic stability and receptor binding affinity through the sulfur atom's potential for hydrogen bonding.[1] The introduction of a nitro (NO₂) group onto the thiophene ring dramatically alters its electronic landscape and chemical reactivity. As one of the most powerful electron-withdrawing groups, the nitro moiety profoundly influences the physicochemical properties of the parent heterocycle, unlocking a vast potential for diverse applications.[2][3]

This guide provides a comprehensive exploration of the core physicochemical properties of nitro-substituted thiophenes. We will delve into the electronic effects, acidity, solubility, and structural characteristics that define these molecules. Furthermore, we will present detailed methodologies for their analytical characterization and discuss how these fundamental properties underpin their significant roles in drug discovery, from antibacterial prodrugs to potent radiosensitizers.[4][5][6] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemistry of nitrothiophenes in their work.

Part 1: Core Physicochemical Properties

The properties of a nitro-substituted thiophene are dominated by the interplay between the electron-rich aromatic ring and the powerful electron-withdrawing nitro group.[7]

Electronic Effects: A Tale of Two Reactivities

The nitro group exerts its influence through two primary electronic mechanisms: the inductive effect (-I) and the resonance (or mesomeric) effect (-M).[3]

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the thiophene ring through the sigma (σ) bonds.

  • Resonance Effect (-M): The nitro group delocalizes the π-electrons of the thiophene ring, creating resonance structures that place a partial positive charge on the ring carbons.

This potent electron withdrawal has a dual impact on reactivity:

  • Deactivation towards Electrophilic Aromatic Substitution: The reduced electron density on the thiophene ring makes it less susceptible to attack by electrophiles.

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The ring becomes electron-deficient and therefore highly susceptible to attack by nucleophiles, particularly when a suitable leaving group is present.[2] This property is a cornerstone of the synthesis of many complex thiophene derivatives.

Computational studies, particularly Density Functional Theory (DFT), provide quantitative insights into these effects. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, along with the Molecular Electrostatic Potential (MEP) map, visually and energetically confirm the electron-deficient nature of the nitrothiophene ring.[4][8]

Acidity and pKa

The strong electron-withdrawing nature of the nitro group significantly increases the acidity of protons attached to the thiophene ring or its substituents. While specific pKa data for many nitrothiophenes is not widely tabulated, the principle can be clearly understood by analogy to nitrophenols.[9][10] The nitro group helps to stabilize the resulting conjugate base (anion) through delocalization of the negative charge, making the corresponding proton more likely to dissociate. For instance, the pKa of phenol is ~9.9, whereas p-nitrophenol has a pKa of ~7.1, demonstrating a nearly 1000-fold increase in acidity.[9][11] A similar acidifying effect is expected for protons on nitrothiophene scaffolds.

Solubility and Lipophilicity

Nitro-substituted thiophenes are generally crystalline solids with limited solubility in water but good solubility in common organic solvents like chloroform, methanol, ether, and benzene.[1][7]

Lipophilicity , often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The addition of a nitro group generally increases the lipophilicity of the thiophene core.

Table 1: Physicochemical Properties of 2-Nitrothiophene

PropertyValueReference(s)
Molecular FormulaC₄H₃NO₂S[12]
Molecular Weight129.14 g/mol [12]
AppearanceLight yellow to brown crystalline powder[7]
Melting Point43-45 °C[7]
Boiling Point224-225 °C[7]
SolubilitySparingly soluble in water; soluble in ether, alcohol, benzene.[7]
Calculated LogP1.6[12]
Crystal Structure and Polymorphism

The ability of a compound to crystallize in multiple distinct forms, known as polymorphism , is a critical consideration in pharmaceutical development.[13] Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit different solubilities, dissolution rates, and bioavailability, impacting the drug's efficacy and stability. While specific polymorphism studies on simple nitrothiophenes are not extensively documented, the phenomenon is well-known for nitroaromatic compounds.[14][15] Researchers must be aware that nitrothiophenes can potentially form multiple polymorphs, necessitating thorough solid-state characterization during drug development.[14]

Part 2: Analytical and Characterization Methodologies

Accurate characterization of nitro-substituted thiophenes is essential for confirming their identity, purity, and structure. A combination of spectroscopic, chromatographic, and computational methods is typically employed.

Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the synthesized nitrothiophene compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Analysis & Interpretation: The electron-withdrawing nitro group causes a characteristic downfield shift (to higher ppm values) for the adjacent protons and carbons on the thiophene ring compared to unsubstituted thiophene.[7][8] The coupling constants (J-values) between protons can help determine the substitution pattern.

  • Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Analysis & Interpretation: Look for strong, characteristic absorption bands corresponding to the nitro group:

    • Asymmetric NO₂ Stretch: ~1550-1500 cm⁻¹

    • Symmetric NO₂ Stretch: ~1350-1300 cm⁻¹ Thiophene ring C-H and C=C stretching vibrations are also observable.[7][16]

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Data Acquisition: Record the absorption spectrum over a range of ~200-400 nm.

  • Analysis & Interpretation: The nitro group and the thiophene ring form a conjugated system that absorbs UV light. The position of the maximum absorbance (λmax) is sensitive to the substitution pattern and the solvent used.[4][16]

Chromatographic Techniques
  • Sample Preparation: Prepare a stock solution of the nitrothiophene at ~1 mg/mL in a suitable solvent (e.g., acetonitrile). Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.[17]

  • Instrumentation: Use a C18 reverse-phase column.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used.[18]

  • Detection: Monitor the elution profile using a UV detector set to a wavelength where the compound absorbs strongly (determined from the UV-Vis spectrum).

  • Analysis: The purity is determined by the relative area of the main peak compared to any impurity peaks.

  • Applicability: This method is suitable for volatile and thermally stable nitrothiophenes.[17]

  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) in a volatile solvent like dichloromethane or hexane.[17]

  • Instrumentation: Use a capillary column (e.g., DB-5ms). The GC oven temperature is programmed to ramp up to ensure separation of components.

  • Analysis: The GC separates the components of the mixture, and the mass spectrometer provides the mass-to-charge ratio (m/z) of each component, allowing for definitive identification and confirmation of the molecular weight.[19]

Computational Chemistry Workflow

Density Functional Theory (DFT) is a powerful tool for predicting the physicochemical properties of molecules before they are even synthesized.[8]

  • Structure Input: A 3D model of the nitrothiophene molecule is built or imported into the software.

  • Geometry Optimization: The energy of the molecule is minimized to find its most stable three-dimensional conformation. A common functional and basis set for this is B3LYP/6-31G(d,p).[20]

  • Property Calculation: Using the optimized geometry, various properties are calculated, often with a more robust basis set like 6-311++G(d,p) for higher accuracy.[4][8] These properties include HOMO-LUMO energies, MEP maps, and predicted NMR and IR spectra.

DFT_Workflow A 1. Molecular Structure Input B 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B Initial Guess C 3. Frequency Calculation (Confirm Minimum Energy) B->C Optimized Geometry D 4. Single Point Energy & Property Calculation (e.g., B3LYP/6-311++G(d,p)) C->D Verified Structure E Output Properties: - HOMO/LUMO Energies - MEP Map - Predicted Spectra (NMR, IR) - Bond Lengths/Angles D->E

General workflow for DFT calculations on nitrothiophene molecules.

Part 3: Implications in Drug Development and Bioactivity

The unique physicochemical properties of nitrothiophenes directly translate to their mechanisms of action and applications in drug discovery.

Mechanism of Action: Bioreductive Activation

Many nitroaromatic compounds, including nitrothiophenes, function as prodrugs .[5] They are relatively inert until they are "activated" within a target cell. This activation is a reductive process, typically carried out by specific nitroreductase enzymes that are present in certain bacteria (e.g., E. coli, M. tuberculosis) or in the hypoxic (low oxygen) environments characteristic of solid tumors.[5][6][21]

The activation cascade involves the reduction of the nitro group, leading to the formation of highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates, and in some cases, the release of nitric oxide (NO).[6] These reactive species can damage cellular macromolecules like DNA, leading to cell death. This selective activation provides a mechanism for targeted therapy, killing pathogenic bacteria or cancer cells while sparing healthy host cells.[5][6]

Activation_Pathway cluster_cell Target Cell (e.g., Bacterium, Hypoxic Tumor Cell) Prodrug Nitrothiophene Prodrug (R-NO₂) Enzyme Nitroreductase Enzyme Prodrug->Enzyme Intermediate Reactive Intermediates (e.g., R-NO, R-NHOH) Enzyme->Intermediate + 2e⁻, 2H⁺ Damage Cellular Damage (DNA, Proteins) Intermediate->Damage Death Cell Death Damage->Death

Bioreductive activation pathway of a nitrothiophene prodrug.
Structure-Activity Relationships (SAR)

The biological activity of nitrothiophenes is highly dependent on their molecular structure. Quantitative Structure-Activity Relationship (QSAR) studies have shown that properties such as the energy of the HOMO, atomic charges, and the specific substitution pattern correlate with antibacterial activity.[22]

Key SAR insights include:

  • Position of the Nitro Group: The position of the nitro group (e.g., 2-nitro vs. 3-nitro) significantly impacts the electronic distribution and, consequently, the reduction potential and biological activity.

  • Additional Substituents: The presence of other groups, such as halogens or amides, can modulate the molecule's lipophilicity, steric profile, and electronic properties, fine-tuning its potency and selectivity.[21][22] For example, 2-chloro-3,5-dinitrothiophene shows significantly higher activity against E. coli than the simpler 2-nitrothiophene, highlighting the synergistic effect of multiple electron-withdrawing groups.[22]

Conclusion

Nitro-substituted thiophenes are a fascinating and highly versatile class of compounds whose utility is deeply rooted in their fundamental physicochemical properties. The powerful electron-withdrawing nature of the nitro group governs their chemical reactivity, acidity, and spectroscopic signatures. These same properties are elegantly exploited in drug design, enabling their function as bioreductively activated prodrugs that can selectively target pathogens and tumors. A thorough understanding and characterization of these properties, using the analytical and computational workflows outlined in this guide, are paramount for any researcher aiming to synthesize, study, or apply these remarkable molecules in the pursuit of new therapeutics and advanced materials.

References

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  • Various Authors. (2025). Studies on the biological activity of some nitrothiophenes. ResearchGate. [Link]

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  • Royal Society of Chemistry. (2024). Synthesis, Properties, and Biological Applications of Thiophene. In Heterocyclic Compounds in Medicinal Chemistry. [Link]

  • Singh, V., et al. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. Scientific Reports, 8(1), 7263. [Link]

  • Al-Ostath, A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 20. [Link]

  • Manjunatha, U., et al. (2015). Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 59(9), 5807-5809. [Link]

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  • Lynch, D. E. (2000). Studies of polymorphism in three compounds by single crystal X-ray diffraction. International Journal of Pharmaceutics, 194(2), 147-153. [Link]

  • Wang, C. Y., et al. (1975). Antibacterial activity of nitropyrroles, nitrothiophenes, and aminothiophenes in vitro. Antimicrobial Agents and Chemotherapy, 8(2), 216-219. [Link]

  • Singh, S., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1859-1886. [Link]

  • Quora. (2016). Why is p-nitrophenol more acidic (pKa=7.1) than o-nitrophenol (pKa=7.2)? [Link]

  • Munshi, P., & Guru Row, T. N. (2006). Polymorphs of P-Nitrophenol as Studied by Variable-Temperature X-ray Diffraction and Calorimetry. Acta Crystallographica Section B, 62(Pt 1), 143-152. [Link]

  • Andreani, A., et al. (1983). Synthesis and pharmacological properties of 2-nitro-3-substituted-amino benzo[b]thiophenes and 1-substituted benzothieno[2,3-d]imidazoles. European Journal of Medicinal Chemistry, 18(2), 171-175. [Link]

  • Ghosh, H. N., & Palit, D. K. (2001). Charge-Transfer-Induced Twisting of the Nitro Group. The Journal of Physical Chemistry A, 105(40), 9137-9143. [Link]

  • El-Gahami, M. A., & El-Haty, M. T. (2013). Effect of Temperature and Solvent Composition on the Acid Dissociation Constants of 2-Pyrrol and 2-Thiophene Aldehyde Phenyl Sulphonyl Hydrazones. Open Journal of Physical Chemistry, 3(2), 89-94. [Link]

  • Toth, G., et al. (2006). Structure-activity Relationships in Nitrothiophenes. Journal of Molecular Structure: THEOCHEM, 777(1-3), 127-132. [Link]

  • Onuska, F. I., & Thomson, R. D. (2025). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate. [Link]

  • Bharanidharan, S., et al. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Archives of Chemistry and Research, 1(2). [Link]

  • Zachariadis, G. A., & Vlessidis, A. G. (2019). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Molecules, 24(18), 3345. [Link]

  • Wikipedia. (2024). Crystal polymorphism. [Link]

  • Verma, S., et al. (2022). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Molecules, 27(19), 6614. [Link]

  • Ichikawa, T., & Yamada, T. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3612. [Link]

  • Sharma, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(34), 24654-24673. [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Thiophene in Benzene by GC-FPD. Shimadzu Application Note. [Link]

  • Ocampo, A. (2015, May 1). Lower pKa? p-nitrophenol or m-nitrophenol? | Organic Chemistry 2. YouTube. [Link]

  • Williams, D. (n.d.). pKa Values for Organic and Inorganic Bronsted Acids at 25°C. OWL, Cengage. [Link]

  • ResearchGate. (2025). Using the nitro group to induce -stacking in terthiophenes. [Link]

  • ResearchGate. (2018). Crystal structure of 2-((4-nitrophenyl)thio)ethan-1-ol, C8H9NO3S. [Link]

  • ResearchGate. (2025). Determination of Nitrophenols Using Ultrahigh Pressure Liquid Chromatography and a New Manual Shaking-Enhanced, Ultrasound-Assisted Emulsification Microextraction Method Based on Solidification of a Floating Organic Droplet. [Link]

  • National Center for Biotechnology Information. (n.d.). Thiophene, 2-nitro-. PubChem Compound Database. [Link]

  • Arjunan, V., et al. (2014). Spectroscopic (FT-IR, FT-Raman, UV and NMR) investigation on 1-phenyl-2-nitropropene by quantum computational calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 120, 473-484. [Link]

  • ResearchGate. (1999). Spectroscopic study in the UV-Vis, near and mid IR of cationic species formed by interaction of thiophene, dithiophene and terthiophene with the zeolite H-Y. [Link]

  • PubMed. (2025). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Angewandte Chemie International Edition. [Link]

  • Semantic Scholar. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-Ray%2C-a-Al-zahrani-Al-Ghamdi/9e672952467d5e46f6f1c490a61a0f82310b809d]([Link]

  • MDPI. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Molecules, 29(20), 4785. [Link]

  • Semantic Scholar. (2016). FT-IR, FT-Raman, NMR and U-V Spectral investigation: Computation of vibrational frequency, chemical shifts and electronic structure calculations of 1-bromo-4-nitrobenzene. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 2-(4-Amino-3-nitrobenzoyl)thiophene from o-Nitroaniline: A Comprehensive Guide

Abstract: This application note provides a detailed, multi-step protocol for the synthesis of 2-(4-Amino-3-nitrobenzoyl)thiophene, a valuable intermediate in pharmaceutical and materials science research. The synthetic r...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a detailed, multi-step protocol for the synthesis of 2-(4-Amino-3-nitrobenzoyl)thiophene, a valuable intermediate in pharmaceutical and materials science research. The synthetic route commences with the readily available starting material, o-nitroaniline, and proceeds through a series of robust and well-established chemical transformations. Key steps include diazotization, Sandmeyer cyanation, hydrolysis, and a final Friedel-Crafts acylation. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also critical insights into reaction mechanisms, safety considerations, and optimization strategies.

Introduction

The synthesis of substituted benzoylthiophenes is of significant interest due to their prevalence in a wide array of biologically active molecules and functional materials. The target molecule, 2-(4-amino-3-nitrobenzoyl)thiophene[1], incorporates a unique combination of functional groups that make it a versatile building block for further chemical elaboration. The presented synthetic pathway is designed to be both efficient and scalable, utilizing common laboratory reagents and techniques.

The overall synthetic strategy involves the transformation of the amino group of o-nitroaniline into a nitrile via a diazotization-cyanation sequence. Subsequent hydrolysis of the nitrile furnishes the corresponding carboxylic acid, which is then converted to an acyl chloride. The final key step is the Friedel-Crafts acylation of thiophene with the in-situ generated acyl chloride to yield the desired product. Each step has been optimized to ensure high yields and purity of the intermediates and the final product.

Overall Synthetic Scheme

The multi-step synthesis of 2-(4-Amino-3-nitrobenzoyl)thiophene from o-nitroaniline is depicted below. The process is broken down into four distinct stages, each with its own detailed protocol.

Synthesis_Workflow cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Sandmeyer Cyanation cluster_2 Stage 3: Hydrolysis cluster_3 Stage 4: Friedel-Crafts Acylation o_nitroaniline o-Nitroaniline diazonium_salt o-Nitrobenzenediazonium Salt o_nitroaniline->diazonium_salt NaNO₂, HCl 0-5 °C benzonitrile 4-Amino-3-nitrobenzonitrile diazonium_salt->benzonitrile CuCN, NaCN benzoic_acid 4-Amino-3-nitrobenzoic Acid benzonitrile->benzoic_acid H₂SO₄, H₂O Reflux acyl_chloride 4-Amino-3-nitrobenzoyl Chloride benzoic_acid->acyl_chloride SOCl₂ or (COCl)₂ final_product 2-(4-Amino-3-nitrobenzoyl)thiophene acyl_chloride->final_product Thiophene, AlCl₃

Caption: Overall synthetic workflow for 2-(4-Amino-3-nitrobenzoyl)thiophene.

Experimental Protocols

Stage 1: Diazotization of o-Nitroaniline

The first step in this synthesis is the conversion of the primary aromatic amine, o-nitroaniline, into a diazonium salt. This reaction is conducted at low temperatures to ensure the stability of the diazonium salt intermediate.[2][3][4]

Reaction: o-Nitroaniline → o-Nitrobenzenediazonium Salt

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
o-Nitroaniline138.1213.8 g0.1
Concentrated HCl36.4630 mL-
Sodium Nitrite (NaNO₂)69.007.6 g0.11
Deionized Water18.02100 mL-
Ice-As needed-

Protocol:

  • In a 500 mL beaker, suspend o-nitroaniline in a mixture of concentrated hydrochloric acid and 50 mL of water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring. The temperature must be strictly maintained within this range to prevent the decomposition of the diazonium salt.[2]

  • In a separate beaker, dissolve sodium nitrite in 50 mL of water and cool the solution to 0-5 °C.

  • Add the cold sodium nitrite solution dropwise to the o-nitroaniline suspension over a period of 30 minutes. Ensure the temperature does not rise above 5 °C.

  • After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution of the o-nitrobenzenediazonium salt is used immediately in the next stage. It is imperative to keep the diazonium salt in solution and at a low temperature at all times as aryl diazonium salts can be explosive when isolated in a dry state.[5]

Stage 2: Sandmeyer Cyanation

The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group via its diazonium salt.[6][7] In this stage, the diazonium group is replaced with a cyano group using a copper(I) cyanide catalyst.[5][6][8]

Reaction: o-Nitrobenzenediazonium Salt → 4-Amino-3-nitrobenzonitrile

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Copper(I) Cyanide (CuCN)89.5610.7 g0.12
Sodium Cyanide (NaCN)49.016.4 g0.13
Deionized Water18.02100 mL-

Protocol:

  • In a 1 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a solution of copper(I) cyanide and sodium cyanide in 100 mL of water.

  • Warm the solution to 60-70 °C to ensure complete dissolution.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add the cold diazonium salt solution from Stage 1 to the copper(I) cyanide solution with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 30 minutes to ensure the completion of the reaction, which is indicated by the cessation of nitrogen gas evolution.[5]

  • Cool the reaction mixture to room temperature and filter the solid product.

  • Wash the crude product with water, followed by a dilute sodium hydroxide solution, and then again with water until the washings are neutral.

  • Dry the crude 4-amino-3-nitrobenzonitrile. The product can be further purified by recrystallization from ethanol.

Safety Note: Sodium cyanide is extremely toxic and should be handled with extreme care in a well-ventilated fume hood.[9][10][11] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11][12] In case of contact, immediately flush the affected area with copious amounts of water.[11][12][13]

Stage 3: Hydrolysis of 4-Amino-3-nitrobenzonitrile

The nitrile group of 4-amino-3-nitrobenzonitrile is hydrolyzed to a carboxylic acid under acidic conditions.

Reaction: 4-Amino-3-nitrobenzonitrile → 4-Amino-3-nitrobenzoic Acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
4-Amino-3-nitrobenzonitrile163.1316.3 g0.1
Concentrated Sulfuric Acid98.0850 mL-
Deionized Water18.02150 mL-

Protocol:

  • In a 500 mL round-bottom flask, add 4-amino-3-nitrobenzonitrile to a mixture of concentrated sulfuric acid and water.

  • Heat the mixture under reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

  • The solid 4-amino-3-nitrobenzoic acid will precipitate out of the solution.

  • Filter the precipitate, wash it thoroughly with cold water, and dry it. The product is typically of high purity and can be used in the next step without further purification.

Stage 4: Friedel-Crafts Acylation of Thiophene

The final stage involves the conversion of 4-amino-3-nitrobenzoic acid to its acyl chloride, followed by a Friedel-Crafts acylation of thiophene. The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring using a Lewis acid catalyst, typically aluminum chloride.[14][15][16]

Reaction: 4-Amino-3-nitrobenzoic Acid → 2-(4-Amino-3-nitrobenzoyl)thiophene

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
4-Amino-3-nitrobenzoic Acid182.1318.2 g0.1
Thionyl Chloride (SOCl₂)118.9711 mL0.15
Thiophene84.149.2 mL0.11
Anhydrous Aluminum Chloride (AlCl₃)133.3429.3 g0.22
Dichloromethane (DCM)84.93200 mL-

Protocol:

  • Formation of the Acyl Chloride: In a 500 mL three-necked flask fitted with a reflux condenser and a dropping funnel, suspend 4-amino-3-nitrobenzoic acid in 100 mL of dry dichloromethane.

  • Add thionyl chloride dropwise to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reflux the mixture for 1-2 hours until the evolution of HCl and SO₂ gases ceases. The completion of the reaction is indicated by the formation of a clear solution.

  • Friedel-Crafts Acylation: Cool the reaction mixture to 0-5 °C in an ice bath.

  • In a separate flask, dissolve anhydrous aluminum chloride in 100 mL of dry dichloromethane and cool the solution to 0-5 °C.

  • Slowly add the solution of 4-amino-3-nitrobenzoyl chloride to the aluminum chloride suspension with vigorous stirring.

  • To this mixture, add thiophene dropwise while maintaining the temperature at 0-5 °C. The regioselectivity of the acylation of thiophene favors the 2-position.[17]

  • After the addition is complete, stir the reaction mixture at room temperature for 3-4 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice containing a small amount of concentrated HCl to decompose the aluminum chloride complex.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, wash with water, a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 2-(4-amino-3-nitrobenzoyl)thiophene by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization

The structure and purity of the final product and all intermediates should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

  • Melting Point: To assess the purity of the crystalline solids.

Safety and Handling

This synthesis involves the use of several hazardous chemicals. It is essential to conduct all experimental work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE).

  • o-Nitroaniline: Toxic and a suspected carcinogen.

  • Sodium Nitrite: Oxidizing agent and toxic.

  • Sodium Cyanide: Highly toxic by ingestion, inhalation, and skin contact.[9][10][11] Extreme caution is required.

  • Thionyl Chloride and Aluminum Chloride: Corrosive and react violently with water.

  • Concentrated Acids (HCl, H₂SO₄): Highly corrosive.

Always consult the Safety Data Sheets (SDS) for all reagents before use and follow established laboratory safety protocols.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 2-(4-Amino-3-nitrobenzoyl)thiophene from o-nitroaniline. The described four-stage process is robust and utilizes well-established chemical transformations. By following the detailed procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable chemical intermediate for a variety of applications in drug discovery and materials science.

References

  • University of Wisconsin-Madison. (n.d.). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Retrieved from [Link]

  • United Chemical. (2025, April 18). Sodium Cyanide Safety Protection and Emergency Measures. Retrieved from [Link]

  • Cyanco. (n.d.). SODIUM CYANIDE (NaCN) Safety and Handling Guidance. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]

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  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Quora. (2016, February 13). What is the product for reaction of ortho-nitroaniline with nitrous acid?. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

  • Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts | Organic Chemistry II. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Amino-3-nitrobenzoyl)thiophene. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]

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Application

Application Notes & Protocols: A Senior Scientist's Guide to the Gewald Synthesis of 2-Aminothiophenes

Introduction: The Enduring Relevance of the 2-Aminothiophene Scaffold The 2-aminothiophene core is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the 2-Aminothiophene Scaffold

The 2-aminothiophene core is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to participate in a wide range of chemical transformations have made it a cornerstone for the development of numerous therapeutic agents and functional materials.[3][4] Molecules incorporating this five-membered heterocycle exhibit a vast spectrum of biological activities, including anti-inflammatory, antipsychotic, and anti-platelet effects.[5] Several FDA-approved drugs, such as the anti-platelet agent Clopidogrel and the sedative Brotizolam, are synthesized using chemistry rooted in this structure.[5][6]

Among the synthetic methodologies available, the Gewald reaction, first reported in 1961, remains the most versatile and widely adopted approach for constructing polysubstituted 2-aminothiophenes.[7][8] This multicomponent reaction (MCR) is celebrated for its operational simplicity, the ready availability of starting materials, and the mild conditions under which it proceeds, making it a powerful tool for building molecular diversity.[8][9] This guide provides an in-depth exploration of the Gewald synthesis, from its core mechanism to detailed, field-tested protocols and optimization strategies, designed for researchers in drug discovery and chemical development.

Part 1: The Mechanistic Underpinnings of the Gewald Reaction

A true mastery of a reaction comes not from memorizing steps, but from understanding the chemical transformations that govern its course. The Gewald reaction is a one-pot synthesis that elegantly combines a carbonyl compound (ketone or aldehyde), an α-activated nitrile, and elemental sulfur in the presence of a base.[9][10]

The reaction sequence is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the activated nitrile.[1][11] This step is crucial as it forms the carbon framework of the final thiophene ring. The choice of base—often a secondary amine like morpholine or piperidine, or even an inorganic base—is critical for facilitating the deprotonation of the nitrile's α-carbon, which then attacks the carbonyl carbon.[12][13]

Following the condensation, a complex and not fully elucidated sequence involving elemental sulfur (S₈) takes place.[1][14] The current understanding, supported by computational studies, suggests that the enolate of the Knoevenagel adduct attacks the S₈ ring, leading to the formation of polysulfide intermediates.[1][15] These intermediates are dynamic and can interconvert. The final, thermodynamically driven step involves the intramolecular cyclization of a monosulfide intermediate, where the sulfur atom attacks the nitrile group, followed by tautomerization to yield the stable, aromatic 2-aminothiophene ring.[14][16] This aromatization is the primary driving force for the entire reaction sequence.[14]

Gewald_Mechanism Figure 1: Gewald Reaction Mechanism start Carbonyl (Ketone/Aldehyde) + α-Activated Nitrile + Base knoevenagel Knoevenagel Condensation Product (α,β-Unsaturated Nitrile) start->knoevenagel Step 1: Knoevenagel Condensation enolate Enolate Formation (Base-mediated) knoevenagel->enolate Deprotonation sulfur_add Attack on Elemental Sulfur (S8) Forms Polysulfide Intermediates enolate->sulfur_add Step 2: Sulfur Addition cyclization Intramolecular Cyclization (S attacks CN group) sulfur_add->cyclization Step 3: Ring Closure tautomerization Tautomerization cyclization->tautomerization Aromatization Driving Force product 2-Aminothiophene (Aromatic Product) tautomerization->product Final Product Experimental_Workflow Figure 2: General Lab Workflow for Gewald Synthesis prep 1. Reagent Preparation (Carbonyl, Nitrile, S8, Base, Solvent) setup 2. Reaction Setup (Charge flask/vial, add reagents) prep->setup execute 3. Reaction Execution (Heating: Conventional or Microwave) setup->execute monitor 4. Monitoring (TLC Analysis) execute->monitor In-process Check monitor->execute Reaction Incomplete workup 5. Workup & Isolation (Cooling, Filtration) monitor->workup Reaction Complete purify 6. Purification (Washing, Recrystallization, or Chromatography) workup->purify char 7. Characterization (NMR, MS, etc.) purify->char

Sources

Method

The Strategic Utility of 2-(4-Amino-3-nitrobenzoyl)thiophene in Heterocyclic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Value Proposition of a Multifunctional Building Block In the landscape of medicinal chemistry and drug discovery, the thiophene nucleus is...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Value Proposition of a Multifunctional Building Block

In the landscape of medicinal chemistry and drug discovery, the thiophene nucleus is a well-established pharmacophore, prized for its ability to act as a bioisosteric replacement for phenyl rings, thereby modulating pharmacokinetic and pharmacodynamic properties.[1] The strategic functionalization of this privileged scaffold is paramount in the generation of novel molecular entities. 2-(4-Amino-3-nitrobenzoyl)thiophene emerges as a highly valuable synthetic intermediate due to its unique arrangement of functional groups:

  • A Nucleophilic Amino Group: Positioned for a variety of coupling and condensation reactions.

  • An Electrophilic Nitro Group: A versatile precursor for further functionalization, most notably through reduction to a second amino group.

  • A Ketone Linker: Providing a point for further structural elaboration or influencing the electronic properties of the molecule.

  • A Thiophene Ring: A key pharmacophore with a rich history in approved therapeutics.[1]

This specific constellation of functionalities makes 2-(4-Amino-3-nitrobenzoyl)thiophene an ideal precursor for the construction of fused heterocyclic systems, such as the therapeutically significant thienobenzodiazepines. This guide will detail the probable synthetic route to this intermediate and a key application in the synthesis of a thieno[2][3]benzodiazepine core structure, a scaffold found in antipsychotic agents like olanzapine.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a synthetic intermediate is critical for its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of 2-(4-Amino-3-nitrobenzoyl)thiophene

PropertyValueSource
CAS Number 31431-30-8[4]
Molecular Formula C₁₁H₈N₂O₃S[4]
Molecular Weight 248.26 g/mol [4]
Appearance Dark Orange to Very Dark Orange Solid
Melting Point 170-171 °C
Solubility Slightly soluble in Acetone, DMSO, and heated Methanol

Safety and Handling:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

  • Inhalation: Avoid breathing dust.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry place away from heat and ignition sources.

  • Disposal: Dispose of in accordance with local regulations for chemical waste.

Synthesis of 2-(4-Amino-3-nitrobenzoyl)thiophene: A Friedel-Crafts Approach

The most plausible and industrially scalable method for the synthesis of 2-(4-Amino-3-nitrobenzoyl)thiophene is the Friedel-Crafts acylation of thiophene with 4-amino-3-nitrobenzoyl chloride. This reaction leverages the high nucleophilicity of the thiophene ring, which preferentially undergoes electrophilic substitution at the 2-position.[6]

Mechanistic Rationale

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[7] The key steps are:

  • Generation of the Acylium Ion: A strong Lewis acid, such as aluminum chloride (AlCl₃), coordinates to the chlorine atom of 4-amino-3-nitrobenzoyl chloride, facilitating its departure and forming a highly electrophilic acylium ion.

  • Electrophilic Attack: The electron-rich thiophene ring attacks the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). Attack at the C2 position of thiophene is favored as it allows for greater resonance stabilization of the positive charge compared to attack at C3.[6]

  • Rearomatization: A base, typically the AlCl₄⁻ complex, removes a proton from the carbon bearing the acyl group, restoring the aromaticity of the thiophene ring and yielding the final product.

G cluster_0 Generation of Acylium Ion cluster_1 Electrophilic Aromatic Substitution cluster_2 Catalyst Regeneration AcylChloride 4-Amino-3-nitrobenzoyl chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4 AlCl₄⁻ Thiophene Thiophene SigmaComplex Sigma Complex (Resonance Stabilized) Thiophene->SigmaComplex + Acylium Ion Product 2-(4-Amino-3-nitrobenzoyl)thiophene SigmaComplex->Product - H⁺ H_ion H⁺ HCl HCl AlCl4_2 AlCl₄⁻ AlCl3_regen AlCl₃ AlCl4_2->AlCl3_regen AlCl4_2->HCl

Figure 1: Conceptual workflow of the Friedel-Crafts acylation for the synthesis of 2-(4-Amino-3-nitrobenzoyl)thiophene.

Detailed Synthetic Protocol (Proposed)

This protocol is based on established procedures for the Friedel-Crafts acylation of thiophene and related aromatic compounds.[8][9]

Materials:

  • 4-Amino-3-nitrobenzoyl chloride

  • Thiophene

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

  • Formation of the Acyl Chloride Complex: Dissolve 4-amino-3-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the AlCl₃ suspension while maintaining the temperature at 0 °C.

  • Addition of Thiophene: To the resulting mixture, add thiophene (1.1 equivalents) dropwise via the dropping funnel, ensuring the temperature does not rise above 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-(4-Amino-3-nitrobenzoyl)thiophene.

Application as a Synthetic Intermediate: Synthesis of a Thieno[2][3]benzodiazepine Core

A primary application of 2-(4-Amino-3-nitrobenzoyl)thiophene is in the synthesis of thieno[2][3]benzodiazepines, which are key structural motifs in several centrally active drugs. The process involves a reductive cyclization, where the nitro group is reduced to an amine, which then undergoes an intramolecular condensation with the ketone to form the seven-membered diazepine ring.

Mechanistic Rationale

The reductive cyclization is a powerful transformation that builds molecular complexity in a single step.

  • Chemoselective Reduction: The nitro group is selectively reduced to an amine in the presence of the ketone. Stannous chloride (SnCl₂) in the presence of a strong acid like HCl is a common and effective reagent for this transformation.[2]

  • Intramolecular Cyclization: Under the acidic reaction conditions, the newly formed ortho-diamino system undergoes a spontaneous intramolecular condensation with the adjacent ketone. This involves the formation of an imine, which then cyclizes to form the diazepine ring.

G cluster_0 Reductive Cyclization StartMat 2-(4-Amino-3-nitrobenzoyl)thiophene Reduction Chemoselective Nitro Reduction StartMat->Reduction SnCl₂ / HCl Intermediate Ortho-diamino Intermediate Reduction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Acid-catalyzed Product Thieno[1,5]benzodiazepine Cyclization->Product

Figure 2: Conceptual workflow for the synthesis of a thieno[2][3]benzodiazepine from 2-(4-Amino-3-nitrobenzoyl)thiophene.

Detailed Synthetic Protocol

This protocol is adapted from procedures for the synthesis of related thienobenzodiazepines.[10]

Materials:

  • 2-(4-Amino-3-nitrobenzoyl)thiophene

  • Anhydrous stannous chloride (SnCl₂)

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide solution (e.g., 2M)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a slurry of 2-(4-Amino-3-nitrobenzoyl)thiophene (1.0 equivalent) in ethanol.

  • Addition of Reducing Agent: While stirring, add a solution of anhydrous stannous chloride (3.5 equivalents) in concentrated hydrochloric acid dropwise to the slurry. The addition may be exothermic, so it is advisable to use an ice bath to maintain the temperature.

  • Reaction Progression: After the addition is complete, heat the mixture to reflux and maintain for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Neutralization: Cool the reaction mixture to room temperature and then pour it onto ice. Carefully neutralize the mixture with a sodium hydroxide solution to a pH of approximately 8-9. This will precipitate the tin salts.

  • Extraction: Extract the aqueous slurry multiple times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration and Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the desired thieno[2][3]benzodiazepine.

Conclusion

2-(4-Amino-3-nitrobenzoyl)thiophene is a strategically designed intermediate that offers a streamlined entry into complex and medicinally relevant heterocyclic systems. The protocols and mechanistic insights provided herein are intended to empower researchers to effectively utilize this versatile building block in their synthetic campaigns. The combination of a plausible Friedel-Crafts synthesis and a robust reductive cyclization application underscores its value in the rapid generation of diverse chemical libraries for drug discovery and development.

References

  • BenchChem. (2025). Application Note: Synthesis of (3-amino-4-chlorophenyl)(thiophen-2-yl)methanone via Chemoselective Nitro Group Reduction.
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  • Ali, S. Z., & Hu, S. (2022). Tandem C/N-Difunctionalization of Nitroarenes: Reductive Amination and Annulation by a Ring Expansion/Contraction Sequence. Journal of the American Chemical Society.
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Application

The Strategic Role of 2-(4-Amino-3-nitrobenzoyl)thiophene in Medicinal Chemistry: A Guide to Application and Protocol

The landscape of modern drug discovery is characterized by an ever-present need for molecular scaffolds that are not only synthetically versatile but also possess inherent biological relevance. Among these, the thiophene...

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of modern drug discovery is characterized by an ever-present need for molecular scaffolds that are not only synthetically versatile but also possess inherent biological relevance. Among these, the thiophene nucleus has established itself as a "privileged" structure, a recurring motif in a multitude of clinically significant agents.[1][2] This guide focuses on a specific, highly functionalized thiophene derivative, 2-(4-Amino-3-nitrobenzoyl)thiophene , and its strategic application as a cornerstone intermediate in the synthesis of targeted therapeutics, particularly in the realm of oncology.

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices, grounded in established chemical principles and validated through authoritative references.

The Thiophene Scaffold: A Foundation for Therapeutic Innovation

Thiophene and its derivatives are mainstays in medicinal chemistry, valued for their ability to engage with a wide array of biological targets.[2][3] Their structural similarity to benzene allows them to act as bioisosteres, yet the presence of the sulfur atom imparts unique electronic properties that can be exploited to fine-tune molecular interactions and pharmacokinetic profiles.[3] Thiophene-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4][5]

In the context of oncology, thiophene derivatives have been successfully developed as inhibitors of various protein kinases, enzymes that play a pivotal role in the signaling pathways governing cell growth, proliferation, and survival.[6][7][8] Dysregulation of these pathways is a hallmark of many cancers, making kinase inhibitors a critical class of targeted therapies.[9][10]

2-(4-Amino-3-nitrobenzoyl)thiophene: A Versatile Intermediate

The subject of this guide, 2-(4-Amino-3-nitrobenzoyl)thiophene, is a key building block for the synthesis of more complex heterocyclic systems, most notably thieno[2,3-d]pyrimidines. The strategic placement of the amino and nitro groups on the benzoyl moiety, coupled with the thiophene ring, provides a rich chemical handle for a variety of synthetic transformations.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₁H₈N₂O₃S[11]
Molecular Weight248.26 g/mol [11]
IUPAC Name(4-amino-3-nitrophenyl)-thiophen-2-ylmethanone[11]
CAS Number31431-30-8[11]

Synthetic Protocols

The synthesis of 2-(4-Amino-3-nitrobenzoyl)thiophene and its subsequent elaboration into therapeutically relevant compounds involves a multi-step process. The protocols provided herein are based on established chemical principles and analogous transformations reported in the literature.

Synthesis of the Precursor: 4-Amino-3-nitrobenzoic Acid

The journey begins with the synthesis of the substituted benzoic acid precursor. A common and effective method involves the nitration of 4-acetamidobenzoic acid, followed by hydrolysis of the acetyl group.[11]

Protocol 1: Synthesis of 4-Amino-3-nitrobenzoic Acid

  • Materials: 4-Acetamidobenzoic acid, 70-84% Nitric acid, Water.

  • Procedure:

    • Carefully add 4-acetamidobenzoic acid to a 70-84% nitric acid solution at a temperature of 0 to 25 °C.

    • Adjust the nitric acid concentration to 89-93% and maintain the temperature between 0 and 25 °C until mononitration is complete, as monitored by Thin Layer Chromatography (TLC).

    • Pour the reaction mixture into water to precipitate the 4-acetamido-3-nitrobenzoic acid.

    • Heat the resulting slurry to 90-95 °C for approximately 2 hours to hydrolyze the acetamido group.

    • Cool the mixture and filter the precipitated 4-amino-3-nitrobenzoic acid. Wash with water and dry.[11]

Synthesis of 2-(4-Amino-3-nitrobenzoyl)thiophene via Friedel-Crafts Acylation

The key step in the synthesis of the title compound is the Friedel-Crafts acylation of thiophene with 4-amino-3-nitrobenzoyl chloride. This electrophilic aromatic substitution reaction preferentially occurs at the 2-position of the thiophene ring due to the greater stabilization of the cationic intermediate.[12]

Protocol 2: Synthesis of 2-(4-Amino-3-nitrobenzoyl)thiophene

  • Part A: Preparation of 4-Amino-3-nitrobenzoyl chloride

    • Suspend 4-amino-3-nitrobenzoic acid in a suitable solvent such as dichloromethane or toluene.

    • Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.

    • Allow the reaction to warm to room temperature and then reflux until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude 4-amino-3-nitrobenzoyl chloride, which can be used in the next step without further purification.

  • Part B: Friedel-Crafts Acylation

    • Dissolve thiophene in a suitable inert solvent like dichloromethane or carbon disulfide.

    • Cool the solution to 0 °C and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), portion-wise.[13][14]

    • Add a solution of 4-amino-3-nitrobenzoyl chloride in the same solvent dropwise to the thiophene-catalyst mixture, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

    • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield 2-(4-Amino-3-nitrobenzoyl)thiophene.

Application in the Synthesis of Thieno[2,3-d]pyrimidine Kinase Inhibitors

2-(4-Amino-3-nitrobenzoyl)thiophene is an excellent starting material for the synthesis of thieno[2,3-d]pyrimidines, a class of compounds known to exhibit potent kinase inhibitory activity.[8][9][15] The general synthetic strategy involves the reduction of the nitro group, followed by cyclization to form the pyrimidine ring.

G

Protocol 3: Synthesis of a Thieno[2,3-d]pyrimidine Scaffold

  • Step 1: Reduction of the Nitro Group

    • Dissolve 2-(4-Amino-3-nitrobenzoyl)thiophene in a suitable solvent such as ethanol or ethyl acetate.

    • Add a reducing agent, for example, tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, neutralize the reaction mixture and extract the product, 2-(3,4-diaminobenzoyl)thiophene, with an organic solvent. Purify as needed.

  • Step 2: Cyclization to form the Thienopyrimidine Ring

    • React the resulting 2-(3,4-diaminobenzoyl)thiophene with a suitable cyclizing agent to form the pyrimidine ring. For instance, reaction with urea will yield a thieno[2,3-d]pyrimidin-4(3H)-one.[16]

    • Alternatively, reaction with formamide or triethyl orthoformate can also be employed to construct the pyrimidine ring.[15]

    • The specific conditions (solvent, temperature, and catalyst) will depend on the chosen cyclizing agent.

  • Step 3: Further Functionalization

    • The thieno[2,3-d]pyrimidine scaffold can be further modified to explore structure-activity relationships (SAR). A common modification is the introduction of various substituents at the 4-position of the pyrimidine ring.

    • This can be achieved by first converting the 4-oxo group to a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).[16]

    • The 4-chloro derivative can then be reacted with a variety of amines to introduce diverse side chains, which is a key strategy in the development of kinase inhibitors.[7]

Biological Evaluation of Thiophene-Based Kinase Inhibitors

Once a library of thieno[2,3-d]pyrimidine derivatives has been synthesized, their biological activity must be assessed. Standard in vitro assays are employed to determine their potency and selectivity as kinase inhibitors and their cytotoxic effects on cancer cell lines.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol 4: General Kinase Inhibition Assay

  • Materials: Recombinant kinase, kinase-specific substrate, ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well or 384-well plate, add the kinase, its substrate, and the test compound in the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction for a specified time at a controlled temperature.

    • Stop the reaction and measure the kinase activity using a suitable detection method. The ADP-Glo™ assay, for example, quantifies the amount of ADP produced, which is directly proportional to kinase activity.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell Viability (Cytotoxicity) Assay

The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cells.[1][17]

Protocol 5: MTT Assay for Cytotoxicity

  • Materials: Cancer cell lines (e.g., HeLa, HepG2), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in a solubilizing agent.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 490 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[1]

Mechanism of Action: Targeting Key Signaling Pathways

Thieno[2,3-d]pyrimidine derivatives often exert their anticancer effects by inhibiting key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt and VEGFR-2 pathways.[10][18]

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[3][7] Its aberrant activation is a common event in many human cancers.

G

The VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[17][19]

G

Conclusion

2-(4-Amino-3-nitrobenzoyl)thiophene stands out as a strategically designed intermediate with immense potential in medicinal chemistry. Its versatile chemical nature allows for the efficient construction of complex heterocyclic systems, particularly thieno[2,3-d]pyrimidines, which are a proven scaffold for the development of potent kinase inhibitors. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to leverage this valuable building block in their quest for novel and effective therapeutic agents. The combination of rational design, robust synthetic chemistry, and rigorous biological evaluation will continue to drive the successful application of thiophene derivatives in the ongoing fight against diseases such as cancer.

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  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules. [Link]

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Method

Application Notes and Protocols for Investigating the Biological Activity of 2-(4-Amino-3-nitrobenzoyl)thiophene

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the Thiophene Scaffold The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of nu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Thiophene Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its derivatives have been extensively explored for their therapeutic potential, demonstrating promising results as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The biological activity of thiophene derivatives is often dictated by the nature and position of their substituents.[1] The subject of this guide, 2-(4-Amino-3-nitrobenzoyl)thiophene, is a compound of interest due to the presence of key pharmacophores: an amino group, a nitro group, and a benzoyl moiety attached to the thiophene core. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structural features suggest a high probability of interesting biological activities.

The electron-withdrawing nature of the nitro group can play a crucial role in the bioactivity of such molecules, often acting as a pro-drug feature, particularly in antimicrobial applications.[4] Furthermore, the amino group can be a key site for interactions with biological targets. This guide provides a comprehensive framework for the systematic investigation of the biological activities of 2-(4-Amino-3-nitrobenzoyl)thiophene, drawing upon established protocols for related thiophene derivatives.

PART 1: Potential Biological Activities and Mechanistic Considerations

Based on the known activities of structurally related thiophene derivatives, the following biological activities are worthy of investigation for 2-(4-Amino-3-nitrobenzoyl)thiophene:

Anticancer Activity

Thiophene derivatives have shown significant potential as anticancer agents, acting through various mechanisms.[1][5][6] These include the inhibition of topoisomerases, tyrosine kinases, and tubulin polymerization, as well as the induction of apoptosis.[1] The presence of the benzoyl and nitro groups on the thiophene ring in 2-(4-Amino-3-nitrobenzoyl)thiophene suggests that it may exhibit cytotoxic effects on cancer cell lines.

Potential Mechanisms of Anticancer Action:

  • Tubulin Polymerization Inhibition: Many heterocyclic compounds exert their anticancer effects by disrupting microtubule dynamics.

  • Kinase Inhibition: The thiophene scaffold is present in several kinase inhibitors.

  • Apoptosis Induction: The nitroaromatic group can be bioreduced in hypoxic tumor environments to reactive species that induce oxidative stress and trigger apoptosis.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Thiophene derivatives have been identified as potent anti-inflammatory agents.[3][7] Their mechanisms of action often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3]

Potential Mechanisms of Anti-inflammatory Action:

  • COX/LOX Inhibition: Inhibition of these enzymes reduces the production of prostaglandins and leukotrienes, which are key mediators of inflammation.

  • Cytokine Modulation: The compound may modulate the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

  • NF-κB Pathway Inhibition: The transcription factor NF-κB is a central regulator of the inflammatory response.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Thiophene derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[8][9][10] The nitro group in 2-(4-Amino-3-nitrobenzoyl)thiophene is a particularly noteworthy feature, as nitro-heterocyclic compounds are known to be effective antimicrobials.[4][11]

Potential Mechanisms of Antimicrobial Action:

  • Reductive Activation of the Nitro Group: Bacterial nitroreductases can reduce the nitro group to generate reactive nitrogen species that are toxic to the cell.[4]

  • Inhibition of Essential Enzymes: The compound may target key bacterial enzymes involved in processes like DNA replication, protein synthesis, or cell wall biosynthesis.

  • Membrane Disruption: Some thiophene derivatives can disrupt the integrity of the bacterial cell membrane.

PART 2: Experimental Protocols

The following protocols provide a starting point for the investigation of the biological activities of 2-(4-Amino-3-nitrobenzoyl)thiophene. It is crucial to note that these are general protocols and may require optimization for the specific compound and cell lines being used.

In Vitro Anticancer Activity Assessment

This assay is a fundamental first step to assess the cytotoxic potential of the compound against various cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a stock solution of 2-(4-Amino-3-nitrobenzoyl)thiophene in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium and add to the wells. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for In Vitro Anticancer Screening:

Anticancer_Screening cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (e.g., MCF-7, A549) Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep Compound Stock Solution Preparation Treatment Compound Treatment (Serial Dilutions) Compound_Prep->Treatment Seeding->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT_Addition MTT Addition Incubation->MTT_Addition Solubilization Formazan Solubilization MTT_Addition->Solubilization Readout Absorbance Measurement Solubilization->Readout IC50 IC50 Determination Readout->IC50

Caption: Workflow for assessing the in vitro anticancer activity of 2-(4-Amino-3-nitrobenzoyl)thiophene using the MTT assay.

In Vitro Anti-inflammatory Activity Assessment

This assay measures the ability of the compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of 2-(4-Amino-3-nitrobenzoyl)thiophene for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

In Vitro Antimicrobial Activity Assessment

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Bacterial/Fungal Culture: Prepare an overnight culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Compound Dilution: Prepare serial two-fold dilutions of 2-(4-Amino-3-nitrobenzoyl)thiophene in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 24 hours for bacteria or at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathway for Nitro-heterocyclic Antimicrobial Action:

Nitro_Antimicrobial Compound 2-(4-Amino-3-nitrobenzoyl)thiophene (Pro-drug) Nitroreductase Bacterial Nitroreductase Compound->Nitroreductase Reduction Reactive_Species Reactive Nitrogen Species Nitroreductase->Reactive_Species Generates Cell_Damage Cellular Damage (DNA, proteins, lipids) Reactive_Species->Cell_Damage Induces Cell_Death Bacterial Cell Death Cell_Damage->Cell_Death Leads to

Caption: Proposed mechanism of antimicrobial action for nitro-containing thiophene derivatives.

PART 3: Data Presentation and Interpretation

Quantitative Data Summary

All quantitative data should be presented in a clear and concise tabular format for easy comparison.

Table 1: In Vitro Anticancer Activity of 2-(4-Amino-3-nitrobenzoyl)thiophene

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)Experimental Value
A549 (Lung)Experimental Value
HeLa (Cervical)Experimental Value

Table 2: In Vitro Anti-inflammatory Activity of 2-(4-Amino-3-nitrobenzoyl)thiophene

AssayIC50 (µM)
NO Production InhibitionExperimental Value

Table 3: In Vitro Antimicrobial Activity of 2-(4-Amino-3-nitrobenzoyl)thiophene

MicroorganismMIC (µg/mL)
Staphylococcus aureusExperimental Value
Escherichia coliExperimental Value
Candida albicansExperimental Value

PART 4: Safety and Toxicity Considerations

While thiophene derivatives hold significant therapeutic promise, it is crucial to consider their potential toxicity. The metabolism of the thiophene ring can sometimes lead to the formation of reactive metabolites, which may cause hepatotoxicity.[12] Therefore, early-stage toxicity profiling is essential.

Initial Toxicity Assessment:

  • Cytotoxicity against normal cell lines: Evaluate the compound's cytotoxicity against non-cancerous cell lines (e.g., human fibroblasts) to determine its selectivity.

  • Hemolysis assay: Assess the compound's potential to damage red blood cells.

Conclusion

2-(4-Amino-3-nitrobenzoyl)thiophene is a molecule with significant potential for exhibiting a range of valuable biological activities. The protocols and conceptual frameworks provided in this guide offer a robust starting point for a comprehensive investigation into its anticancer, anti-inflammatory, and antimicrobial properties. A systematic approach, coupled with careful data analysis and consideration of potential toxicity, will be crucial in elucidating the therapeutic potential of this promising compound.

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Application

Application Notes & Protocols for the In Vitro Evaluation of 2-(4-Amino-3-nitrobenzoyl)thiophene

Abstract This document provides a comprehensive guide for the initial in vitro evaluation of 2-(4-Amino-3-nitrobenzoyl)thiophene, a synthetic compound featuring a 2-aminothiophene core. The 2-aminothiophene scaffold is r...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the initial in vitro evaluation of 2-(4-Amino-3-nitrobenzoyl)thiophene, a synthetic compound featuring a 2-aminothiophene core. The 2-aminothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the basis of numerous compounds with diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The presence of the nitrobenzoyl moiety further suggests potential for significant molecular interactions. This guide is designed for researchers in drug discovery and pharmacology, offering a logical, multi-tiered approach to characterizing the compound's biological profile. We begin with essential cytotoxicity profiling to establish a therapeutic window, followed by detailed protocols to investigate its potential antiproliferative and anti-inflammatory properties, and conclude with frameworks for mechanistic enzyme inhibition studies. Each protocol is presented with the underlying scientific rationale to empower researchers to make informed experimental decisions.

Introduction: Scientific Rationale and Strategic Approach

The thiophene ring and its derivatives are cornerstones of heterocyclic chemistry, widely explored for their therapeutic potential.[1][4] Specifically, the 2-aminothiophene moiety is a versatile pharmacophore known to confer a range of biological activities, from antimitotic action via tubulin polymerization inhibition to modulation of inflammatory pathways.[2][5][6]

The target compound, 2-(4-Amino-3-nitrobenzoyl)thiophene (PubChem CID: 2832020), combines this privileged scaffold with an electron-withdrawing nitro group on the benzoyl ring, a feature that can significantly influence molecular interactions and biological activity.[7] Based on this structural analysis, we hypothesize two primary avenues of potential efficacy:

  • Antiproliferative Activity: Many 2-aminothiophene derivatives exhibit potent cytotoxicity against various cancer cell lines, often by inducing cell cycle arrest and apoptosis.[6][8][9]

  • Anti-inflammatory Effects: Thiophene-based compounds are known to inhibit key inflammatory mediators and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), and modulate pro-inflammatory cytokine production.[4][10]

This guide outlines a systematic workflow to test these hypotheses, ensuring that each step builds upon the last, from foundational safety assessment to detailed mechanistic investigation.

G cluster_0 Phase 1: Foundational Assays cluster_2 Phase 3: Mechanistic Insight A Compound Acquisition & QC (Purity, Solubility) B Protocol 1: Cytotoxicity Profiling (MTT Assay) A->B C Determine Non-Toxic Concentration Range & Initial IC50 B->C D Protocol 2: Antiproliferative Evaluation C->D Proceed if cytotoxic E Protocol 3: Anti-inflammatory Evaluation C->E Use non-toxic concentrations F Protocol 4: Apoptosis vs. Necrosis (Annexin V / PI Assay) D->F G Protocol 5: Cytokine & NO Inhibition (ELISA & Griess Assay) E->G H Protocol 6: Enzyme Inhibition (e.g., Tubulin, COX-2) F->H G->H

Caption: General experimental workflow for the in vitro evaluation of 2-(4-Amino-3-nitrobenzoyl)thiophene.

Protocol 1: Foundational Cytotoxicity Assessment (MTT Assay)

Causality: Before assessing therapeutic potential, it is imperative to determine the concentration range at which 2-(4-Amino-3-nitrobenzoyl)thiophene exhibits toxicity to cells.[11] This step identifies the sub-lethal concentrations required for subsequent functional assays and provides a preliminary measure of the compound's potency, the half-maximal inhibitory concentration (IC50).[12] The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which is directly proportional to cell viability.[13][14]

Step-by-Step Methodology
  • Cell Culture:

    • Select a panel of relevant cell lines. For initial screening, a combination of a rapidly proliferating cancer cell line (e.g., HeLa - cervical cancer, MCF-7 - breast cancer) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney) is recommended to assess for potential tumor selectivity.[14]

    • Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified, 5% CO2 incubator.

  • Cell Seeding:

    • Harvest cells using trypsinization and perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours to allow cells to adhere.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 2-(4-Amino-3-nitrobenzoyl)thiophene in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture media to create a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

    • Remove the old media from the cells and add 100 µL of the media containing the compound dilutions.

    • Include "vehicle control" wells (media with DMSO only) and "untreated control" wells (media only). A positive control like Doxorubicin (10 µM) is also recommended.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay Execution:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

    • Carefully aspirate the media from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Abs_Sample / Abs_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Data Presentation

Summarize the calculated IC50 values in a table for clear comparison across cell lines and time points.

Cell LineCancer TypeIncubation Time (h)IC50 (µM) ± SD
MCF-7Breast Adenocarcinoma48[Insert Value]
HeLaCervical Cancer48[Insert Value]
HEK293Non-cancerous Kidney48[Insert Value]

Protocol 2: Evaluation of Anti-Inflammatory Potential

Causality: Chronic inflammation is implicated in numerous diseases.[10] A key event in the inflammatory response is the activation of macrophages, which then produce mediators like nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[4][15] This protocol uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for in vitro inflammation, to assess if the compound can inhibit the production of these key mediators.

G cluster_cell Macrophage cluster_nuc LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Mediators Inflammatory Mediators (NO, Cytokines) Genes->Mediators Transcription & Translation Compound 2-(4-Amino-3-nitrobenzoyl)thiophene Compound->IKK Inhibits? Compound->NFkB Inhibits?

Caption: Simplified NF-κB signaling pathway, a potential target for anti-inflammatory agents.[10]

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: NO is a short-lived signaling molecule; its production is quantified by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[10]

  • Cell Culture and Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells for 1-2 hours with non-toxic concentrations of 2-(4-Amino-3-nitrobenzoyl)thiophene (determined from Protocol 1).

  • Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reaction:

    • Transfer 50 µL of culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the culture supernatant.[15]

  • Sample Collection: Use the same culture supernatants collected for the Griess Assay.

  • ELISA Protocol:

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., TNF-α or IL-6).

    • Briefly, this involves adding the supernatant to antibody-coated wells, followed by incubation with detection antibodies and a substrate that produces a measurable color change.

  • Data Acquisition: Read the absorbance on a plate reader at the specified wavelength. Calculate the cytokine concentrations based on the provided standard curve.

Protocol 3: Apoptosis vs. Necrosis Determination (Annexin V & PI Staining)

Causality: If the compound shows potent cytotoxicity (a low IC50 value) in cancer cells, it is crucial to understand the mechanism of cell death.[12][13] Apoptosis (programmed cell death) is a desirable mechanism for anticancer drugs. This assay uses Annexin V, which binds to phosphatidylserine on the surface of apoptotic cells, and Propidium Iodide (PI), a fluorescent dye that only enters necrotic or late-stage apoptotic cells with compromised membranes.[13]

G A Seed & Treat Cells (e.g., with IC50 concentration) B Harvest & Wash Cells (Trypsinization, PBS wash) A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC & Propidium Iodide (PI) C->D E Incubate in Dark (15 min, Room Temp) D->E F Analyze via Flow Cytometry E->F G Data Interpretation: - Annexin V- / PI- (Live) - Annexin V+ / PI- (Apoptotic) - Annexin V+ / PI+ (Late Apoptotic) - Annexin V- / PI+ (Necrotic) F->G

Sources

Method

Application Notes & Protocols: Investigating the Anticancer Potential of 2-(4-Amino-3-nitrobenzoyl)thiophene Derivatives

Abstract: The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This document provides a detailed guide for researchers exploring the a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This document provides a detailed guide for researchers exploring the anticancer properties of a specific subclass: 2-(4-Amino-3-nitrobenzoyl)thiophene derivatives. We delve into the prevailing hypotheses regarding their mechanism of action, offer detailed protocols for essential in vitro evaluation, and discuss the principles of structure-activity relationship (SAR) analysis to guide lead optimization. The methodologies described herein are designed to be self-validating through the inclusion of appropriate controls, ensuring robust and reproducible data generation for drug discovery programs.

Introduction: The Therapeutic Rationale

Heterocyclic compounds containing sulfur, particularly the thiophene ring, are a cornerstone in the development of novel therapeutics.[3][4] Their unique structural and electronic properties allow them to interact with a wide array of biological targets, making them highly valuable in oncology.[2] Many commercially available anticancer drugs feature a thiophene moiety, exerting their effects through diverse pathways such as kinase inhibition and disruption of microtubule dynamics.[1][5]

The 2-(4-Amino-3-nitrobenzoyl)thiophene scaffold combines several key pharmacophores:

  • A Thiophene Ring: A versatile aromatic system known for its bioisosteric relationship with phenyl rings and its ability to engage in various non-covalent interactions.

  • A Benzoyl Linker: This ketone bridge provides a critical geometry and can participate in hydrogen bonding, orienting the molecule within a target's binding pocket.

  • A Substituted Phenyl Ring: The 4-amino and 3-nitro groups are significant. The nitro group is a strong electron-withdrawing group, while the amino group is electron-donating. This electronic push-pull system can influence the molecule's overall polarity, binding affinity, and metabolic stability. The nature and position of substituents on this ring are known to dramatically impact biological activity.[2]

This guide provides the foundational knowledge and practical protocols to systematically evaluate derivatives of this scaffold as potential anticancer agents.

Postulated Mechanisms of Antitumor Action

While the precise mechanism for every new derivative must be empirically determined, research on structurally related 2-aroylthiophenes and aminothiophenes points toward several convergent pathways. The most prominent hypotheses include disruption of the cytoskeleton and interference with critical cell signaling cascades.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for forming the mitotic spindle during cell division.[6] Their disruption is a clinically validated anticancer strategy. Many thiophene-containing molecules, particularly those with a benzoyl linkage, function as microtubule-destabilizing agents by binding to the colchicine site on β-tubulin.[6][7][8] This interaction prevents the polymerization of tubulin into microtubules, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[5][9]

Multi-Kinase Inhibition

Protein kinases are crucial regulators of cell proliferation, survival, and angiogenesis; their dysregulation is a hallmark of cancer.[10] Fused thiophene derivatives have been successfully developed as potent inhibitors of key oncogenic kinases.[10] Potential targets for the 2-(4-Amino-3-nitrobenzoyl)thiophene class could include:

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A primary mediator of angiogenesis, the formation of new blood vessels required for tumor growth and metastasis.

  • Akt (Protein Kinase B): A central node in the PI3K/AKT/mTOR pathway that promotes cell survival and proliferation while inhibiting apoptosis.

Inhibition of these pathways can starve the tumor of its blood supply and shut down pro-survival signals, ultimately leading to cell death.

The diagram below illustrates how these pathways converge to exert an anticancer effect.

Mechanism_of_Action Compound 2-(4-Amino-3-nitrobenzoyl) thiophene Derivative Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Kinases Oncogenic Kinases (e.g., VEGFR-2, AKT) Compound->Kinases Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Blocks G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Leads to Signaling Pro-Survival Signaling (e.g., PI3K/AKT) Kinases->Signaling Blocks Angiogenesis Angiogenesis Kinases->Angiogenesis Blocks Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Caspase Caspase Activation Apoptosis->Caspase via Signaling->Apoptosis Promotes

Figure 1: Postulated dual-action mechanism of 2-benzoylthiophene derivatives.

Core Experimental Protocols

The following protocols provide a robust framework for the initial in vitro characterization of novel thiophene derivatives.

Workflow for In Vitro Evaluation

A logical progression of experiments is key to efficient characterization. The initial screening identifies cytotoxic compounds, and subsequent assays elucidate the underlying mechanism of cell death.

Experimental_Workflow cluster_mech Mechanism Elucidation Start Synthesized Thiophene Derivatives MTT Cytotoxicity Screening (MTT / MTS Assay) Determine IC50 Values Start->MTT Select Select Potent Compounds (Low IC50) MTT->Select Mechanism Mechanism of Action Studies Select->Mechanism Apoptosis Apoptosis Assay (Annexin V / PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Mechanism->CellCycle Western Target Validation (Western Blot) Mechanism->Western End Candidate for In Vivo Studies Apoptosis->End CellCycle->End Western->End

Figure 2: A systematic workflow for characterizing anticancer thiophene derivatives.

Protocol 3.1: Cell Viability and Cytotoxicity (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[1] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon, HepG2 for liver).[1][10]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • Test compounds dissolved in DMSO (stock solution, e.g., 10 mM).

  • MTT solution (5 mg/mL in sterile PBS).

  • DMSO (cell culture grade).

  • 96-well flat-bottom plates.

  • Multichannel pipette, microplate reader.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Rationale: This initial incubation ensures cells are in a logarithmic growth phase and have adhered properly before drug treatment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control - medium with 0.5% DMSO).

    • Controls: Include "vehicle control" wells (cells + DMSO medium) and "blank" wells (medium only). A positive control like Doxorubicin or Paclitaxel is recommended.[11][12]

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

    • Rationale: This allows sufficient time for viable cells to metabolize the MTT salt.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 490-570 nm using a microplate reader.[11]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 3.2: Cell Cycle Analysis by Flow Cytometry

Principle: This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain cellular DNA. The amount of PI fluorescence is directly proportional to the amount of DNA. By analyzing a population of cells with a flow cytometer, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells treated with the test compound (at its IC₅₀ concentration) and vehicle control for 24-48 hours.

  • Cold PBS (Phosphate-Buffered Saline).

  • 70% ethanol (ice-cold).

  • PI/RNase Staining Buffer (e.g., from BD Biosciences or prepared in-house).

Procedure:

  • Cell Harvesting: Harvest both floating and adherent cells from the treatment plates. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing. This fixes the cells and permeabilizes the membrane. Incubate at -20°C for at least 2 hours (or overnight).

    • Rationale: Fixation is critical for preserving the cellular state and allowing the dye to enter and stain the DNA.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Rationale: RNase A is included to degrade any double-stranded RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.[6]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution of treated cells to the vehicle control to identify any cell cycle arrest.[9][10]

Data Presentation and Structure-Activity Relationships (SAR)

Systematic modification of the parent compound is essential for lead optimization. The goal is to identify substitutions that enhance potency and selectivity while minimizing off-target effects.

Example Data Table

Summarizing cytotoxicity data in a table allows for easy comparison of derivative potency across different cell lines.

Compound R¹ Group R² Group IC₅₀ (µM) vs. MCF-7 IC₅₀ (µM) vs. HCT116 IC₅₀ (µM) vs. HepG2
Parent -H-H12.515.218.1
1a 6-OCH₃-H3.14.55.0
1b 7-OCH₃-H8.910.111.3
1c 6-Cl-H5.46.87.2
1d -H4'-F9.811.513.4
Doxorubicin N/AN/A0.80.91.1

Note: Data are hypothetical and for illustrative purposes.

Key SAR Insights from Thiophene Analogs

Based on extensive research on related scaffolds, several structural trends can be anticipated.[2][4]

  • Methoxy Groups: The presence and position of methoxy groups, particularly on a benzoyl ring, are often critical for high potency, especially in tubulin inhibitors.[7][13]

  • Halogens: Introduction of halogens like chlorine or fluorine can modulate the electronic properties and improve membrane permeability, often leading to enhanced activity.[3]

  • Amino Group Substitution: Modification of the 2-amino group on the thiophene ring can significantly alter activity. Maintaining a primary amine or substituting it with small alkyl groups can be beneficial.[9][12]

Figure 3: Key positions on the 2-(4-Amino-3-nitrobenzoyl)thiophene scaffold for SAR exploration.

Conclusion and Future Perspectives

The 2-(4-Amino-3-nitrobenzoyl)thiophene scaffold represents a promising starting point for the development of novel anticancer agents. The protocols and strategic framework outlined in this guide provide a clear path for the initial in vitro characterization of new derivatives. By systematically evaluating cytotoxicity, elucidating the mechanism of action, and building a robust SAR model, research teams can efficiently identify lead candidates.

Future work should focus on optimizing for potency against specific cancer cell lines while also evaluating selectivity against non-cancerous cells to ensure a favorable therapeutic window.[10][12] Promising compounds should advance to in vivo xenograft models to assess efficacy and tolerability in a physiological context.[6][14] Furthermore, exploring advanced drug delivery strategies, such as encapsulation in nanoparticles, could help overcome potential challenges with solubility and improve tumor-specific targeting.[11][15]

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Said, M. S. (2021). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI. [Link]

  • Ansari, M. F., Alam, M., & Rizvi, M. M. A. (2022). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. ACS Omega. [Link]

  • Asiri, A. M., Al-Amro, A. A., & Al-Ghamdi, A. A. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Publishing - The Royal Society of Chemistry. [Link]

  • Chen, Y., Wang, Y., & Liu, Y. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. [Link]

  • El-Damasy, A. K., Ebeid, K., & Salem, A. K. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. [Link]

  • Romagnoli, R., Baraldi, P. G., & Hamel, E. (2011). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. National Institutes of Health. [Link]

  • de Aguiar, A. C. V., de Moura, R. O., & Carvalho, M. C. S. (2016). Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. PubMed. [Link]

  • Abdel-Rahman, S. A., Wafa, E. I., & Ebeid, K. (2021). Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. National Institutes of Health. [Link]

  • Abdel-Rahman, S. A., Wafa, E. I., & Ebeid, K. (2021). Thiophene Derivative‐Loaded Nanoparticles Mediate Anticancer Activity Through the Inhibition of Kinases and Microtubule Assembly. ResearchGate. [Link]

  • Li, J., Zhang, Y., & Wang, Y. (2020). 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. PMC - NIH. [Link]

  • Various Authors. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science. [Link]

  • Wang, Y., Liu, Y., & Chen, Y. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. PMC - NIH. [Link]

  • Penthala, N. R., Sonar, V. N., & Crooks, P. A. (2013). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. PMC - NIH. [Link]

  • Romagnoli, R., Baraldi, P. G., & Pavani, M. G. (2010). Synthesis and cellular pharmacology studies of a series of 2-amino-3-aroyl-4-substituted thiophene derivatives. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Amino-3-nitrobenzoyl)thiophene. PubChem. [Link]

  • Tan, M. L., & Oon, C. E. (2019). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. National Institutes of Health. [Link]

  • Zare, A., & Puerta, A. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. National Institutes of Health. [Link]

  • Kumar, R., & Singh, P. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed. [Link]

  • Various Authors. (n.d.). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate. [Link]

  • Various Authors. (2021). Annulated 2-amino-3-cyano thiophenes and derivatives for the treatment of cancer.
  • Fayed, A. A., El-Sayed, E. A., & Al-Ghorbani, M. (2019). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. MDPI. [Link]

  • Various Authors. (2012). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. [Link]

  • Al-Ghorbani, M., & Al-Said, M. S. (2024). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. MDPI. [Link]

  • Nikolova, S., & Tsvetkova, B. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI. [Link]

  • Fayed, A. A., El-Sayed, E. A., & Al-Ghorbani, M. (2019). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. PubMed. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(4-Amino-3-nitrobenzoyl)thiophene

Welcome to the technical support center for the purification of 2-(4-Amino-3-nitrobenzoyl)thiophene. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(4-Amino-3-nitrobenzoyl)thiophene. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to address common challenges and frequently asked questions encountered during the purification of this compound. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 2-(4-Amino-3-nitrobenzoyl)thiophene.

Issue 1: Low recovery or product loss during silica gel column chromatography.

  • Symptom: After performing column chromatography, the yield of the purified product is significantly lower than expected based on crude material analysis. You may also observe yellow/brown streaking on the column that does not elute cleanly.

  • Scientific Explanation: 2-(4-Amino-3-nitrobenzoyl)thiophene possesses both a basic amino group and a mildly acidic nitro group. Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH). The basic amino group on your compound can interact strongly with these acidic sites via acid-base interactions. This can lead to irreversible adsorption, tailing of the product peak, and in some cases, degradation of the compound on the stationary phase. Aromatic nitro compounds can also be sensitive to the acidic nature of silica gel, potentially leading to decomposition over prolonged exposure.

  • Solution Protocol:

    • Deactivate the Silica Gel: Before preparing your column, create a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Add 0.5-1% triethylamine (TEA) or another volatile base with respect to the volume of the solvent. This will neutralize the acidic silanol groups.

    • Use a Modified Mobile Phase: Add 0.1-0.5% TEA to your eluent system (e.g., ethyl acetate/hexane). This maintains the basicity of the mobile phase throughout the purification, preventing interactions between your compound and the stationary phase.

    • Consider Alternative Stationary Phases: If product loss is still significant, consider using a less acidic stationary phase like neutral alumina or Florisil.

Issue 2: The purified product is a persistent oil or fails to crystallize.

  • Symptom: The product obtained after removing the solvent is a thick, viscous oil or a waxy solid that does not form crystals, even after being left to stand or cooled.

  • Scientific Explanation: The presence of residual solvents or minor impurities can significantly inhibit crystallization by disrupting the formation of a uniform crystal lattice. Additionally, if the compound has polymorphic forms, achieving the crystalline state might require specific conditions. "Oiling out" during recrystallization occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before reaching its crystallization temperature.

  • Solution Protocol:

    • Ensure Purity: Before attempting recrystallization, confirm the purity of your material by TLC or ¹H NMR. If significant impurities are present, an additional chromatographic step may be necessary.

    • Recrystallization Solvent Screening: A systematic approach to finding the right solvent is crucial. Use the following table as a starting point. A good recrystallization solvent should dissolve the compound when hot but poorly when cold.

    • Two-Solvent Recrystallization: If a single solvent is not effective, a two-solvent system is a powerful alternative. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. Common systems include Dichloromethane/Hexane or Ethyl Acetate/Hexane.

    • Induce Crystallization: If the solution remains supersaturated, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of a previously obtained solid sample.

Issue 3: Presence of unreacted starting materials or byproducts in the final product.

  • Symptom: Spectroscopic analysis (NMR, MS) of the purified product shows signals corresponding to starting materials (e.g., thiophene, 4-amino-3-nitrobenzoyl chloride) or other unexpected species.

  • Scientific Explanation: 2-(4-Amino-3-nitrobenzoyl)thiophene is typically synthesized via a Friedel-Crafts acylation reaction. Potential impurities include unreacted starting materials, regioisomers (acylation at a different position on the thiophene ring), and di-acylated products. The choice of Lewis acid catalyst and reaction conditions can influence the impurity profile.

  • Solution Protocol:

    • Aqueous Workup: After the reaction, a thorough aqueous workup is essential. Quenching the reaction with a dilute acid (e.g., 1M HCl) will neutralize the catalyst. Subsequent washing with a saturated sodium bicarbonate solution will remove any acidic byproducts and unreacted acyl chloride.[1]

    • Optimized Chromatography: A well-optimized column chromatography protocol should separate the desired product from most impurities. A gradient elution, starting with a low polarity solvent system (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity, can effectively separate components with different polarities. The less polar thiophene will elute first, followed by the product, while more polar byproducts will elute later.

    • Recrystallization: If impurities co-elute with the product, recrystallization is an excellent secondary purification step. The different solubility profiles of the product and impurities can be exploited to achieve high purity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best initial approach to purify crude 2-(4-Amino-3-nitrobenzoyl)thiophene?

A1: For a first attempt at purification, we recommend a sequential approach. Start with a thorough aqueous workup as described in the troubleshooting section to remove inorganic salts and highly polar or acidic/basic impurities. Following the workup, perform flash column chromatography on silica gel. A common starting eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 10:90 and gradually increasing to 40:60).[2] Monitor the fractions by TLC. If the product is obtained as a solid but contains minor impurities, a final recrystallization step from a suitable solvent like ethanol or an ethyl acetate/hexane mixture can be performed to achieve high purity.

Q2: My compound appears to be degrading on the TLC plate. What does this mean for column chromatography?

A2: Degradation on a TLC plate is a strong indicator of instability on silica gel.[3][4] This is likely due to the acidic nature of the silica. To confirm this, you can run a 2D TLC. Spot your compound in one corner of a square TLC plate, run it in a solvent system, then dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If the spot is on the diagonal, your compound is stable. If new spots appear off the diagonal, it is degrading. For column chromatography, you must use deactivated silica gel and a mobile phase containing a small amount of a base like triethylamine, as detailed in Troubleshooting Issue 1.

Q3: Can I purify this compound without using column chromatography?

A3: It is possible, but depends heavily on the purity of your crude product and the nature of the impurities. If the crude product is a solid and the impurities have significantly different solubilities, direct recrystallization may be effective. You could also attempt an acid-base extraction. By dissolving the crude mixture in an organic solvent and washing with a dilute acid, the basic amino group of your product will be protonated, moving it to the aqueous layer while non-basic impurities remain in the organic layer. The aqueous layer can then be basified and the product re-extracted. However, this method may not remove neutral impurities with similar solubility to your product.

Q4: What are the key safety considerations when handling and purifying this compound?

A4: Aromatic nitro compounds should be handled with care as they can be toxic and are often skin and eye irritants. The amino functionality can also cause skin sensitization. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. When performing extractions and chromatography, be aware of the flammability of the organic solvents used.

Section 3: Data and Visualizations

Table 1: Recommended Solvent Systems for Purification
Purification MethodSolvent System (Starting Point)Rationale & Comments
Recrystallization Ethanol (95%)Good for polar compounds; often provides high-quality crystals upon slow cooling.
Ethyl Acetate / HexaneA versatile two-solvent system. Adjust the ratio to achieve saturation at high temperatures.
Acetone / HexaneSimilar to ethyl acetate/hexane, acetone is a good solvent for ketones.[5]
Column Chromatography Ethyl Acetate / Hexane (Gradient)A standard polarity system. Start with low ethyl acetate concentration to elute non-polar impurities.
Dichloromethane / Methanol (Gradient)For more polar impurities. Use with caution as chlorinated solvents are more toxic.
Add 0.1-0.5% TriethylamineEssential for both systems to prevent product loss on the column.
Diagram 1: Purification Workflow Decision Tree

This diagram outlines a logical workflow for the purification of 2-(4-Amino-3-nitrobenzoyl)thiophene.

PurificationWorkflow start Crude Product workup Aqueous Workup (Acid/Base Wash) start->workup assessment Assess Purity (TLC/NMR) workup->assessment column_chrom Column Chromatography (Deactivated Silica + TEA) assessment->column_chrom Impure recrystallize Recrystallization assessment->recrystallize Mostly Pure Solid reassess Re-assess Purity column_chrom->reassess pure_product Pure Product recrystallize->pure_product reassess->recrystallize Needs Further Purification reassess->pure_product Pure

Caption: Decision tree for purification strategy.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. How do I purify the resulting compound after a nitro- to amine-group reduction?. [Link]

  • PubChem. 2-(4-Amino-3-nitrobenzoyl)thiophene. [Link]

  • Reddit. Struggling with the purification of a nitroaldol product. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Google Patents.
  • TSI Journals. Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. [Link]

Sources

Optimization

Technical Support Center: Nitration of Aminobenzoylthiophenes

Welcome to the technical support center for the nitration of aminobenzoylthiophenes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of aminobenzoylthiophenes. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this challenging electrophilic aromatic substitution. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The inherent reactivity of the thiophene ring, combined with the competing electronic effects of the amino and benzoyl substituents, makes this a non-trivial transformation prone to several side reactions. This document will serve as your comprehensive resource for anticipating and mitigating these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product for the nitration of a 2-amino-3-benzoylthiophene?

The nitration is expected to occur regioselectively at the C5 position of the thiophene ring.

Rationale: The regiochemical outcome is a result of the combined directing effects of the substituents on the electron-rich thiophene ring.

  • Thiophene Ring: Inherently prefers electrophilic substitution at the α-positions (C2 and C5) over the β-positions (C3 and C4). This preference is due to the greater resonance stabilization of the carbocation intermediate formed upon attack at C2 or C5.[1][2]

  • C2-Amino Group (as Acetamide): After protection (a critical step, see Q2), the C2-acetamido group is a powerful ortho-, para-director. Since the ortho-position (C3) is occupied, it strongly directs the incoming electrophile to the para-position (C5).

  • C3-Benzoyl Group: This is an electron-withdrawing group and acts as a meta-director. Its meta-position relative to C3 is the C5 position.

Therefore, both the activating acetamido group and the deactivating benzoyl group synergistically direct the nitronium ion (NO₂⁺) to the C5 position, making 2-acetamido-3-benzoyl-5-nitrothiophene the anticipated major product.

Caption: Concordance of directing effects towards C5.

Q2: Why is it absolutely essential to protect the C2-amino group before nitration?

Direct nitration of an aromatic amine with a standard acid mixture (e.g., HNO₃/H₂SO₄) is highly problematic. The strongly acidic conditions will protonate the basic amino group, converting it into an ammonium salt (-NH₃⁺).[3] This seemingly small change has profound consequences:

  • Reversal of Electronic Effects: The -NH₃⁺ group is no longer an activating, ortho-, para-director. Instead, it becomes a strongly deactivating, meta-directing group due to its positive charge and powerful inductive electron withdrawal.

  • Drastic Reduction in Reactivity: The deactivating nature of the -NH₃⁺ group makes the entire ring significantly less nucleophilic and thus highly resistant to electrophilic attack. Harsher conditions would be required, increasing the risk of ring degradation.

  • Loss of Regiocontrol: The desired C5-nitration would not occur. Instead, you would likely see little to no reaction or the formation of undesired meta-isomers relative to the C2 position.

The most common and effective protection strategy is acetylation to form the acetamide (-NHCOCH₃). This preserves the ortho-, para-directing nature of the nitrogen lone pair while making it stable to the acidic reaction conditions.

Troubleshooting Guide: Side Reactions & Solutions

Even with a protected substrate, the high reactivity of the thiophene nucleus can lead to several byproducts. Below are the most common issues encountered and strategies to resolve them.

Issue 1: Formation of a Dinitrated Byproduct
  • Observation: Your mass spectrometry analysis shows a peak at [M+45] relative to your expected mononitrated product. TLC analysis may show a second, often less polar, product spot.

  • Cause: The product, 2-acetamido-3-benzoyl-5-nitrothiophene, still contains an activating acetamido group. Although the nitro group is deactivating, the overall system can still be reactive enough to undergo a second nitration, especially if reaction conditions are too harsh. The most likely position for a second nitration is the last remaining vacant position, C4.

  • Preventative Measures & Solutions:

    • Strict Temperature Control: Maintain the reaction temperature at or below 0 °C. Use an ice-salt or acetone-dry ice bath for precise control.[4]

    • Stoichiometry: Use a carefully measured amount of the nitrating agent, typically between 1.0 and 1.1 equivalents. Avoid a large excess.

    • Reaction Time: Monitor the reaction closely by TLC. Quench the reaction by pouring it onto ice as soon as the starting material is consumed to prevent over-reaction.

    • Purification: If dinitration occurs, the dinitro-product can usually be separated from the desired mononitro-product by column chromatography on silica gel.[5] A gradient elution with a hexane/ethyl acetate solvent system is typically effective.

Issue 2: Reaction Mixture Turns Dark Brown/Black (Oxidation)
  • Observation: During the addition of the nitrating agent or upon warming, the reaction mixture rapidly darkens to a deep red, brown, or black color, often with the formation of intractable tars.

  • Cause: The electron-rich thiophene ring is susceptible to oxidation by nitric acid, which is a strong oxidizing agent.[6] This is exacerbated by elevated temperatures or high concentrations of the nitrating agent.

  • Preventative Measures & Solutions:

    • Milder Nitrating Agent: The standard HNO₃/H₂SO₄ mixture is extremely potent. For highly activated substrates, consider using a milder, pre-formed nitrating agent like acetyl nitrate (generated in situ from HNO₃ and acetic anhydride).[6]

    • Temperature is Critical: This cannot be overstated. Perform the addition of the substrate to the acid mixture slowly at very low temperatures (-10 °C to 0 °C) to dissipate heat effectively.

    • Reverse Addition: Consider adding the nitrating agent dropwise to a cold solution of the substrate, rather than the other way around. This keeps the concentration of the nitrating agent low at all times.

    • Solvent Choice: Using a co-solvent like acetic acid can sometimes help to moderate the reaction and improve solubility.

G Start Start Nitration AddNitratingAgent Add Substrate to Cold Acid Mixture (0°C) Start->AddNitratingAgent Monitor Monitor Reaction by TLC AddNitratingAgent->Monitor DarkColor Reaction Darkens? Monitor->DarkColor Continuously SM_Consumed Starting Material Consumed? DarkColor->SM_Consumed No Troubleshoot TROUBLESHOOT: 1. Lower Temperature (-10°C) 2. Use Milder Reagent (AcNO3) 3. Check Reagent Purity DarkColor->Troubleshoot Yes SM_Consumed->Monitor No Workup Quench on Ice & Workup SM_Consumed->Workup Yes End Purify Product Workup->End Troubleshoot->Start Restart

Caption: Troubleshooting workflow for oxidation during nitration.

Issue 3: Formation of Isomeric Byproducts (e.g., C4-Nitro)
  • Observation: ¹H NMR analysis of the crude product shows multiple sets of signals in the aromatic region, suggesting the presence of isomers.

  • Cause: While C5 is the overwhelmingly favored position, a small amount of substitution at the C4 position can occur. This is more likely if the C2-amino group is not properly protected. If protonation occurs, the resulting -NH₃⁺ group deactivates the C5 position and can lead to minor products from substitution at other sites.

  • Preventative Measures & Solutions:

    • Ensure Complete Protection: Verify the complete conversion of the amine to the acetamide by NMR or LC-MS before starting the nitration. If the protection step is incomplete, purify the acetamide first.

    • Use Aprotic Conditions (If Possible): While challenging for nitration, using nitronium salts like NO₂BF₄ in aprotic solvents can sometimes give cleaner reactions, although solubility can be an issue.

    • Chromatographic Separation: Isomers can be very difficult to separate by recrystallization. Meticulous column chromatography is the most reliable method.[5] Use a long column and a shallow solvent gradient for the best resolution. High-Performance Liquid Chromatography (HPLC) may be required for analytical or small-scale separation.

Validated Experimental Protocols

The following protocols are based on established procedures for analogous compounds and represent a robust starting point for your experiments.[4]

Protocol 1: Acetylation of 2-Amino-3-benzoylthiophene (Protection)
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-benzoylthiophene (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add acetic anhydride (1.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 1-2 hours. Monitor the reaction progress by TLC until the starting amine is no longer visible.

  • Workup: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of cold water or ice-water with stirring.

  • Isolation: The protected product, N-(3-benzoyl-2-thienyl)acetamide, will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum. The product is often pure enough for the next step, but can be recrystallized from ethanol if needed.

Protocol 2: Nitration of N-(3-benzoyl-2-thienyl)acetamide

This protocol requires extreme caution. All operations should be performed in a fume hood with appropriate personal protective equipment.

  • Prepare Nitrating Mixture: In a flask cooled in an ice-salt bath to -5 °C, add concentrated sulfuric acid (98%). With careful stirring, slowly add concentrated nitric acid (65-70%) dropwise, ensuring the temperature does not rise above 5 °C.

  • Substrate Addition: In a separate flask, dissolve the N-(3-benzoyl-2-thienyl)acetamide (1.0 eq) from Protocol 1 in a minimum amount of concentrated sulfuric acid, keeping the solution cold.

  • Reaction: Slowly add the substrate solution dropwise to the cold nitrating mixture. The temperature must be strictly maintained at 0 °C throughout the addition. After the addition is complete, stir the mixture at 0 °C for an additional 15-30 minutes.

  • Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Isolation: The crude product, N-(3-benzoyl-5-nitro-2-thienyl)acetamide, will precipitate. Filter the solid, wash extensively with cold water until the washings are neutral, and dry thoroughly.

  • Purification: The crude solid should be purified by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) followed by recrystallization (e.g., from an ethanol/DMF mixture) to yield the pure product.[4]

Protocol 3: Hydrolysis of the Acetamide (Deprotection)
  • Setup: Suspend the purified N-(3-benzoyl-5-nitro-2-thienyl)acetamide (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: Add concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux for 2-4 hours, or until TLC/LC-MS analysis confirms the complete removal of the acetyl group.

  • Workup: Cool the reaction mixture and pour it into ice-water. Neutralize the solution carefully with a base (e.g., aqueous sodium carbonate or ammonia) until the product precipitates.

  • Isolation: Collect the final product, 2-amino-3-benzoyl-5-nitrothiophene, by vacuum filtration. Wash with water and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the final, purified compound.

References

  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. [Link]

  • ResearchGate. (n.d.). Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. [Link]

  • PubMed. (n.d.). 2-Amino-3-benzoylthiophene allosteric enhancers of A1 adenosine agonist binding: new 3, 4-, and 5-modifications. [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]

  • PubMed Central. (n.d.). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. [Link]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]

  • PNAS. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. [Link]

  • PubMed. (2012). Synthesis and characterization of novel 2-amino-3-benzoylthiophene derivatives as biased allosteric agonists and modulators of the adenosine A(1) receptor. [Link]

  • Sci-Hub. (1962). Thin-layer chromatography of thiophene derivatives. [Link]

  • Pearson. (2024). Directing Effects in Substituted Pyrroles, Furans, and Thiophenes. [Link]

  • PubMed. (2024). Selective Separation of Thiophene Derivatives Using Metal-Organic Frameworks-Based Membranes. [Link]

  • Monash University. (n.d.). Synthesis and characterization of novel 2-amino-3-benzoylthiophene derivatives as biased allosteric agonists and modulators of the adenosine A1 receptor. [Link]

  • MDPI. (n.d.). Applications of Chromatographic Separation Techniques in Food and Chemistry. [Link]

  • Organic Syntheses. (n.d.). 2-nitrothiophene. [Link]

  • Chemistry Stack Exchange. (2016). Why does nitration of aromatic amines give meta directed nitro compounds?. [Link]

  • ResearchGate. (n.d.). Chromatographic Separation of Amino Acids. [Link]

  • International Journal of Drug Development & Research. (2012). Laboratory Techniques of Purification and Isolation. [Link]

  • ResearchGate. (2025). Study and Characterization of Nitration of Isovanillic Acid Derivatives using NMR and Mass Spectroscopy. [Link]

  • ResearchGate. (2025). GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. [Link]

  • Beilstein Journals. (n.d.). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Amino-3-nitrobenzoyl)thiophene

Welcome to the technical support center for the synthesis of 2-(4-amino-3-nitrobenzoyl)thiophene. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize their...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-amino-3-nitrobenzoyl)thiophene. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize their synthetic procedures and troubleshoot common issues encountered during this challenging synthesis. We will delve into the mechanistic rationale behind procedural choices to empower you with the knowledge to improve your yield and purity.

Introduction: The Synthetic Challenge

The synthesis of 2-(4-amino-3-nitrobenzoyl)thiophene is primarily achieved via a Friedel-Crafts acylation reaction. While straightforward in principle, this reaction presents a unique set of challenges due to the electronic properties of the acylating agent, 4-amino-3-nitrobenzoyl chloride. The presence of a strongly electron-withdrawing nitro group deactivates the acylium ion, while the electron-donating amino group, a Lewis base, can irreversibly complex with and deactivate the Lewis acid catalyst. Navigating this electronic tug-of-war is the key to achieving a high yield.

This guide provides a structured, question-and-answer-based approach to address the most common pitfalls in the synthesis, from the preparation of the starting materials to the final purification of the product.

Diagram: Overall Synthetic Workflow

G cluster_0 Part 1: Acyl Chloride Formation cluster_1 Part 2: Friedel-Crafts Acylation cluster_2 Part 3: Work-up & Purification A 4-Amino-3-nitrobenzoic Acid C 4-Amino-3-nitrobenzoyl Chloride A->C Acylation B Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) B->C Reagent F Crude 2-(4-Amino-3-nitrobenzoyl)thiophene C->F Acylating Agent D Thiophene D->F Substrate E Lewis Acid Catalyst (e.g., AlCl₃) E->F Catalyst G Quenching (e.g., Iced HCl) F->G H Extraction (e.g., with Ethyl Acetate) G->H I Purification (Recrystallization or Chromatography) H->I J Pure Product I->J G cluster_0 Desired Pathway cluster_1 Competing Deactivation Pathway AcylCl R-COCl Acylium [R-C≡O]⁺ [AlCl₄]⁻ (Active Electrophile) AcylCl->Acylium Activation AlCl3_1 AlCl₃ AlCl3_1->Acylium Product Product Acylium->Product Thiophene Thiophene Thiophene->Product Attack AminoBenzoyl H₂N-Ar-COCl Complex [H₂N(AlCl₃)-Ar-COCl] (Deactivated Catalyst & Reagent) AminoBenzoyl->Complex AlCl3_2 AlCl₃ AlCl3_2->Complex

Optimization

Gewald Reaction Technical Support Center: A Guide to Synthesizing Substituted Thiophenes

<_> For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the Gewald reaction. This guide is designed to provide in-depth, field-tested insights and troubleshooting s...

Author: BenchChem Technical Support Team. Date: January 2026

<_>

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the Gewald reaction. This guide is designed to provide in-depth, field-tested insights and troubleshooting strategies for the synthesis of polysubstituted 2-aminothiophenes. As Senior Application Scientists, we understand the nuances of this powerful multicomponent reaction and have structured this guide to address the most common challenges encountered in the lab.

Foundational Understanding: The Gewald Reaction Mechanism

The Gewald reaction is a one-pot synthesis that combines a carbonyl compound (ketone or aldehyde), an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a base to form a 2-aminothiophene.[1][2] The reaction is prized for its efficiency and the high degree of substitution achievable on the thiophene ring.[3][4]

The generally accepted mechanism proceeds in three main stages[5][6]:

  • Knoevenagel Condensation: A base-catalyzed condensation between the ketone/aldehyde and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.[1][7]

  • Michael Addition of Sulfur: The α,β-unsaturated intermediate is deprotonated by the base, and the resulting carbanion attacks the elemental sulfur (S₈ ring), leading to the formation of a polysulfide intermediate.[6][8]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization via attack on the nitrile group, followed by tautomerization to yield the final aromatic 2-aminothiophene product.[1][9] This final aromatization step is the primary thermodynamic driving force for the entire reaction sequence.[6][10]

Gewald_Mechanism Figure 1: Simplified Gewald Reaction Mechanism Start Ketone/Aldehyde + Active Methylene Nitrile Knoevenagel Knoevenagel Condensation Start->Knoevenagel - H₂O Base1 Base (e.g., Morpholine) Base1->Knoevenagel Intermediate α,β-Unsaturated Nitrile Knoevenagel->Intermediate Michael Michael Addition Intermediate->Michael Sulfur Elemental Sulfur (S₈) Sulfur->Michael Base2 Base Base2->Michael Deprotonation Cyclization Cyclization & Tautomerization Michael->Cyclization Product 2-Aminothiophene Cyclization->Product

Caption: Figure 1: Simplified Gewald Reaction Mechanism.

Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Category 1: Low or No Product Yield

Q1: My reaction shows no conversion, and I'm recovering only my starting materials. What's the primary suspect?

A1: The most likely culprit is a failure in the initial Knoevenagel condensation.[11] This is the foundational step; without the formation of the α,β-unsaturated nitrile, the rest of the reaction cannot proceed.[11][12]

Causality & Solution:

  • Insufficient Basicity: The chosen base may be too weak to deprotonate the active methylene nitrile effectively. While morpholine and triethylamine are common, less reactive ketones may require a stronger base like piperidine.[12][13]

  • Steric Hindrance: Highly substituted or bulky ketones can sterically hinder the condensation.

  • Actionable Steps:

    • Confirm Condensation: Run a small-scale control reaction without sulfur. Mix the carbonyl compound, active methylene nitrile, and base, and monitor for the formation of the α,β-unsaturated product by TLC or LC-MS.[11]

    • Optimize Base: If the control fails, screen a stronger base. See the table below for a comparison.

    • Consider a Two-Step Protocol: For particularly stubborn substrates like alkyl aryl ketones or some cycloalkyl ketones, a two-step approach is often more effective.[13] First, perform the Knoevenagel condensation and isolate the purified unsaturated nitrile. Then, subject this intermediate to reaction with sulfur and base.[13][14]

Q2: The reaction starts but seems to stall, resulting in a low yield of thiophene alongside unreacted Knoevenagel intermediate. Why?

A2: This points to an issue with the sulfur addition or cyclization steps. The reactivity of elemental sulfur can be a significant variable.

Causality & Solution:

  • Poor Sulfur Solubility/Reactivity: Elemental sulfur (S₈) can be poorly soluble and may not react efficiently. Finely powdered sulfur is recommended for better dispersion.[2]

  • Suboptimal Temperature: The reaction often requires gentle heating (40-60 °C) to facilitate the opening of the sulfur ring and subsequent reactions.[5] However, excessive heat can promote polymerization and side reactions.[14]

  • Actionable Steps:

    • Increase Temperature: Gradually increase the reaction temperature to 50 °C or 60 °C while monitoring the reaction progress carefully by TLC.

    • Change Solvent: Switching to a more polar solvent like DMF or using a co-solvent can improve the solubility of intermediates.[2][13]

    • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields, especially for challenging substrates, by efficiently promoting the sulfur addition and cyclization steps.[1][5]

ParameterRecommendation & Rationale
Base Catalyst Morpholine: Standard, effective for many substrates.[12] Triethylamine/Piperidine: Stronger bases, useful for less reactive ketones.[13]
Solvent Ethanol/Methanol: Common, green solvents.[13] DMF: Higher boiling point, good for dissolving intermediates.[2]
Temperature RT to 60°C: A good starting range. Higher temperatures risk side reactions.[5]
Sulfur Use finely powdered elemental sulfur for better reactivity and dispersion.[2]

Caption: Table 1: Key Reaction Parameter Optimization.

Category 2: Side Product Formation & Purification Challenges

Q3: My reaction mixture has turned dark brown or tarry, making purification a nightmare. What's happening?

A3: A dark, tarry mixture is a classic sign of polymerization or the formation of complex polysulfides.[14] This is almost always caused by excessive heat.

Causality & Solution:

  • Thermal Polymerization: At high temperatures, the starting materials or the unsaturated nitrile intermediate can polymerize.[14]

  • Polysulfide Formation: The reaction proceeds through various polysulfide intermediates.[6] High temperatures can lead to complex, undesired side reactions involving these species.

  • Actionable Steps:

    • Strict Temperature Control: Maintain the reaction temperature rigorously, avoiding hotspots. Do not exceed 60-70 °C unless specific literature for your substrate suggests otherwise.

    • Check Reagent Purity: Impurities in starting materials can catalyze polymerization. Ensure high purity of your ketone, nitrile, and solvent.

    • Purification: If the tar has formed, column chromatography is often necessary. Consider filtering the crude mixture through a plug of silica or celite first to remove the worst of the insoluble material.

Q4: I've isolated a major byproduct that isn't my target thiophene. What could it be?

A4: The most common significant side reaction is the dimerization of the α,β-unsaturated nitrile intermediate.[14][15]

Causality & Solution:

  • Dimerization Pathway: The Knoevenagel intermediate can undergo a base-catalyzed Michael addition with itself, leading to a stable six-membered ring dimer.[15] This pathway competes directly with the desired sulfur addition and cyclization.

  • Actionable Steps:

    • Adjust Reaction Conditions: Dimer formation is highly dependent on reaction conditions.[11] Lowering the temperature or changing the rate of base addition can sometimes favor the desired intramolecular cyclization over the intermolecular dimerization.

    • Recyclization Potential: Interestingly, under certain conditions, the dimer can sometimes be "recycled" back into the reaction pathway to form the desired aminothiophene.[15] This, however, is not a reliable synthetic strategy. The best approach is prevention.

Troubleshooting_Flowchart Figure 2: Troubleshooting Decision Tree Start Low Yield or Reaction Failure CheckTLC Analyze crude reaction by TLC/LC-MS. What is the major component? Start->CheckTLC StartingMat Starting Materials Recovered CheckTLC->StartingMat Intermediate Knoevenagel Intermediate Observed CheckTLC->Intermediate Tarry Dark/Tarry Mixture CheckTLC->Tarry SideProduct Major Side Product Observed CheckTLC->SideProduct Sol_Knoevenagel Issue: Knoevenagel Condensation Failure 1. Use stronger base (Piperidine). 2. Run control reaction without sulfur. 3. Switch to two-step protocol. StartingMat->Sol_Knoevenagel Sol_Cyclization Issue: Sulfur Addition/Cyclization Failure 1. Increase temperature to 50-60°C. 2. Use finely powdered sulfur. 3. Consider microwave synthesis. Intermediate->Sol_Cyclization Sol_Tarry Issue: Polymerization 1. Strictly control/lower temperature. 2. Ensure high purity of reagents. Tarry->Sol_Tarry Sol_Dimer Issue: Intermediate Dimerization 1. Lower reaction temperature. 2. Adjust rate of base addition. SideProduct->Sol_Dimer

Sources

Troubleshooting

Recrystallization Methods for Purifying Thiophene Derivatives: A Technical Support Guide

Welcome to the technical support center for the purification of thiophene derivatives. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter challenges in obtaining high-purit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of thiophene derivatives. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter challenges in obtaining high-purity thiophene-based compounds. Recrystallization, while a fundamental technique, presents unique hurdles when applied to this class of sulfur-containing heterocycles. This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues, ensuring you can optimize your purification strategy for maximum yield and purity.

Section 1: Core Principles & Solvent Selection Strategy

The foundation of a successful recrystallization lies in the rational selection of a solvent system. For thiophene derivatives, this choice is governed by the polarity imparted by various substituents on the aromatic ring.

FAQ 1: How does the structure of my thiophene derivative affect solvent choice?

The thiophene ring itself is relatively nonpolar and aromatic, lending it solubility in common organic solvents like toluene, ethers, and some alcohols.[1][2] However, the functional groups attached to the ring are the primary determinants of its overall polarity and, consequently, its solubility profile.

  • Nonpolar Derivatives: Thiophenes substituted with alkyl or aryl groups typically dissolve well in nonpolar solvents like hexanes, cyclohexane, or toluene.[2]

  • Polar Derivatives: The presence of polar functional groups (e.g., nitro, carboxyl, amino, or hydroxyl groups) significantly increases the compound's polarity. For these derivatives, more polar solvents such as ethanol, methanol, isopropanol, or even solvent mixtures containing water are often required.[3]

The guiding principle is "like dissolves like." A solvent should be chosen that has a steep solubility curve for the target compound: high solubility when hot and low solubility when cold. This differential is the driving force for crystallization upon cooling.

Solvent Selection Workflow

The following diagram outlines a logical workflow for identifying a suitable solvent system for your thiophene derivative.

Solvent_Selection cluster_tests Solubility Test Outcomes start Start: Impure Thiophene Derivative test_solvents Test Solubility in Small-Scale Trials (e.g., 10-20 mg in 0.5 mL solvent) start->test_solvents soluble_cold Soluble in Cold Solvent? test_solvents->soluble_cold insoluble_hot Insoluble in Hot Solvent? soluble_cold->insoluble_hot No try_less_polar Try a Less Polar Solvent soluble_cold->try_less_polar Yes ideal_found Ideal Single Solvent Found (High solubility hot, low solubility cold) insoluble_hot->ideal_found No try_more_polar Try a More Polar Solvent insoluble_hot->try_more_polar Yes proceed Proceed to Recrystallization Protocol ideal_found->proceed try_less_polar->test_solvents consider_mixed Consider a Mixed-Solvent System try_less_polar->consider_mixed try_more_polar->test_solvents try_more_polar->consider_mixed consider_mixed->proceed Single_Solvent_Workflow s1 1. Dissolution s2 Place impure solid in Erlenmeyer flask. Add minimum amount of hot solvent until just dissolved. s3 2. Hot Filtration (if needed) s1->s3 s4 If insoluble impurities or charcoal are present, filter the hot solution through a pre-warmed funnel. s5 3. Cooling & Crystallization s3->s5 s6 Allow the clear filtrate to cool slowly to room temperature, then place in an ice bath to maximize crystal formation. s7 4. Collection & Washing s5->s7 s8 Collect crystals via vacuum filtration. Wash with a small amount of ice-cold solvent. s9 5. Drying s7->s9 s10 Dry the crystals under vacuum to remove residual solvent. Troubleshooting start Recrystallization Issue issue What is the primary problem? start->issue oiling_out Compound formed a liquid/oil issue->oiling_out Oiling Out no_crystals No crystals formed upon cooling issue->no_crystals No Crystals low_yield Very low yield of crystals issue->low_yield Low Yield sol_oil 1. Re-heat to dissolve oil. 2. Add more solvent. 3. Cool VERY slowly. oiling_out->sol_oil sol_no_xtal Is solution clear? If yes -> Too much solvent. Boil off some solvent and re-cool. no_crystals->sol_no_xtal sol_yield 1. Check mother liquor for product. 2. Use less solvent next time. 3. Ensure thorough cooling before filtering. low_yield->sol_yield induce_xtal Induce crystallization: - Scratch flask with glass rod. - Add a seed crystal. sol_no_xtal->induce_xtal

Caption: A troubleshooting guide for common recrystallization problems.

Section 4: References

  • Jadhav, S. A., & Meshram, J. S. (2021). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Advances, 11(49), 30937-30962. [Link]

  • Solubility of Things. (n.d.). Thiophene. [Link]

  • Lork, E., et al. (2009). Process for the purification of thiophenes. U.S. Patent Application No. 12/306,960.

  • Caesar, P. D. (1956). Process for the purification of thiophene. U.S. Patent No. 2,745,843.

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. [Link]

  • Bawadekji, A., et al. (2015). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Natural Product Research, 29(21), 1985-2007. [Link]

  • University of California, Davis. (n.d.). Recrystallization and Crystallization. [Link]

  • Ruoff, R. S., et al. (1993). Solubility of C60 in a variety of solvents. The Journal of Physical Chemistry, 97(13), 3379-3383. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. [Link]

  • Yilmaz, E., et al. (2022). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. ACS Omega, 7(37), 33351-33360. [Link]

  • Morel, G., et al. (2004). Purification method of thiophene. Chinese Patent No. CN1134429C.

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Gilbert, J. C., & Martin, S. F. (2016). Experimental Organic Chemistry: A Miniscale and Microscale Approach. Cengage Learning.

  • Wikipedia. (n.d.). Recrystallization (chemistry). [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. [Link]

  • ResearchGate. (2016). Can anybody suggest a method to recrystallize the compound if it is soluble only in hot DMF?[Link]

  • Reddit. (2013). Recrystallization (help meeeeee). [Link]

  • Reddit. (2019). Picking a recrystallization solvent?[Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]

  • Tanaka, J., et al. (2010). Purification method of benzothiophene. Japanese Patent No. JP4357608B2.

  • Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. [Link]

  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. [Link]

  • Felton, L. A. (n.d.). Re-crystallization experiments.

  • YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. [Link]

  • CUNY Queensborough Community College. (n.d.). Purification by Recrystallization. [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?[Link]

  • ResearchGate. (2017). How to grow crystals for a non polar organic compounds. [Link]

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Optimization

Technical Support Center: Scalable Synthesis of 2-(4-Amino-3-nitrobenzoyl)thiophene

Welcome to the technical support center for the scalable synthesis of 2-(4-Amino-3-nitrobenzoyl)thiophene. This guide is designed for researchers, chemists, and professionals in drug development who are looking to synthe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of 2-(4-Amino-3-nitrobenzoyl)thiophene. This guide is designed for researchers, chemists, and professionals in drug development who are looking to synthesize this valuable compound. As a molecule of interest in medicinal chemistry, its efficient and scalable production is crucial. This document provides in-depth troubleshooting guides and frequently asked questions in a user-friendly Q&A format, moving beyond simple protocols to explain the underlying scientific principles of each step.

The synthesis of 2-(4-Amino-3-nitrobenzoyl)thiophene, a substituted aromatic ketone, involves multi-step organic reactions that can present challenges in terms of yield, purity, and scalability. This guide is structured to address these potential issues head-on, providing practical, field-proven insights to ensure a successful synthesis.

Proposed Synthetic Pathway

A common and logical synthetic route to 2-(4-Amino-3-nitrobenzoyl)thiophene involves a two-step process starting from 2-(4-aminobenzoyl)thiophene. This precursor is first subjected to a regioselective nitration, followed by purification. The rationale for this sequence is that the amino group is an ortho-, para-director, and its activating effect can be modulated to achieve the desired substitution pattern.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Purification A 2-(4-Aminobenzoyl)thiophene B 2-(4-Amino-3-nitrobenzoyl)thiophene A->B HNO₃ / H₂SO₄ Low Temperature C Crude Product D Pure Product C->D Recrystallization or Column Chromatography G cluster_0 Troubleshooting Workflow Start Start Synthesis Problem Problem Encountered? Start->Problem LowYield Low Yield / Charring? Problem->LowYield Yes Success Successful Synthesis Problem->Success No Selectivity Poor Selectivity? LowYield->Selectivity No Sol_Temp Check Temperature Control (0-10 °C) LowYield->Sol_Temp Yes Incomplete Incomplete Reaction? Selectivity->Incomplete No Sol_Protect Consider Protecting Amino Group Selectivity->Sol_Protect Yes Purification Purification Issues? Incomplete->Purification No Sol_Stoich Check Reagent Stoichiometry Incomplete->Sol_Stoich Yes Sol_Recrys Optimize Recrystallization Solvent Purification->Sol_Recrys Yes Purification->Success No Sol_Temp->Problem Sol_Ratio Verify Acid Ratio (1:2 to 1:3 HNO₃:H₂SO₄) Sol_Protect->Problem Sol_Monitor Monitor with TLC/HPLC Sol_Stoich->Sol_Monitor Sol_Monitor->Problem Sol_Recrys->Problem

Reference Data & Comparative Studies

Comparative

A Comparative Study of 2-(4-Amino-3-nitrobenzoyl)thiophene and its Analogs: A Guide for Researchers

This guide provides a comprehensive comparative analysis of 2-(4-Amino-3-nitrobenzoyl)thiophene and its analogs, a class of compounds demonstrating significant potential in the realm of anticancer research. This document...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 2-(4-Amino-3-nitrobenzoyl)thiophene and its analogs, a class of compounds demonstrating significant potential in the realm of anticancer research. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of their synthesis, biological activities, and structure-activity relationships (SAR). We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction: The Therapeutic Potential of the Benzoylthiophene Scaffold

The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] When incorporated into a benzoylthiophene structure, particularly with strategic substitutions on the phenyl ring, these molecules have emerged as a promising class of anticancer agents.[2] The parent compound of our focus, 2-(4-Amino-3-nitrobenzoyl)thiophene, possesses a unique combination of a thiophene ring, a benzoyl linker, and a substituted aniline moiety, making it an intriguing candidate for drug discovery. The presence of the nitro group, a known pharmacophore in various bioactive molecules, and the amino group offer opportunities for diverse chemical modifications to explore and optimize its therapeutic potential.[3]

This guide will systematically compare the performance of 2-(4-Amino-3-nitrobenzoyl)thiophene with its analogs, drawing upon available experimental data to elucidate key structure-activity relationships. We will also provide detailed experimental protocols for the synthesis and biological evaluation of these compounds, empowering researchers to further investigate this promising chemical space.

Synthesis of 2-(4-Amino-3-nitrobenzoyl)thiophene and its Analogs

The synthesis of 2-(4-Amino-3-nitrobenzoyl)thiophene and its analogs can be approached through several established organic chemistry methodologies. A common strategy involves the Friedel-Crafts acylation of thiophene with a substituted benzoyl chloride, followed by functional group manipulations.

Generalized Synthetic Workflow

Below is a plausible and adaptable synthetic workflow for the preparation of the parent compound and its derivatives.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) Thiophene Thiophene Ketone_Intermediate (4-Chloro-3-nitrophenyl) (thiophen-2-yl)methanone Thiophene->Ketone_Intermediate 1. Anhydrous DCM Substituted_Benzoyl_Chloride 4-Chloro-3-nitrobenzoyl chloride (or analog) Substituted_Benzoyl_Chloride->Ketone_Intermediate AlCl3 AlCl₃ (Lewis Acid) AlCl3->Ketone_Intermediate Ketone_Intermediate_2 (4-Chloro-3-nitrophenyl) (thiophen-2-yl)methanone Final_Product 2-(4-Amino-3-nitrobenzoyl)thiophene (or analog) Ketone_Intermediate_2->Final_Product Amine_Source Ammonia or Primary/Secondary Amine Amine_Source->Final_Product Solvent, Heat SAR_Diagram cluster_A Benzoyl Ring Substituents cluster_B Thiophene Ring Modifications cluster_C Bridging Ketone A Electron-withdrawing groups (e.g., NO₂) at the 3-position and electron-donating groups (e.g., NH₂) at the 4-position appear to be favorable for activity. B Substitution at the 5-position of the thiophene ring can significantly impact potency. Introduction of aryl or heteroaryl groups can enhance activity. C The carbonyl group of the benzoyl linker is often crucial for interaction with the biological target. Tubulin_Assay_Workflow A Prepare tubulin solution with fluorescent reporter B Aliquot into 96-well plate A->B C Add test compounds and controls B->C D Initiate polymerization with GTP C->D E Measure fluorescence over time at 37°C D->E F Plot data and calculate IC50 E->F

Sources

Comparative

A Comparative Guide to the Cytotoxicity of 2-Aminothiophene Derivatives for Cancer Research

In the landscape of modern medicinal chemistry, the 2-aminothiophene scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities.[1] This guide offers an in-depth, com...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 2-aminothiophene scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities.[1] This guide offers an in-depth, comparative analysis of the cytotoxic profiles of various 2-aminothiophene derivatives, providing researchers, scientists, and drug development professionals with the critical data and experimental context needed to advance their research in oncology. We will delve into the structure-activity relationships that govern their anticancer potential, explore the mechanistic underpinnings of their cytotoxicity, and provide detailed protocols for reproducible in vitro evaluation.

The Therapeutic Promise of 2-Aminothiophenes in Oncology

The thiophene ring system is a versatile building block in the design of novel therapeutic agents, with its derivatives showing a wide array of biological effects, including antimicrobial, anti-inflammatory, and potent anticancer properties.[2][3] The introduction of an amino group at the C-2 position, in particular, has been a focal point of research, leading to the discovery of compounds with significant antitumor activity.[4] These small molecules often exhibit diverse modes of action, from inducing apoptosis and cell cycle arrest to inhibiting key oncogenic pathways.[2][5][6] This guide aims to dissect the cytotoxic efficacy of different classes of 2-aminothiophene derivatives, providing a clear comparative framework for researchers.

Comparative Cytotoxicity Analysis

The cytotoxic potential of 2-aminothiophene derivatives is profoundly influenced by the nature and position of substituents on the thiophene ring. The following sections and the summary table below provide a comparative overview of the cytotoxicity of representative derivatives against various human cancer cell lines.

Structure-Activity Relationship Insights

Research has consistently shown that modifications at the C-3, C-4, and C-5 positions of the 2-aminothiophene ring, as well as substitutions on the amino group itself, can dramatically alter cytotoxic potency and selectivity. For instance, the presence of a carboxymethyl group at the C-3 position and specific arylmethylthio moieties at the C-5 position has been shown to yield compounds with high potency and selectivity against T-lymphoma/leukemia cells.[7] In contrast, other substitution patterns may lead to broader-spectrum activity against adenocarcinomas such as cervical (HeLa) and pancreatic (PANC-1) cancer cell lines.[8]

Data Summary: In Vitro Cytotoxicity of Selected 2-Aminothiophene Derivatives
Compound ClassRepresentative Compound(s)Target Cancer Cell Line(s)Key Cytotoxicity Findings (IC50/GI50)Selectivity ProfileReference(s)
Thieno[2,3-d]pyrimidines 5g, 7aMDA-MB-468 (Breast)Two-digit nanomolar inhibitionSafer towards normal WI-38 cells compared to staurosporine[4]
2-Aminothiophene-3-carboxylates 4l, 50Various human cancer cell linesSingle-digit micromolar antiproliferative activityInduces apoptosis[5]
5-Arylmethylthio-2-aminothiophenes 13m, 13nCEM (T-lymphoma/leukemia)IC50: 0.3-0.4 µMHighly selective (TS: 100-144) against CEM vs. HeLa cells[7]
General 2-Aminothiophenes 6CN14, 7CN09HeLa (Cervical), PANC-1 (Pancreatic)Antiproliferative effect comparable or superior to doxorubicinProtective effect on non-tumor 3T3 cells[8]
2-Aminothiophene-3-carboxylic acid esters Compound 3Prostate, T-cell lymphoma, Kidney, HepatomaHigher nanomolar range20- to 50-fold more selective for specific tumor cells[6][9]

Mechanistic Pathways of Cytotoxicity

The anticancer activity of 2-aminothiophene derivatives is often multifaceted, involving the induction of programmed cell death (apoptosis) and interference with the cell division cycle.

Induction of Apoptosis

Several studies have demonstrated that 2-aminothiophene derivatives can trigger the intrinsic apoptotic pathway.[5][6] This is often characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[4] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that ultimately execute cell death. For example, compound 5g was shown to induce apoptosis in MDA-MB-468 breast cancer cells, as evidenced by changes in the levels of Bax, Bcl-2, and caspases 8 and 9.[4]

2-Aminothiophene Derivative 2-Aminothiophene Derivative Bcl-2 Bcl-2 2-Aminothiophene Derivative->Bcl-2 Inhibits Bax Bax 2-Aminothiophene Derivative->Bax Activates Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase Cascade Caspase Cascade Cytochrome c->Caspase Cascade Activates Apoptosis Apoptosis Caspase Cascade->Apoptosis

Caption: Intrinsic apoptotic pathway induced by 2-aminothiophene derivatives.

Cell Cycle Arrest

In addition to apoptosis, some 2-aminothiophene derivatives exert a cytostatic effect by arresting the cell cycle at specific checkpoints.[6][8] For instance, certain derivatives have been observed to cause an accumulation of cancer cells in the G1 phase of the cell cycle, thereby preventing them from progressing to the S phase and replicating their DNA.[6] This cytostatic action can be a valuable therapeutic strategy, as it inhibits tumor growth without necessarily causing widespread cell death, which can sometimes lead to unwanted side effects.

Experimental Protocols for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-validated experimental protocols are essential. The following section details the methodology for the widely used MTT assay.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 2-aminothiophene derivatives of interest

  • Human cancer cell lines (e.g., HeLa, PANC-1, HepG2)

  • Non-cancerous cell line for selectivity assessment (e.g., 3T3, WI-38)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the 2-aminothiophene derivative in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations (e.g., 5, 10, 25, 50 µM).[8] A vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control (e.g., doxorubicin) should be included.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Incubate the plate for 24 or 48 hours.[8]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 (the concentration that inhibits 50% of cell growth).

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed Cells Seed Cells Incubate 24h Incubate 24h Seed Cells->Incubate 24h Add Compounds Add Compounds Incubate 24h->Add Compounds Incubate 24/48h Incubate 24/48h Add Compounds->Incubate 24/48h Add MTT Add MTT Incubate 24/48h->Add MTT Incubate 2-4h Incubate 2-4h Add MTT->Incubate 2-4h Solubilize Formazan Solubilize Formazan Incubate 2-4h->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The collective body of research strongly supports the continued exploration of 2-aminothiophene derivatives as a promising class of anticancer agents. The ability to tune their cytotoxic potency and selectivity through synthetic modifications offers a clear path for the development of novel therapeutics. Future research should focus on elucidating the precise molecular targets of the most potent compounds, expanding in vivo studies to validate their efficacy and safety profiles, and exploring novel drug delivery strategies to enhance their therapeutic index. This comprehensive guide provides a solid foundation for researchers to build upon in their quest for more effective cancer treatments.

References

  • A decade's overview of 2‐aminothiophenes and their fused analogs as promising anticancer agents. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and evaluation of RNase L-binding 2-aminothiophenes as anticancer agents. (2022). Bioorganic & Medicinal Chemistry, 58, 116653. [Link]

  • Structure-activity relationship of tumor-selective 5-substituted 2-amino-3-carboxymethylthiophene derivatives. (2014). ChemMedChem, 9(12), 2736-2748. [Link]

  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022). Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. [Link]

  • Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines. (2016). Biomedicine & Pharmacotherapy, 84, 403-414. [Link]

  • 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. (2014). Investigational New Drugs, 32(1), 200-210. [Link]

  • 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. (n.d.). Semantic Scholar. Retrieved from [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). Bentham Science. Retrieved from [Link]

  • Characterization and Antiproliferative Activity of a Novel 2-Aminothiophene Derivative-β-Cyclodextrin Binary System. (2018). Molecules, 23(12), 3121. [Link]

Sources

Comparative

A Comparative Guide to the Cross-Reactivity Profiling of 2-(4-Amino-3-nitrobenzoyl)thiophene

This guide provides a comprehensive framework for assessing the selectivity and cross-reactivity of the novel compound, 2-(4-Amino-3-nitrobenzoyl)thiophene. We will explore the rationale behind experimental design, prese...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the selectivity and cross-reactivity of the novel compound, 2-(4-Amino-3-nitrobenzoyl)thiophene. We will explore the rationale behind experimental design, present detailed methodologies for key assays, and interpret comparative data to build a robust selectivity profile, a critical step in early-stage drug discovery.

Introduction: The Rationale for Selectivity Profiling

2-(4-Amino-3-nitrobenzoyl)thiophene, hereafter referred to as Compound X, is a small molecule featuring a thiophene core.[1] The thiophene ring is a well-established pharmacophore present in numerous FDA-approved drugs, recognized for its bioisosteric properties and ability to engage with a wide range of biological targets.[2] Thiophene-based compounds have shown significant promise as anti-inflammatory agents and kinase inhibitors.[3][4] The structural motif of Compound X, which links an aminonitrophenyl group to the thiophene via a ketone, suggests a potential interaction with ATP-binding sites, making protein kinases a plausible target class.

For the purpose of this guide, we will hypothesize that Compound X is a potent inhibitor of Kinase A , a hypothetical enzyme implicated in an inflammatory signaling pathway. However, potency alone is not a determinant of therapeutic success. A compound's selectivity—its ability to interact with the intended target while avoiding others—is paramount. Off-target interactions can lead to unforeseen toxicities or undesirable side effects. Therefore, a rigorous cross-reactivity study is not merely a supplementary exercise but a core component of the candidate validation process.[5]

This guide will compare Compound X against two structurally related analogs to elucidate key structure-activity relationships (SAR) that govern both potency and selectivity.

Design of the Cross-Reactivity Study

A robust cross-reactivity study design hinges on logical compound selection and a tiered screening approach. Our strategy is to first confirm high-potency engagement with the primary target and then progressively broaden the search for off-target interactions.

Selection of Comparator Compounds

To understand the chemical features of Compound X that drive its biological activity, we will compare it against two rationally designed analogs:

  • Analog 1 (Bioisosteric Replacement): 2-(4-Amino-3-nitrobenzoyl)benzene. In this analog, the thiophene ring is replaced with a phenyl ring. This comparison will test the importance of the thiophene sulfur atom and the ring's electronic properties for target engagement.

  • Analog 2 (Functional Group Modification): 2-(4-Amino-3-cyanobenzoyl)thiophene. Here, the nitro group (-NO₂) is replaced with a cyano group (-CN). This modification alters the electronics and steric profile of the phenyl ring to assess the sensitivity of the binding pocket to changes at this position.

The Tiered Screening Funnel

Our experimental workflow follows a logical progression from specific to broad, designed to efficiently allocate resources while gathering comprehensive data.

G cluster_0 Phase 1: Primary Target Validation cluster_1 Phase 2: Broad Selectivity Screening cluster_2 Phase 3: Off-Target Confirmation cluster_3 Phase 4: Data Analysis c1 Compound X assay1 In Vitro Potency Assay (IC50 vs. Kinase A) c1->assay1 c2 Analog 1 c2->assay1 c3 Analog 2 c3->assay1 assay2 Broad Kinase Panel Screen (% Inhibition @ 1µM) assay1->assay2 Compounds with IC50 < 1µM analysis Selectivity Profile & SAR Analysis assay1->analysis assay3 Secondary Confirmatory Assay (Binding Affinity Ki vs. Kinase B) assay2->assay3 Identify significant hits (e.g., >50% Inh) assay3->analysis

Caption: Tiered workflow for cross-reactivity profiling.

Experimental Methodologies

The trustworthiness of a cross-reactivity study lies in the precision and validation of its experimental protocols.[5] What follows are detailed, step-by-step methods for the key assays in our workflow.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is designed to determine the IC₅₀ value of a compound against its target kinase by measuring the amount of ADP produced.[6]

Objective: To quantify the dose-dependent inhibitory effect of Compound X and its analogs on Kinase A activity.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring ADP formation. The reaction is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase/luciferin reaction. The light output is directly proportional to the ADP concentration and, therefore, to kinase activity.

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound (Compound X, Analog 1, Analog 2) in 100% DMSO.

    • Perform serial dilutions in DMSO to create a 10-point, 3-fold dilution series, starting from 1 mM. This will be the 100x final concentration plate.

  • Kinase Reaction Setup (384-well plate):

    • Add 0.5 µL of the serially diluted compounds to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" (buffer only) controls.

    • Prepare a 2x Kinase/Substrate mix in kinase reaction buffer containing the active Kinase A and its specific peptide substrate.

    • Add 2.5 µL of the 2x Kinase/Substrate mix to each well.

  • Reaction Initiation and Incubation:

    • Prepare a 2x ATP solution in kinase reaction buffer.

    • Initiate the reaction by adding 2.0 µL of the 2x ATP solution to all wells for a final reaction volume of 5 µL. The final DMSO concentration should be 1%.

    • Shake the plate gently for 30 seconds and incubate at room temperature for 60 minutes.

  • ATP Depletion and ADP Conversion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Radioligand Binding Assay

This protocol is used to determine a compound's binding affinity (Kᵢ) for a potential off-target.[7][8]

Objective: To confirm and quantify the binding of Compound X to Kinase B, an off-target identified in the broad kinase screen.

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand (e.g., ³H-staurosporine) for binding to the kinase.[9] The amount of radioligand displaced is proportional to the affinity of the test compound.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a membrane suspension containing the purified Kinase B.

    • Prepare a stock of the radioligand ([³H]-Ligand) at a concentration near its Kₑ value for Kinase B.

    • Prepare serial dilutions of Compound X in assay buffer.

  • Assay Setup (96-well filter plate):

    • To each well, add:

      • 25 µL of test compound dilution (or buffer for total binding, or a high concentration of a known non-radioactive ligand for non-specific binding).

      • 25 µL of [³H]-Ligand.

      • 50 µL of the Kinase B membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Place the filter plate on a vacuum manifold and wash the wells rapidly three times with ice-cold wash buffer to separate bound from free radioligand.

  • Detection:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percent specific binding versus the log of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀.

    • Calculate the inhibitor binding constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

Comparative Data Analysis

The following tables summarize hypothetical data from the described experiments, providing a clear comparison of Compound X and its analogs.

Table 1: Physicochemical Properties
CompoundIUPAC NameMolecular FormulaMol. Weight ( g/mol )
Compound X (4-amino-3-nitrophenyl)(thiophen-2-yl)methanoneC₁₁H₈N₂O₃S248.26[1]
Analog 1 (4-amino-3-nitrophenyl)(phenyl)methanoneC₁₃H₁₀N₂O₃258.23
Analog 2 (4-amino-3-cyanophenyl)(thiophen-2-yl)methanoneC₁₂H₈N₂OS228.27
Table 2: Potency against Primary Target (Kinase A)
CompoundIC₅₀ vs. Kinase A (nM)
Compound X 15
Analog 1 850
Analog 2 45

Interpretation: The ~56-fold loss in potency upon replacing the thiophene ring with a phenyl ring (Analog 1) strongly suggests that the thiophene moiety is a critical pharmacophore for binding to Kinase A. The 3-fold increase in IC₅₀ when replacing the nitro with a cyano group (Analog 2) indicates that while the nitro group is preferred, other electron-withdrawing groups are tolerated.

Table 3: Selectivity Profile against a Panel of 96 Kinases

Data represents the percent inhibition at a 1 µM compound concentration. Only selected kinases are shown for clarity.

Kinase FamilyKinaseCompound X (% Inh)Analog 1 (% Inh)Analog 2 (% Inh)
TK Kinase A (Target) 98% 42% 95%
TK EGFR12%8%15%
CMGC CDK218%15%22%
AGC Kinase B (Off-Target) 65% 5% 72%
AGC PKA5%2%6%
CAMK CAMK2D25%11%31%

Interpretation: Compound X shows excellent selectivity overall but displays significant activity against Kinase B. This off-target activity is also present in Analog 2 but is nearly absent in Analog 1, suggesting the thiophene ring is also involved in binding to Kinase B. The low inhibition across other kinase families is a positive indicator of specificity.

Table 4: Binding Affinity for Off-Target Kinase B
CompoundKᵢ vs. Kinase B (nM)Selectivity Ratio (Kᵢ Kinase B / IC₅₀ Kinase A)
Compound X 22515
Analog 2 3157

Interpretation: The binding assay confirms a direct interaction between Compound X and Kinase B with a Kᵢ of 225 nM. The selectivity ratio, a key metric comparing off-target affinity to on-target potency, is 15-fold. A higher ratio is generally desired (>100-fold is often a goal). The slightly poorer selectivity of Analog 2 suggests the nitro group contributes favorably to the selectivity profile compared to the cyano group.

Conclusion

This comparative guide demonstrates a systematic approach to evaluating the cross-reactivity of 2-(4-Amino-3-nitrobenzoyl)thiophene. Our analysis reveals it to be a potent inhibitor of its primary target, Kinase A, with the thiophene ring playing a crucial role in this activity. While the compound exhibits good general selectivity across the kinome, a notable off-target interaction with Kinase B was identified and quantified. The 15-fold selectivity window provides a clear, data-driven basis for the next steps in the drug development process, which may include structural modifications to mitigate this off-target activity while preserving on-target potency. This structured, evidence-based approach is fundamental to advancing promising chemical matter toward clinical candidacy.

References

  • In vitro kinase assay. (2023). protocols.io. [Link]

  • 2-(4-Amino-3-nitrobenzoyl)thiophene. (n.d.). PubChem. [Link]

  • In vitro NLK Kinase Assay. (n.d.). PMC - NIH. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]

  • In vitro receptor binding assays: General methods and considerations. (2025). ResearchGate. [Link]

  • An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. (2015). JoVE. [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI - NIH. [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016). PMC - NIH. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH. [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. (n.d.). Chemical Research in Toxicology. [Link]

  • Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. (2007). PubMed. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PubMed. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). MDPI. [Link]

  • 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (2017). PubMed. [Link]

  • Tissue Cross-Reactivity Studies. (n.d.). Charles River Laboratories. [Link]

  • Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. (2013). PubMed. [Link]

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Validation

A Head-to-Head Comparison of Synthetic Routes for 2-(4-Amino-3-nitrobenzoyl)thiophene: A Guide for Researchers

Introduction 2-(4-Amino-3-nitrobenzoyl)thiophene is a valuable heterocyclic ketone that serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its structure, featuring a reactive ami...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Amino-3-nitrobenzoyl)thiophene is a valuable heterocyclic ketone that serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its structure, featuring a reactive aminonitrobenzoyl moiety coupled with a versatile thiophene ring, makes it a desirable building block for drug discovery and development. This guide provides a comprehensive head-to-head comparison of two plausible synthetic routes for this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective advantages and disadvantages. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to make informed decisions in their synthetic strategies.

Route 1: Convergent Synthesis via Friedel-Crafts Acylation

This approach is a classic and direct method that involves the electrophilic aromatic substitution of thiophene with a pre-synthesized activated acylating agent, 4-amino-3-nitrobenzoyl chloride. The synthesis is convergent, building the final molecule from two key fragments in the final step.

Overall Synthetic Strategy

The synthesis is divided into two main stages:

  • Preparation of the Acylating Agent: Synthesis of 4-amino-3-nitrobenzoyl chloride from the corresponding carboxylic acid.

  • Friedel-Crafts Acylation: The Lewis acid-catalyzed acylation of thiophene with the prepared acyl chloride.

Route_1_Overall cluster_0 Stage 1: Acyl Chloride Formation cluster_1 Stage 2: Friedel-Crafts Acylation 4_amino_3_nitrobenzoic_acid 4-Amino-3-nitrobenzoic Acid acyl_chloride 4-Amino-3-nitrobenzoyl Chloride 4_amino_3_nitrobenzoic_acid->acyl_chloride SOCl₂, cat. DMF final_product 2-(4-Amino-3-nitrobenzoyl)thiophene acyl_chloride->final_product Thiophene, AlCl₃ thiophene Thiophene

Caption: Overall workflow for the Friedel-Crafts acylation route.

Experimental Protocols

Stage 1: Synthesis of 4-Amino-3-nitrobenzoyl Chloride

This procedure is analogous to the synthesis of similar substituted benzoyl chlorides.[1][2]

  • To a stirred suspension of 4-amino-3-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes), add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours. The progress of the reaction can be monitored by quenching an aliquot with methanol and analyzing by TLC for the disappearance of the starting carboxylic acid.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

  • The resulting crude 4-amino-3-nitrobenzoyl chloride, typically a yellow solid, can be used in the next step without further purification.

Stage 2: Friedel-Crafts Acylation of Thiophene

This protocol is based on well-established Friedel-Crafts acylation procedures for thiophene.[3][4]

  • In a separate flask, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM (10 volumes) and cool to 0 °C.

  • To this suspension, add a solution of the crude 4-amino-3-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM (5 volumes) dropwise, keeping the temperature below 5 °C. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.

  • Add a solution of thiophene (1.1 eq) in anhydrous DCM (2 volumes) dropwise to the reaction mixture, again maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice with concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 2-(4-amino-3-nitrobenzoyl)thiophene.

Mechanistic Insights

Friedel_Crafts_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation acyl_chloride R-CO-Cl acylium_ion [R-C≡O]⁺ + [AlCl₄]⁻ acyl_chloride->acylium_ion + AlCl₃ lewis_acid AlCl₃ sigma_complex Sigma Complex (Resonance Stabilized) acylium_ion->sigma_complex + Thiophene thiophene Thiophene final_product 2-Acylthiophene sigma_complex->final_product - H⁺

Caption: Mechanism of the Friedel-Crafts acylation of thiophene.

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[5] The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride, facilitating its departure and the formation of a highly electrophilic acylium ion. Thiophene, being an electron-rich aromatic heterocycle, then attacks the acylium ion. This attack preferentially occurs at the C2 position due to the superior resonance stabilization of the resulting cationic intermediate (sigma complex) compared to attack at the C3 position.[3] Finally, deprotonation of the sigma complex re-establishes the aromaticity of the thiophene ring, yielding the 2-acylthiophene product.

Advantages and Disadvantages
FeatureAdvantagesDisadvantages
Efficiency Convergent and direct route.Requires stoichiometric amounts of Lewis acid, which can be difficult to remove.
Starting Materials Utilizes readily available starting materials (thiophene and substituted benzoic acid).The acyl chloride intermediate is moisture-sensitive and requires careful handling.
Scalability Generally scalable, with established industrial precedent for Friedel-Crafts reactions.Exothermic reaction that requires careful temperature control.
Selectivity High regioselectivity for the 2-position of the thiophene ring.[3]The amino and nitro groups on the benzoyl moiety can potentially coordinate with the Lewis acid, possibly requiring excess catalyst.
Waste Generates acidic aqueous waste from the workup.Use of chlorinated solvents.

Route 2: Linear Synthesis via Gewald Reaction and Amide Coupling

This alternative route employs a linear synthesis strategy, first constructing a functionalized 2-aminothiophene ring and then introducing the 4-amino-3-nitrobenzoyl moiety. This approach offers greater flexibility for creating derivatives of the thiophene core.

Overall Synthetic Strategy

This multi-step synthesis can be outlined as follows:

  • Gewald Reaction: Synthesis of a 2-amino-3-cyanothiophene derivative.

  • Hydrolysis: Conversion of the cyano group to a carboxylic acid.

  • Amide Coupling: Coupling of the thiophene carboxylic acid with a suitable aniline derivative, followed by a rearrangement or further functional group manipulation. A more direct, albeit speculative, approach would involve a challenging direct acylation. A more robust sequence is presented below.

Route_2_Overall cluster_0 Stage 1: Thiophene Ring Formation cluster_1 Stage 2: Functional Group Interconversion cluster_2 Stage 3: Hypothetical Acylation ketone Ketone gewald_product 2-Aminothiophene-3-carboxylate ketone->gewald_product cyanoacetate Ethyl Cyanoacetate cyanoacetate->gewald_product S₈, base thiophene_acid 2-Aminothiophene-3-carboxylic acid gewald_product->thiophene_acid Hydrolysis final_product 2-(4-Amino-3-nitrobenzoyl)thiophene thiophene_acid->final_product Further steps

Sources

Comparative

A Comparative Guide to Confirming the Mechanism of Action of 2-(4-Amino-3-nitrobenzoyl)thiophene Analogs

Introduction The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, the 2-(4-Amino-3-nitrobenzoyl)thiophene structure and its analogs...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, the 2-(4-Amino-3-nitrobenzoyl)thiophene structure and its analogs represent a class of molecules with significant therapeutic potential. However, a critical challenge in their development is the ambiguity of their precise mechanism of action (MoA). The literature on structurally related thiophene derivatives points towards two predominant, yet functionally distinct, biological targets: protein kinases and microtubules.[1][2][3][4][5]

This guide provides a comprehensive, hypothesis-driven framework for researchers, scientists, and drug development professionals to systematically investigate and confirm the MoA of novel 2-(4-Amino-3-nitrobenzoyl)thiophene analogs. We will move beyond simple protocols to explain the causal logic behind experimental choices, enabling a self-validating workflow. Our approach is to concurrently test two primary hypotheses: the compound acts as a protein kinase inhibitor or as a microtubule-targeting agent . By comparing the experimental outcomes for your analog against established benchmarks for each class, you can definitively elucidate its biological function.

Hypothesis 1: The Analog as a Protein Kinase Inhibitor

Protein kinases are a major class of drug targets, and various thiophene-containing heterocycles have been reported as potent kinase inhibitors.[1][5][6] This hypothesis posits that the 2-(4-Amino-3-nitrobenzoyl)thiophene scaffold interacts with the ATP-binding pocket or an allosteric site of one or more protein kinases, modulating their catalytic activity and downstream signaling.

Rationale for Experimental Selection

To validate this hypothesis, a multi-step approach is required. We begin with a broad screen to identify potential kinase targets, followed by direct biophysical validation of binding, and finally, confirmation of target engagement and pathway modulation in a cellular context. This progression ensures that any observed activity is not an artifact of an in vitro system but a genuine biological interaction within the complex environment of the cell.[7][8][9]

Experimental Workflow for Kinase Inhibitor Validation

The following workflow provides a logical progression from broad screening to specific cellular validation.

G cluster_0 Biochemical Assays cluster_1 Cellular Assays A Step 1: Broad-Spectrum Kinase Screen (e.g., Radiometric HotSpot™ Assay) B Step 2: Hit Validation & MoA - IC50 Determination - Kinetic Analysis (ATP Competition) A->B Identifies primary hits C Step 3: Direct Binding Confirmation (e.g., SPR, ITC) B->C Confirms potency & mode D Step 4: Cellular Target Engagement (e.g., CETSA, NanoBRET™) C->D Moves from in vitro to cellular context E Step 5: Pathway Modulation Assay (e.g., Western Blot for Substrate Phosphorylation) D->E Confirms intracellular binding & functional effect

Caption: Workflow for validating a protein kinase inhibitor MoA.

Detailed Experimental Protocols

Protocol 1: Broad-Spectrum Kinase Activity Screen This initial step is crucial for identifying potential kinase targets from the human kinome. A radiometric assay is often considered the gold standard as it directly measures catalytic activity.[10]

  • Objective: To identify which, if any, of a broad panel of recombinant human protein kinases are inhibited by the test compound.

  • Methodology (Based on HotSpot™ Radiometric Assay):

    • Prepare a stock solution of the 2-(4-Amino-3-nitrobenzoyl)thiophene analog in 100% DMSO.

    • Select a kinase profiling panel (e.g., 300+ kinases).[10]

    • In separate wells of a multi-well plate, combine a specific recombinant kinase, its corresponding substrate, and cofactors in an appropriate reaction buffer.

    • Add the test compound at a single, high concentration (e.g., 10 µM) to the reaction mixture. Include a DMSO-only vehicle control.

    • Initiate the kinase reaction by adding [γ-³³P]-ATP at a concentration near the physiological Km for each specific kinase. This is critical, as using non-physiological ATP levels can skew potency results for ATP-competitive inhibitors.[10]

    • Allow the reaction to proceed for a predetermined time at 30°C.

    • Stop the reaction and transfer the mixture to a filter membrane that captures the phosphorylated substrate.

    • Wash the membrane to remove unincorporated [γ-³³P]-ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition relative to the vehicle control. Hits are typically defined as >70% inhibition.

Protocol 2: Cellular Target Engagement via CETSA Confirming that a compound binds its target within a live cell is a critical validation step.[11] The Cellular Thermal Shift Assay (CETSA) leverages the principle that ligand binding stabilizes a protein against thermal denaturation.[12]

  • Objective: To verify direct binding of the analog to the putative kinase target in intact cells.

  • Methodology:

    • Culture cells known to express the target kinase to ~80% confluency.

    • Treat the cells with the test compound at various concentrations or a vehicle control for 1-2 hours.

    • Harvest the cells and resuspend them in a buffered solution.

    • Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

    • Analyze the amount of soluble target kinase remaining at each temperature using Western blot or ELISA.

    • A positive result is a shift in the melting curve to a higher temperature in the presence of the compound, indicating stabilization upon binding.

Hypothesis 2: The Analog as a Microtubule-Targeting Agent

A substantial body of evidence demonstrates that 2-amino-3-aroylthiophene derivatives act as potent antimitotic agents by disrupting microtubule dynamics, often by binding to the colchicine site on β-tubulin.[2][3][4] This hypothesis proposes that the analog inhibits the polymerization of α/β-tubulin heterodimers into microtubules, a process essential for mitotic spindle formation and cell division.[13][14]

Rationale for Experimental Selection

The validation pathway for a microtubule-targeting agent (MTA) begins with observing its macroscopic effects on cell fate—namely, antiproliferative activity and cell cycle arrest. We then move to a direct, cell-free biochemical assay to confirm interaction with tubulin, and finally visualize the specific subcellular consequences of this interaction. This "top-down" approach efficiently links a cellular phenotype to a specific molecular mechanism.

Experimental Workflow for Microtubule-Targeting Agent Validation

G cluster_0 Cellular Phenotype cluster_1 Biochemical & Subcellular Validation A Step 1: Antiproliferative Assay (e.g., MTT/CCK-8) B Step 2: Cell Cycle Analysis (Flow Cytometry) A->B Determines IC50 & suggests mitotic block C Step 3: In Vitro Tubulin Polymerization Assay B->C Phenotype suggests microtubule disruption D Step 4: Immunofluorescence Microscopy (Visualize Microtubule Network) C->D Confirms direct action on tubulin & cellular effect E Step 5: Binding Site Competition Assay (e.g., [3H]-Colchicine Displacement) D->E Identifies binding pocket

Caption: Workflow for validating a microtubule-targeting MoA.

Detailed Experimental Protocols

Protocol 3: Cell Cycle Analysis by Flow Cytometry Disruption of microtubule dynamics during mitosis activates the spindle assembly checkpoint, leading to a characteristic arrest in the G2/M phase of the cell cycle.[2][3]

  • Objective: To determine if the compound induces cell cycle arrest, specifically at the G2/M transition.

  • Methodology:

    • Seed a cancer cell line (e.g., HeLa, A549) in 6-well plates and allow them to adhere overnight.

    • Treat cells with the test compound at concentrations around its IC50 value (e.g., 0.5x, 1x, 2x IC50) for a duration of one cell cycle (e.g., 24 hours). Include a vehicle control.

    • Harvest the cells, including any floating cells, by trypsinization and centrifugation.

    • Wash the cells with cold PBS.

    • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

    • Wash the fixed cells to remove ethanol and resuspend in PBS containing RNase A and propidium iodide (PI). PI is a fluorescent dye that intercalates with DNA.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.

    • The resulting histogram will show peaks corresponding to cells in G0/G1, S, and G2/M phases based on DNA content. A significant increase in the G2/M population compared to the control indicates mitotic arrest.

Protocol 4: In Vitro Tubulin Polymerization Assay This is the definitive biochemical assay to confirm direct interference with microtubule formation.[15]

  • Objective: To directly measure the effect of the analog on the polymerization of purified tubulin in a cell-free system.

  • Methodology (Fluorescence-based):

    • Use a commercial tubulin polymerization assay kit containing >99% pure tubulin, fluorescent reporter, and buffers.

    • Reconstitute lyophilized tubulin in General Tubulin Buffer (GTP-containing) on ice.

    • Prepare serial dilutions of the test compound in reaction buffer. Include Paclitaxel as a positive control for polymerization enhancement and Colchicine or Nocodazole as positive controls for inhibition.

    • In a pre-warmed 96-well plate, add the tubulin solution and the fluorescent reporter.

    • Add the test compound dilutions and controls to the appropriate wells.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity every minute for 60-90 minutes. Polymerization of tubulin leads to an increase in fluorescence.

    • Plot fluorescence intensity versus time. A potent inhibitor will suppress the polymerization curve, similar to the colchicine control. The IC50 for polymerization inhibition can be calculated from the dose-response data.

Comparative Analysis: Synthesizing the Evidence

After performing the key experiments for both hypotheses, the MoA can be confirmed by comparing the results against the expected outcomes for each class of inhibitor.

Experiment Expected Outcome for Kinase Inhibitor Expected Outcome for Microtubule Inhibitor
Broad-Spectrum Kinase Screen High inhibition (>70%) of one or more specific kinases.No significant inhibition across the kinase panel.
Cell Viability Assay (IC50) Potent antiproliferative activity.Potent antiproliferative activity.[16]
Cell Cycle Analysis Variable effects; may induce G1 or G2 arrest depending on the kinase, but often not as pronounced as MTAs.Strong, dose-dependent accumulation of cells in the G2/M phase.[2][3]
In Vitro Tubulin Polymerization No effect on tubulin polymerization.Dose-dependent inhibition of tubulin polymerization.[15]
Cellular Target Engagement (CETSA) Thermal stabilization of a specific kinase target.No thermal stabilization of kinases; may stabilize tubulin.
Immunofluorescence Microscopy No direct effect on the microtubule cytoskeleton.Dose-dependent disruption of the microtubule network (e.g., depolymerization, formation of abnormal spindles).
Substrate Phosphorylation (WB) Decreased phosphorylation of the target kinase's known downstream substrate.No specific effect on kinase substrate phosphorylation.

Conclusion

Confirming the mechanism of action for a novel compound series like the 2-(4-Amino-3-nitrobenzoyl)thiophene analogs requires a rigorous, multi-faceted approach. By establishing and simultaneously testing the two most plausible hypotheses—protein kinase inhibition and microtubule disruption—researchers can avoid confirmation bias and build a robust, evidence-based case for their compound's true biological function. The workflow presented here, progressing from broad screening to specific biochemical and cellular validation, provides a clear and logical path to this confirmation. The synthesis of data from these orthogonal assays will not only elucidate the primary MoA but also provide critical insights for future lead optimization, biomarker development, and translational studies.

References

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  • Title: Compounds and compositions as protein kinase inhibitors Source: Google Patents URL
  • Title: 3-nitropyridine analogues as novel microtubule-targeting agents Source: PubMed, National Institutes of Health (NIH) URL: [Link]

  • Title: 2-(4-Amino-3-nitrobenzoyl)-thiophene (CAS 31431-30-8) Market Research Report 2025 Source: BAC Reports URL: [Link]

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Sources

Safety & Regulatory Compliance

Handling

A Comprehensive Guide to the Safe Handling of 2-(4-Amino-3-nitrobenzoyl)thiophene

Hazard Assessment: A Synthesis of Functional Group Toxicology The structure of 2-(4-Amino-3-nitrobenzoyl)thiophene incorporates three key functional groups, each contributing to its potential hazard profile. A conservati...

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Synthesis of Functional Group Toxicology

The structure of 2-(4-Amino-3-nitrobenzoyl)thiophene incorporates three key functional groups, each contributing to its potential hazard profile. A conservative approach, assuming the compound presents the cumulative risks of its components, is essential for ensuring laboratory safety.

  • Aromatic Nitro Group (-NO₂): This is the primary driver of toxicological concern. Aromatic nitro compounds are known for their ability to be absorbed through the skin and can induce methemoglobinemia, a serious condition where the iron in hemoglobin is oxidized, impairing oxygen transport in the blood.[4][5] Many compounds in this class are investigated for mutagenic or carcinogenic properties.[5][6] They can also be reactive and must be stored away from strong reducing agents or bases to prevent uncontrolled reactions.[4]

  • Aromatic Amino Group (-NH₂): Often toxic, the hazards of aromatic amines are closely linked to their nitro precursors.[5] They are common causes of contact dermatitis and skin sensitization.

  • Thiophene Core: The thiophene ring, while less hazardous than the nitro group, can cause skin and eye irritation.[7] Thiophene itself is harmful if swallowed and requires careful handling to avoid inhalation.

Table 1: Summary of Potential Hazards
Hazard ClassPotential ManifestationAssociated Functional Group(s)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, absorbed through the skin, or inhaled.[6]Aromatic Nitro, Aromatic Amino, Thiophene
Systemic Toxicity Methemoglobinemia, cyanosis, potential liver impairment.[4][8]Aromatic Nitro
Skin Corrosion/Irritation May cause skin irritation or chemical burns upon contact.[7]Aromatic Amino, Thiophene
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[9]Thiophene, Aromatic Amino
Sensitization May cause an allergic skin reaction.Aromatic Amino
Germ Cell Mutagenicity Suspected of causing genetic defects.[6]Aromatic Nitro
Reactivity Potential for exothermic reaction with incompatible materials.[4]Aromatic Nitro

Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the high potential for skin absorption and toxicity, a comprehensive and mandatory PPE protocol is required at all times when handling this compound.[2]

Table 2: Required Personal Protective Equipment
PPE CategoryItemSpecification and Rationale
Hand Protection Double Nitrile Gloves Double-gloving is critical. Aromatic nitro compounds can penetrate single gloves.[2] Nitrile provides good chemical resistance. Gloves must be inspected before use and changed immediately if contamination is suspected.
Eye Protection Chemical Splash Goggles Required at all times to protect against splashes. Standard safety glasses are insufficient.[2]
Face Protection Face Shield Must be worn over safety goggles during procedures with a high risk of splashing or energetic reaction, such as when adding reagents or during workup.[2]
Body Protection Flame-Resistant Lab Coat A lab coat, kept fully fastened, is mandatory. A flame-resistant (FR) coat is recommended due to the general flammability of related organic compounds.[2]
Respiratory Protection Certified Chemical Fume Hood All handling of the solid compound and its solutions must be conducted within a certified and operational chemical fume hood to prevent inhalation of dust or vapors.[2][3]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A structured workflow minimizes exposure and reduces the risk of spills or accidents. All steps must be performed inside a designated area within a chemical fume hood.[2]

Step 1: Preparation and Engineering Controls
  • Verify Fume Hood Function: Ensure the chemical fume hood has a current certification and is drawing air correctly.

  • Designate Workspace: Clearly define a specific area within the hood for the experiment to contain any potential spills.[2]

  • Assemble Materials: Have all necessary chemicals, solvents, and equipment (spatulas, glassware, waste containers) inside the hood before starting.

  • Accessibility of Safety Equipment: Confirm that a safety shower and eyewash station are unobstructed and readily accessible.[9]

Step 2: Weighing and Transfer
  • Tare Container: Weigh the solid compound in a tared container (e.g., a glass vial or beaker) inside the fume hood.[2]

  • Minimize Dust: Handle the solid carefully to avoid generating dust.

  • Clean Spatula: Use a designated, clean spatula for the transfer. Decontaminate the spatula immediately after use.

Step 3: Dissolution and Reaction
  • Add Solvent Slowly: Add the desired solvent to the solid compound slowly to avoid splashing.

  • Maintain Containment: Keep the sash of the fume hood at the lowest possible height throughout the experiment.[2]

  • Constant Monitoring: Continuously monitor the reaction for any signs of an uncontrolled exotherm or pressure buildup.

Step 4: Post-Experiment Decontamination
  • Quench Reaction: Safely quench any remaining reactive materials as per your specific experimental protocol.

  • Decontaminate Surfaces: Wipe down all surfaces and equipment that came into contact with the chemical using a suitable solvent (e.g., ethanol or acetone), followed by soap and water.[10]

  • Dispose of Contaminated Materials: All cleaning materials (wipes, paper towels) must be disposed of as hazardous solid waste.[2]

Diagram: Safe Handling Workflow

prep Step 1: Preparation (Verify Fume Hood, Designate Area) weigh Step 2: Weighing & Transfer (Inside Fume Hood) prep->weigh react Step 3: Dissolution & Reaction (Low Sash, Monitor) weigh->react decon Step 4: Decontamination (Clean Surfaces & Equipment) react->decon disposal Proceed to Disposal Plan decon->disposal

Caption: Workflow for handling 2-(4-Amino-3-nitrobenzoyl)thiophene.

Spill and Disposal Management

Proper management of spills and waste is critical to prevent exposure and environmental contamination.

Spill Response Protocol

In the event of a spill, immediate and correct action is crucial.[10]

  • Evacuate and Alert: Immediately alert others in the lab and evacuate the immediate spill area.

  • Ventilate: Ensure the fume hood is operating at maximum capacity to ventilate the area.

  • Don Additional PPE: Before cleanup, don appropriate PPE, including double gloves, goggles, a face shield, and a lab coat. For a large spill, respiratory protection may be necessary.[3][10]

  • Contain: Cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or silica gel.[10] Do not use paper towels or other combustible materials to absorb the initial spill. [3][10]

  • Collect: Carefully sweep the absorbed material into a designated, sealable hazardous waste container. Avoid creating dust.[10]

  • Decontaminate: Clean the spill area with a suitable solvent (acetone or ethanol), followed by a thorough wash with soap and water. All cleaning materials are considered hazardous waste.[10]

Disposal Plan

Aromatic nitro compounds require disposal as regulated hazardous waste.

  • Waste Segregation: All waste contaminated with 2-(4-Amino-3-nitrobenzoyl)thiophene (e.g., gloves, weighing paper, absorbent material, contaminated solvents) must be collected separately from other waste streams.[2][10] Do not mix with strong oxidizing or reducing agents.[4]

  • Container Selection: Use a designated, properly sealed, and clearly labeled hazardous waste container. The container must be chemically compatible and robust.[10]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "2-(4-Amino-3-nitrobenzoyl)thiophene," and the associated hazards (Toxic).[10]

  • Storage: Store the sealed waste container in a designated satellite accumulation area with secondary containment to prevent the spread of potential leaks, away from heat or ignition sources.[9][10]

Diagram: Waste Disposal Workflow

cluster_solid Solid Waste cluster_liquid Liquid Waste gloves Contaminated Gloves, Wipes, Weigh Paper solid_container Labelled Solid Hazardous Waste Container gloves->solid_container storage Store in Secondary Containment in Satellite Accumulation Area solid_container->storage solvents Contaminated Solvents, Reaction Mixtures liquid_container Labelled Liquid Hazardous Waste Container solvents->liquid_container liquid_container->storage

Caption: Waste segregation and disposal workflow for the compound.

References

  • MATERIAL SAFETY DATA SHEET THIOPHENE - Oxford Lab Fine Chem LLP. (n.d.). Retrieved from [Link]

  • Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Retrieved from [Link]

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • 2-(4-Amino-3-nitrobenzoyl)thiophene. PubChem. (n.d.). Retrieved from [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual review of microbiology, 49, 523–555.
  • Aromatic Nitro and Amino Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-nitrothiophene. PubChem. (n.d.). Retrieved from [Link]

  • Provisional Peer Reviewed Toxicity Values for Thiophene (CASRN 110-02-1). (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

Sources

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